molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B7804973 DAUNORUBICIN HCL CAS No. 71214-33-0

DAUNORUBICIN HCL

货号: B7804973
CAS 编号: 71214-33-0
分子量: 564.0 g/mol
InChI 键: GUGHGUXZJWAIAS-CFCXLQPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daunorubicin Hydrochloride is a potent anthracycline antibiotic isolated from Streptomyces peucetius and is a key compound in oncology and biochemistry research . Its primary research value lies in its multifaceted mechanism of action, which includes intercalating into DNA base pairs and inhibiting the topoisomerase II enzyme, leading to disruption of DNA and RNA synthesis and ultimately, apoptosis in cancer cells . This dual action makes it a critical tool for studying cell replication processes and for in vitro screening of chemotherapeutic approaches. Researchers utilize Daunorubicin HCl to investigate acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL), among other cancer types . Its ability to generate reactive oxygen species (ROS) also provides a model for studying oxidative stress and its role in cell death pathways, including the compound's well-documented cardiotoxic effects . The compound is supplied as an orange to red powder or crystal and is soluble in water and methanol . It is essential to handle this product with care, using appropriate personal protective equipment, as it is toxic and a suspected carcinogen . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGHGUXZJWAIAS-CFCXLQPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3',4'-Epidaunomycin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-epi-Daunomycin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cerubidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cerubidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Daunorubicin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin HCl in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, remains a critical chemotherapeutic agent, particularly in the treatment of acute leukemias.[1][2] Its clinical efficacy is rooted in a multifaceted mechanism of action that converges on the induction of catastrophic DNA damage and cellular stress, ultimately leading to apoptotic cell death. This technical guide provides a detailed examination of the three primary mechanisms of Daunorubicin's action: (1) DNA intercalation and poisoning of topoisomerase II, (2) generation of cytotoxic reactive oxygen species (ROS), and (3) activation of apoptotic signaling pathways. This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of the core processes to serve as a comprehensive resource for oncology researchers.

Core Mechanisms of Action

Daunorubicin's antineoplastic effects are not attributable to a single mode of action but rather to a coordinated assault on critical cellular processes. The primary mechanisms are DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals.[3][4]

DNA Intercalation and Topoisomerase II Poisoning

The foundational mechanism of Daunorubicin's cytotoxicity involves its direct interaction with nuclear DNA.[5]

  • DNA Intercalation: The planar aromatic ring structure of Daunorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This physical distortion of DNA's structure disrupts the functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[4][6] Daunorubicin shows the highest preference for intercalation at sites with two adjacent G/C base pairs.[2] This binding induces a local unwinding of the DNA helix and can lead to histone eviction from chromatin.[2]

  • Topoisomerase II Inhibition: Concurrently, Daunorubicin targets Topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems, such as supercoiling, by creating and religating transient double-strand breaks (DSBs).[7][8] Daunorubicin does not act as a classic enzymatic inhibitor but as a "poison." It stabilizes the "cleavage complex," a covalent intermediate where Topo II is bound to the broken DNA strands.[7][9] By preventing the religation step, Daunorubicin converts Topo II into a cellular toxin that generates permanent, lethal DSBs.[3][8] This accumulation of DSBs is a potent signal for cell cycle arrest and apoptosis.[5][10] It is this stabilization of the Topo II-DNA complex, rather than intercalation alone, that is considered the critical cytotoxic event.[11]

Topoisomerase_II_Poisoning cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Binds & Creates Transient Break CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Forms Complex DSB Permanent DNA Double-Strand Break CleavageComplex->DSB Religation Fails Apoptosis Apoptosis DSB->Apoptosis Damage Signal DNR_in Daunorubicin DNR_in->DNA Intercalates DNR_in->CleavageComplex Intercalates & Stabilizes (Poisons) DNR_out Daunorubicin DNR_out->DNR_in Cellular Uptake

Caption: Daunorubicin intercalates DNA and poisons Topoisomerase II, leading to permanent DNA breaks.

Generation of Reactive Oxygen Species (ROS)

Daunorubicin's quinone moiety facilitates a futile redox cycle, leading to the production of high levels of intracellular ROS.[3][5] This mechanism contributes significantly to its cytotoxicity and is also implicated in its cardiotoxic side effects.[12]

The process involves:

  • One-electron reduction: The quinone group of Daunorubicin is reduced to a semiquinone free radical by enzymes such as NADPH-cytochrome P450 reductase, often within mitochondria.[12]

  • Oxygen reaction: This unstable semiquinone radical rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent Daunorubicin molecule and forming a superoxide (B77818) anion (O₂•⁻).[12]

  • Cascade formation: Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). In the presence of intracellular iron, H₂O₂ can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH).[12]

This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to DNA, lipids, and proteins, which further contributes to the induction of apoptosis.[13][14]

ROS_Generation DNR Daunorubicin (Quinone) Semiquinone Semiquinone Radical DNR->Semiquinone 1e⁻ Reduction (e.g., NADPH Reductase) Semiquinone->DNR Regeneration Superoxide Superoxide (O₂•⁻) Semiquinone:e->Superoxide:w O2 Molecular Oxygen (O₂) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD OH Hydroxyl Radical (•OH) H2O2->OH Fenton Reaction (Fe²⁺) Damage Oxidative Damage (DNA, Lipids, Proteins) OH->Damage

Caption: Redox cycling of Daunorubicin's quinone moiety generates cytotoxic reactive oxygen species (ROS).

Induction of Apoptotic Signaling Pathways

The DNA damage and oxidative stress induced by Daunorubicin activate a complex network of signaling pathways that converge on the execution of apoptosis.[1] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered.

  • Intrinsic Pathway: This is the major route for Daunorubicin-induced apoptosis.[1]

    • DNA Damage Response: DSBs activate kinases like ATM (ataxia-telangiectasia mutated), which in turn phosphorylate and activate the p53 tumor suppressor protein.[1][5]

    • Bcl-2 Family Modulation: Activated p53 upregulates pro-apoptotic Bcl-2 family proteins like Bax and Puma, which permeabilize the mitochondrial outer membrane.[1]

    • Caspase Activation: This leads to the release of cytochrome c, formation of the apoptosome, and activation of the initiator caspase-9, which subsequently activates effector caspases like caspase-3.[1]

  • Extrinsic Pathway: Daunorubicin can increase the expression of death receptors like Fas (CD95) on the cell surface.[1][15] Ligand binding to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[1] Activated caspase-8 can directly activate caspase-3 or cleave the protein Bid into tBid, which then amplifies the intrinsic pathway.[1]

  • Other Pathways: Daunorubicin has also been shown to trigger apoptosis through the generation of the lipid second messenger ceramide via sphingomyelin (B164518) hydrolysis.[16] Furthermore, it activates the pro-apoptotic JNK signaling pathway while inactivating the pro-survival PI3K/AKT pathway.[17][18]

Apoptosis_Pathway cluster_triggers Cellular Insults cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNR Daunorubicin DSB DNA Double-Strand Breaks (DSBs) DNR->DSB ROS Reactive Oxygen Species (ROS) DNR->ROS Fas Fas Receptor Upregulation DNR->Fas ATM ATM/p53 Activation DSB->ATM ROS->ATM Bax Bax/Puma Upregulation ATM->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DISC DISC Formation Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Daunorubicin induces apoptosis via intrinsic (DNA damage/ROS) and extrinsic pathways.

Quantitative Data Summary

The cytotoxic efficacy of Daunorubicin varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Acute Myeloid Leukemia (AML)2.52 µM24 h[19]
U937Acute Myeloid Leukemia (AML)1.31 µM24 h[19]
MOLM-13Acute Myeloid Leukemia (AML)11.2 nM72 h[20]
MV4-11Acute Myeloid Leukemia (AML)14.8 nM72 h[20]
EPG85-257Gastric Carcinoma~10 nMNot Specified[21]
EPP85-181Pancreatic Carcinoma~20 nMNot Specified[21]
HeLaCervical Cancer~0.4 µM48 h[22]
PC3Prostate Cancer~0.3 µM48 h[22]

Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.

Detailed Experimental Protocols

In Vitro Topoisomerase II-Mediated DNA Cleavage Assay

This assay is designed to determine if a compound acts as a Topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.[9][23]

  • Principle: Topo II poisons trap the enzyme on the DNA after it has made a double-strand cut. When the enzyme is denatured (e.g., with SDS) and digested (with proteinase K), the DNA breaks are revealed. Using a supercoiled plasmid DNA substrate, the formation of a linear DNA product indicates Topo II poisoning.[23]

  • Materials:

    • Purified human Topoisomerase IIα enzyme.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • 10x Topo II Assay Buffer.

    • ATP solution.

    • Daunorubicin stock solution (and positive control, e.g., Etoposide).

    • SDS solution (10%).

    • Proteinase K (20 mg/mL).

    • Agarose (B213101), TBE buffer, DNA loading dye, Ethidium (B1194527) bromide.

  • Protocol:

    • Set up reaction tubes on ice containing assay buffer, ATP, and supercoiled plasmid DNA.

    • Add Daunorubicin at various concentrations to the respective tubes. Include a no-drug control and a positive control.

    • Initiate the reaction by adding purified Topoisomerase IIα enzyme.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1%.

    • Digest the denatured Topo II by adding proteinase K and incubating at 45-50°C for 30-60 minutes.

    • Add DNA loading dye to each sample.

    • Load samples onto a 1% agarose gel containing ethidium bromide and perform electrophoresis.

    • Visualize DNA bands under UV illumination. An increase in the linear DNA band with increasing drug concentration confirms Topoisomerase II poisoning activity.[23]

Cleavage_Assay_Workflow Start Reaction Setup (Plasmid, Buffer, ATP) AddDrug Add Daunorubicin (Test Concentrations) Start->AddDrug AddEnzyme Add Topo II Enzyme AddDrug->AddEnzyme Incubate Incubate at 37°C (30 min) AddEnzyme->Incubate StopDenature Stop Reaction (SDS) Denature Topo II Incubate->StopDenature Digest Digest with Proteinase K StopDenature->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Visualize Visualize Bands (UV) Analyze Linear DNA Electrophoresis->Visualize

Caption: Experimental workflow for the Topoisomerase II-mediated DNA cleavage assay.

Intracellular ROS Detection using DCFH-DA

This is a common method to quantify total intracellular ROS levels following drug treatment.[24][25]

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), the intensity of which is proportional to the amount of ROS.[25]

  • Materials:

    • Adherent or suspension cancer cells.

    • DCFH-DA powder and high-quality DMSO.

    • Cell culture medium (phenol red-free for imaging).

    • Phosphate-Buffered Saline (PBS).

    • Daunorubicin.

    • Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide).

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Protocol (for Adherent Cells in a Microplate):

    • Cell Seeding: Seed cells in a 96-well plate to achieve 70-90% confluency on the day of the experiment. Incubate overnight.[25]

    • Cell Treatment: Treat cells with various concentrations of Daunorubicin for the desired duration. Include untreated and positive controls.

    • DCFH-DA Staining:

      • Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[25][26]

      • Remove the drug-containing medium and wash the cells once with warm PBS.

      • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[27]

    • Measurement:

      • Remove the DCFH-DA solution and wash cells twice with warm PBS.

      • Add PBS or phenol (B47542) red-free medium to the wells.

      • Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm).[25]

    • Analysis: After subtracting the background fluorescence of control wells, calculate the fold change in fluorescence intensity relative to the untreated cells.

References

Daunorubicin Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of daunorubicin (B1662515) hydrochloride, a potent anthracycline antibiotic widely employed in chemotherapy. The document details its molecular structure, physicochemical properties, and core mechanisms of action, with a focus on DNA intercalation and topoisomerase II inhibition. It includes quantitative data, a representative experimental protocol for its characterization, and a visualization of its molecular pathway to support advanced research and drug development efforts.

Molecular Structure and Chemical Identity

Daunorubicin hydrochloride is the hydrochloride salt of daunorubicin, an antineoplastic antibiotic first isolated from Streptomyces peucetius.[1] It is classified as an anthracycline and is structurally characterized by a planar tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.[2][3]

Chemical Structure:

  • IUPAC Name: (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[2]

  • Synonyms: Daunomycin hydrochloride, Rubidomycin hydrochloride, RP 13057 hydrochloride[2]

  • CAS Number: 23541-50-6[4][5]

Physicochemical Properties

Daunorubicin hydrochloride is an orange-red crystalline powder.[2][6] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₉NO₁₀ · HCl[4][7]
Molecular Weight 563.98 g/mol [4][5][7][8]
Melting Point 188-190 °C (decomposes)[2][6]
167 °C (decomposes)[1][9]
190 °C (decomposes)[10]
logP 1.83 (for free base)[3]
pKa 8.19 (amine), 10.19 (phenol) (Predicted)[3]
UV/Vis λmax 234, 251, 288, 480 nm[11]
477 nm (in H₂O)[1][10]

Solubility Profile

The solubility of daunorubicin hydrochloride is a key factor in its preparation for both in vitro and in vivo studies. It is generally soluble in water and polar organic solvents.

SolventSolubilitySource(s)
Water Freely soluble[10][12]
Soluble to 50 mM
100 mg/mL[4]
DMSO ~10 mg/mL[11]
100 mg/mL (fresh DMSO recommended)[4]
Methanol (B129727) Freely soluble[10][12]
Ethanol Slightly soluble[10][12]
Soluble[6]
Dimethylformamide (DMF) ~20 mg/ml[11]
Acetone Practically insoluble[10][12]
Chloroform Practically insoluble
Ether Insoluble[1]
Benzene Insoluble[1]

Mechanism of Action

The cytotoxic effects of daunorubicin are primarily attributed to its interference with DNA replication and transcription, achieved through two main interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][13][14]

DNA Intercalation

The planar anthraquinone (B42736) ring of daunorubicin inserts itself between the base pairs of the DNA double helix.[13] This intercalation leads to several cytotoxic consequences:

  • Structural Distortion: The drug's insertion unwinds and lengthens the DNA helix, causing significant conformational changes that disrupt DNA-protein interactions.[13]

  • Inhibition of Synthesis: This distortion interferes with the functions of DNA and RNA polymerases, thereby blocking the synthesis of new DNA and RNA.[4][12][13]

  • Histone Eviction: Intercalation can also lead to the eviction of histones from chromatin, further disrupting DNA structure and regulation.[6][13]

Topoisomerase II Inhibition

Daunorubicin acts as a "topoisomerase II poison".[13] Topoisomerase II is a vital enzyme that resolves DNA topological problems by creating and resealing transient double-strand breaks (DSBs).[15][16] Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA (the cleavable complex), which prevents the enzyme from religating the DNA strands.[1][15] This leads to:

  • Accumulation of DNA Double-Strand Breaks: The trapped enzyme-DNA complexes result in persistent DSBs.[15][17]

  • Activation of Damage Response: The accumulation of DSBs triggers cellular DNA damage response pathways, such as the ATM/Chk2 signaling pathway.[15]

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is too severe to be repaired, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated.[1][4][15]

The following diagram illustrates the signaling pathway of daunorubicin's mechanism of action.

Daunorubicin_Mechanism cluster_drug Cellular Uptake cluster_nucleus Nuclear Events cluster_response Cellular Response Dauno Daunorubicin HCl DNA Nuclear DNA Dauno->DNA Intercalation TopoII Topoisomerase II Dauno->TopoII Inhibition CleavableComplex Stabilized Topo II-DNA Cleavable Complex TopoII->CleavableComplex Stabilization DSB DNA Double-Strand Breaks (DSBs) CleavableComplex->DSB Prevents Religation DDR DNA Damage Response (ATM/Chk2) DSB->DDR Activation Arrest Cell Cycle Arrest (G2/M Phase) DDR->Arrest Induction Apoptosis Apoptosis Arrest->Apoptosis Leads to

Mechanism of action of Daunorubicin Hydrochloride.

Experimental Protocols

The characterization and quantification of daunorubicin hydrochloride are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of the compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for determining the purity of a daunorubicin hydrochloride sample. Method optimization may be required based on the specific instrumentation and analytical column used.

1. Objective: To determine the purity of a daunorubicin hydrochloride bulk sample by measuring the area percentage of the main peak relative to all other peaks detected.

2. Materials and Reagents:

  • Daunorubicin Hydrochloride Reference Standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Sodium lauryl sulfate (B86663) (optional, for mobile phase)[18]

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation and Conditions:

  • HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.[18][19]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., water with sodium lauryl sulfate and phosphoric acid).[18] An alternative could be a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 - 1.5 mL/min.[18][19]

  • Detection Wavelength: 254 nm or 480 nm.[11][18][19]

  • Injection Volume: 10 - 20 µL.[19]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of Daunorubicin Hydrochloride Reference Standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same final concentration.

5. Chromatographic Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of daunorubicin.

  • Standard Injection: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time reproducibility and peak area precision.

  • Sample Injection: Inject the sample solution in duplicate or triplicate.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main daunorubicin peak relative to the total area of all peaks detected.

    Purity (%) = (Area of Daunorubicin Peak / Total Area of All Peaks) x 100

6. System Suitability: The system is deemed suitable for analysis if parameters such as theoretical plates, tailing factor, and reproducibility (relative standard deviation of peak areas and retention times) for the reference standard injections meet predefined criteria (e.g., RSD < 2%).

The following diagram outlines the general workflow for this experimental protocol.

HPLC_Workflow Prep 1. Preparation - Mobile Phase - Standard & Sample Solutions Equil 2. System Equilibration - Pump Mobile Phase - Achieve Stable Baseline Prep->Equil Inject 3. Injection Sequence - Blank (Diluent) - Standard (n=5) - Sample (n=2) Equil->Inject Acquire 4. Data Acquisition - Run Chromatogram - Detect at 254/480 nm Inject->Acquire Analyze 5. Data Analysis - Integrate Peaks - Check System Suitability - Calculate Area % Purity Acquire->Analyze Report 6. Reporting - Final Purity Value Analyze->Report

General workflow for HPLC purity analysis.

References

An In-Depth Technical Guide to the Daunorubicin HCl Topoisomerase II Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely employed in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of cytotoxic action involves the inhibition of DNA topoisomerase II, a critical enzyme in the regulation of DNA topology. This technical guide provides a comprehensive overview of the molecular and cellular pathways affected by Daunorubicin HCl, with a focus on its interaction with topoisomerase II. Detailed experimental protocols for key assays, a summary of quantitative data on its cytotoxic effects, and visualizations of the core signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

Daunorubicin exerts its antineoplastic effects through a multi-faceted mechanism, at the core of which is its function as a topoisomerase II poison.[1] Unlike catalytic inhibitors, Daunorubicin does not block the enzymatic activity of topoisomerase II directly. Instead, it intercalates into DNA and stabilizes the transient topoisomerase II-DNA cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[1] The persistence of these DSBs triggers a cascade of cellular responses, including cell cycle arrest, activation of DNA damage response pathways, and ultimately, apoptosis.[1]

Mechanism of Action: Topoisomerase II Inhibition

The interaction of Daunorubicin with the topoisomerase II-DNA complex is a pivotal event in its cytotoxic activity. The planar anthracycline ring of Daunorubicin intercalates between DNA base pairs, causing a structural distortion of the DNA double helix.[2] This intercalated drug molecule then interacts with both the DNA and the topoisomerase II enzyme, trapping the complex in a state where the DNA is cleaved. This ternary complex (Daunorubicin-DNA-Topoisomerase II) is stabilized, preventing the enzyme from completing its catalytic cycle of re-ligating the DNA strands.[1] The accumulation of these cleavage complexes results in the formation of permanent DSBs, which are highly toxic to the cell.[1]

Cellular Signaling Pathways

The induction of DSBs by Daunorubicin activates a complex network of signaling pathways that collectively determine the fate of the cell.

DNA Damage Response (DDR)

The presence of DSBs is recognized by cellular sensors, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. This initiates a signaling cascade that includes the phosphorylation of the checkpoint kinase Chk2.[3] The activation of the ATM/Chk2 pathway leads to the phosphorylation of numerous downstream targets that orchestrate the cellular response to DNA damage.[3]

Cell Cycle Arrest

A crucial consequence of the DDR activation is the implementation of cell cycle checkpoints to prevent the propagation of damaged DNA. Daunorubicin treatment typically leads to a prominent arrest in the G2/M phase of the cell cycle.[4] This arrest is mediated by the ATM/Chk2 pathway, which can inhibit the activity of cyclin-dependent kinases (CDKs) necessary for mitotic entry.

Apoptotic Pathways

If the DNA damage is extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. Daunorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of p53, a key tumor suppressor protein, plays a significant role in this process by transactivating pro-apoptotic genes.

cluster_extracellular cluster_cellular Cellular Compartment cluster_response Cellular Response Daunorubicin This compound Daunorubicin_internal Intracellular Daunorubicin Daunorubicin->Daunorubicin_internal Cellular Uptake DNA_intercalation DNA Intercalation Daunorubicin_internal->DNA_intercalation Cleavage_complex Stabilized Ternary Cleavage Complex DNA_intercalation->Cleavage_complex TopoII_complex Topoisomerase II- DNA Complex TopoII_complex->Cleavage_complex Inhibition of Re-ligation DSBs DNA Double-Strand Breaks (DSBs) Cleavage_complex->DSBs ATM_Chk2 ATM/Chk2 Activation DSBs->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest ATM_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

This compound signaling pathway.

Quantitative Data

The cytotoxic potency of Daunorubicin is typically evaluated by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the assay conditions.

Cell LineCancer TypeIC50 (µM)Reference
Hematological Malignancies
THP-1Acute Myeloid Leukemia0.04 - 0.1[5]
KG-1Acute Myeloid Leukemia0.03 - 0.08[5]
HL-60Acute Promyelocytic Leukemia0.01 - 2.52[2][5]
Kasumi-1Acute Myeloid Leukemia0.005 - 0.02[5]
U937Histiocytic Lymphoma0.80 - 1.31[2]
Solid Tumors
EPG85-257Gastric Carcinoma~0.02[6]
EPP85-181Pancreatic Carcinoma~0.015[6]
A549Lung Carcinoma0.46[7]
RDRhabdomyosarcoma0.30[7]
HCT116Colorectal Carcinoma0.21 - 0.68[7][8]
MCF7Breast Adenocarcinoma1.80[7]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, duration of drug exposure, and the specific viability assay used.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the mechanism of action of Daunorubicin.

cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Daunorubicin Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle dna_damage DNA Damage Assay (γH2AX Staining) treatment->dna_damage data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis dna_damage->data_analysis

General experimental workflow.

In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Materials:

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II reaction buffer

    • ATP solution

    • This compound solution (in DMSO or water)

    • 5x Loading dye

    • Agarose (B213101) gel (0.8-1%)

    • Ethidium (B1194527) bromide or other DNA stain

  • Protocol:

    • Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL.

    • To each tube, add 2 µL of 10x topoisomerase II reaction buffer and 200 ng of kDNA.

    • Add varying concentrations of Daunorubicin or vehicle control.

    • Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding 5 µL of 5x loading dye.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

Cellular DNA Damage Assay (γH2AX Immunofluorescence)

This method quantifies the formation of DSBs in cells treated with Daunorubicin by detecting the phosphorylated form of histone H2AX (γH2AX).

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.3% Triton X-100 for permeabilization

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against γH2AX

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with Daunorubicin at various concentrations for the desired time.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[4]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.[4]

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[4]

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle following Daunorubicin treatment.

  • Materials:

    • Daunorubicin-treated and control cells

    • 70% cold ethanol (B145695) for fixation

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1x10^6 cells by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[9]

    • Wash the fixed cells twice with PBS.

    • Resuspend the cell pellet in PI staining solution.[9]

    • Incubate for 30 minutes at room temperature in the dark.[9]

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.

  • Materials:

    • Daunorubicin-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1x10^5 to 1x10^6 cells and wash with cold PBS.

    • Resuspend the cells in 1x Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Conclusion

This compound remains a cornerstone of chemotherapy for hematological cancers, primarily due to its effective inhibition of topoisomerase II. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, Daunorubicin induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. A thorough understanding of these molecular and cellular pathways, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of novel anticancer strategies and for optimizing the clinical use of this important therapeutic agent.

References

An In-depth Technical Guide to Daunorubicin HCl: DNA Intercalation and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin (B1662515), an anthracycline antibiotic, is a potent chemotherapeutic agent widely utilized in the treatment of various hematological malignancies. Its primary mechanism of action involves the intercalation into DNA and the subsequent inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular interactions between Daunorubicin HCl and DNA, focusing on the specifics of intercalation, binding site preferences, and the thermodynamic and kinetic profiles of these interactions. Detailed experimental protocols for studying these phenomena are provided, alongside graphical representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Daunorubicin exerts its cytotoxic effects by directly interacting with genomic DNA. This interaction is multifaceted, involving both the intercalation of the planar chromophore of the drug between DNA base pairs and interactions of its daunosamine (B1196630) sugar moiety within the DNA minor groove.[1][2] This binding event is the initiating step in a cascade of cellular responses, most notably the trapping of the topoisomerase II-DNA cleavage complex.[1][3] Understanding the precise nature of Daunorubicin-DNA binding is crucial for the rational design of new anthracycline analogs with improved efficacy and reduced cardiotoxicity.[2]

Mechanism of DNA Intercalation and Binding

Daunorubicin's binding to DNA is a two-step process.[4] The initial interaction is driven by electrostatic forces between the positively charged amino group of the daunosamine sugar and the negatively charged phosphate (B84403) backbone of DNA.[5] This is followed by the insertion of the planar tetracyclic aglycone ring system between adjacent base pairs of the DNA double helix.[1][2]

The daunosamine sugar resides in the minor groove of the DNA, contributing to the stability and specificity of the complex.[6][7] Crystallographic studies have revealed that Daunorubicin preferentially intercalates at 5'-GC-3' and 5'-CG-3' sequences.[1][6] Specifically, it shows a high preference for two adjacent G/C base pairs, often flanked on the 5' side by an A/T base pair.[1] This intercalation event induces a local unwinding of the DNA helix by approximately 8 degrees and causes conformational changes in the neighboring base pairs.[1]

Quantitative Analysis of Daunorubicin-DNA Binding

The interaction between Daunorubicin and DNA has been extensively quantified using various biophysical techniques. The key parameters include the association constant (Ka), which reflects the binding affinity, and the thermodynamic parameters that describe the energetic driving forces of the interaction.

Table 1: Association Constants for Daunorubicin-DNA Interaction
MethodDNA SourceTemperature (°C)Ionic Strength (M)Association Constant (Ka) (M-1)Reference
Equilibrium DialysisCalf Thymus4Not specified3.1 x 106[8]
Equilibrium DialysisCalf Thymus65Not specified3.9 x 105[8]
Optical MethodNot specified37Not specified0.10 - 0.12 x 106[9]
Fluorescence SpectroscopyCalf ThymusNot specifiedNot specified1.5 ± 0.5 × 106[10]
UV-Vis SpectrophotometryCalf ThymusRoom Temp0.05 (NaCl)7.8 x 104[11]
Table 2: Thermodynamic Parameters of Daunorubicin-DNA Interaction
ParameterValueConditionsReference
Gibbs Free Energy (ΔG°)-8.2 to -8.8 kcal/molTemperature dependent[8]
Enthalpy (ΔH°)-5.3 kcal/molNot specified[8]
Entropy (ΔS°)+10 to +11 cal/mol·KNot specified[8]
Number of Binding Sites (n)0.15 to 0.16 per nucleotideIndependent of temperature[8]
Binding Stoichiometry3.1 ± 0.4 base pairs per drug moleculeNot specified[10]

The thermodynamic data indicates that the binding of Daunorubicin to DNA is an enthalpically driven process with a favorable entropic contribution.[8] The positive entropy change is attributed to the release of water molecules from the DNA and the drug upon complex formation.[8]

Experimental Protocols

UV-Visible Spectrophotometry for Binding Constant Determination

This method relies on the change in the absorbance spectrum of Daunorubicin upon binding to DNA.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

  • Titration: Keep the concentration of Daunorubicin constant in a quartz cuvette and incrementally add small aliquots of the DNA stock solution.

  • Spectral Measurement: After each addition of DNA, record the UV-Vis spectrum of the solution over a wavelength range of 250-700 nm.[12]

  • Data Analysis: Monitor the changes in the absorbance of Daunorubicin at its maximum absorption wavelength. The binding constant (Kb) can be calculated using the Scatchard equation or by fitting the data to a suitable binding model.[9][12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare Daunorubicin Solution titrate Titrate Daunorubicin with DNA prep_drug->titrate prep_dna Prepare DNA Solution prep_dna->titrate measure Record UV-Vis Spectra titrate->measure analyze Analyze Absorbance Changes measure->analyze calculate Calculate Binding Constant analyze->calculate

Workflow for UV-Vis Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile.[13]

Methodology:

  • Sample Preparation: Prepare solutions of Daunorubicin and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.

  • Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the Daunorubicin solution into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the Daunorubicin solution into the DNA solution while monitoring the heat released or absorbed.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then fit to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_samples Prepare & Degas Daunorubicin & DNA Solutions load_itc Load ITC Instrument prep_samples->load_itc run_titration Perform Titration load_itc->run_titration integrate_data Integrate Heat Pulses run_titration->integrate_data fit_model Fit to Binding Model integrate_data->fit_model calc_thermo Determine Thermodynamic Parameters fit_model->calc_thermo G daunorubicin Daunorubicin intercalation DNA Intercalation daunorubicin->intercalation dna DNA dna->intercalation cleavage_complex Stabilized Topo II- DNA Cleavage Complex intercalation->cleavage_complex topoII Topoisomerase II topoII->cleavage_complex dsb DNA Double-Strand Breaks cleavage_complex->dsb atm_chk2 ATM/Chk2 Pathway Activation dsb->atm_chk2 p53 p53 Activation dsb->p53 cell_cycle_arrest G2/M Cell Cycle Arrest atm_chk2->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cell_cycle_arrest->apoptosis

References

Daunorubicin HCl: A Double-Edged Sword in Cancer Therapy - Unraveling the Mechanisms of Apoptosis and Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Executive Summary

Daunorubicin (B1662515) HCl, a potent anthracycline antibiotic, remains a cornerstone in the treatment of various hematological malignancies, primarily acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its therapeutic efficacy is largely attributed to its ability to induce cancer cell death. This process, however, is not monolithic and can manifest as two distinct forms: programmed cell death (apoptosis) or a more chaotic and inflammatory demise (necrosis).[2][3] Understanding the molecular intricacies that dictate the switch between Daunorubicin-induced apoptosis and necrosis is paramount for optimizing its therapeutic index, overcoming drug resistance, and designing novel combination therapies.

This technical guide provides a comprehensive exploration of the signaling pathways, experimental methodologies, and quantitative data associated with Daunorubicin HCl-induced apoptosis and necrosis. We delve into the core mechanisms, from DNA intercalation and topoisomerase II inhibition to the generation of reactive oxygen species (ROS), and their downstream consequences on cell fate. Detailed experimental protocols and structured data tables are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction: The Dual Modalities of Daunorubicin-Induced Cell Death

Daunorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.[4][5] This genotoxic stress can trigger a cascade of cellular responses, culminating in either apoptosis or necrosis. The choice between these two pathways is often dependent on the concentration of the drug and the specific cellular context.[6][7]

Apoptosis , or programmed cell death, is a highly regulated and energy-dependent process characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8] It is generally considered a "clean" form of cell death that avoids inflammation.

Necrosis , on the other hand, is traditionally viewed as a passive, uncontrolled form of cell death resulting from overwhelming cellular stress. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[9] However, recent research has unveiled programmed forms of necrosis, such as necroptosis, which are regulated by specific signaling pathways. While Daunorubicin is well-documented to induce apoptosis, its ability to trigger necrosis, particularly at higher concentrations, is also a critical aspect of its biological activity.[3][10]

Signaling Pathways of Daunorubicin-Induced Apoptosis

Daunorubicin activates a complex network of signaling pathways that converge on the activation of caspases, the executioners of apoptosis. These can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Daunorubicin-induced apoptosis, initiated by intracellular stress signals.[1]

  • DNA Damage and p53 Activation: Daunorubicin-induced DNA double-strand breaks activate the ATM (ataxia-telangiectasia mutated) kinase, which in turn phosphorylates and activates the p53 tumor suppressor protein.[11] Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and Puma.[3]

  • Reactive Oxygen Species (ROS) Generation: Daunorubicin's quinone moiety can undergo redox cycling, leading to the production of ROS.[6] ROS can directly damage mitochondria and further amplify the apoptotic signal.[3]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. Daunorubicin shifts this balance in favor of pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[12] Cytosolic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[3]

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[10]

Daunorubicin_Intrinsic_Apoptosis Daunorubicin This compound DNA_Damage DNA Double-Strand Breaks Daunorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS p53 p53 Activation DNA_Damage->p53 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP Bcl2_family ↑ Pro-apoptotic Bcl-2 Family (Bax, Puma) p53->Bcl2_family Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic (Mitochondrial) Apoptosis Pathway Induced by this compound.
The Extrinsic (Death Receptor) Pathway

Daunorubicin can also initiate apoptosis through the extrinsic pathway by sensitizing cells to death receptor-mediated signaling.[1]

  • Death Receptor Upregulation: Treatment with Daunorubicin can increase the expression of death receptors like Fas (CD95) on the cell surface.[1]

  • DISC Formation: Upon binding of the Fas ligand (FasL), the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). This complex, known as the Death-Inducing Signaling Complex (DISC), recruits pro-caspase-8.

  • Caspase-8 Activation: Proximity-induced dimerization at the DISC leads to the auto-activation of caspase-8.

  • Caspase Cascade Activation: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3. Alternatively, it can cleave Bid to tBid, which then activates the intrinsic pathway, creating a crosstalk between the two pathways.

Daunorubicin_Extrinsic_Apoptosis Daunorubicin This compound Fas_upregulation ↑ Fas Receptor (CD95) Expression Daunorubicin->Fas_upregulation FasL Fas Ligand (FasL) Binding Fas_upregulation->FasL DISC DISC Formation (Fas, FADD, Pro-caspase-8) FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid_cleavage Bid Cleavage to tBid Caspase8->Bid_cleavage Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_pathway Intrinsic Pathway Amplification Bid_cleavage->Intrinsic_pathway

Figure 2: Extrinsic (Death Receptor) Apoptosis Pathway Activated by this compound.

Daunorubicin-Induced Necrosis

While apoptosis is a well-defined outcome of Daunorubicin treatment, necrosis can also be a significant mode of cell death, particularly under certain conditions.

Mechanisms of Necrosis Induction

The precise signaling pathways leading to Daunorubicin-induced primary necrosis are less characterized than those for apoptosis. However, several factors are thought to contribute:

  • High Drug Concentrations: Supratherapeutic concentrations of Daunorubicin can cause overwhelming cellular damage, leading to a rapid loss of membrane integrity and necrotic cell death.[7]

  • Severe Oxidative Stress: The extensive generation of ROS can lead to lipid peroxidation and direct damage to the plasma membrane, resulting in necrosis.[3]

  • ATP Depletion: Severe mitochondrial damage can lead to a collapse in cellular ATP levels. Since apoptosis is an energy-dependent process, a lack of ATP can shift the mode of cell death towards necrosis.

  • Mitotic Catastrophe: Daunorubicin can induce "mitotic catastrophe" in cells that enter mitosis with damaged DNA. This can ultimately lead to either apoptosis or necrosis.[8]

It is important to note that while there is evidence for Daunorubicin inducing a necrotic phenotype, its ability to activate the canonical necroptosis pathway involving RIPK1, RIPK3, and MLKL is not yet firmly established.

Experimental Protocols for Assessing Apoptosis and Necrosis

A variety of assays are available to distinguish and quantify Daunorubicin-induced apoptosis and necrosis.

Annexin V and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.

  • Workflow:

    • Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Daunorubicin for the indicated time. Include a vehicle-treated control.

    • Cell Harvesting: Harvest suspension cells by centrifugation. For adherent cells, gently detach using a non-enzymatic method.

    • Washing: Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Staining: Add FITC-conjugated Annexin V and PI solution to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Primary necrotic cells: Can be Annexin V-negative and PI-positive, although this population can be difficult to distinguish from mechanically damaged cells.

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Daunorubicin-Treated and Control Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate flow Flow Cytometry Analysis incubate->flow quadrants Quadrant Analysis: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) flow->quadrants

Figure 3: Experimental Workflow for Annexin V/PI Apoptosis/Necrosis Assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies necrosis by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[13]

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Treatment: Treat cells with Daunorubicin. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

    • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.

    • Incubation: Incubate at room temperature, protected from light.

    • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples and controls.

High-Mobility Group Box 1 (HMGB1) Release Assay

HMGB1 is a nuclear protein that is passively released from necrotic cells and can act as a damage-associated molecular pattern (DAMP) to stimulate an immune response.

  • Principle: The amount of HMGB1 released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol (ELISA):

    • Sample Collection: Collect cell culture supernatants after Daunorubicin treatment.

    • Coating: Coat a 96-well plate with an HMGB1 capture antibody.

    • Blocking: Block non-specific binding sites.

    • Sample Incubation: Add standards and samples to the wells.

    • Detection: Add a biotinylated HMGB1 detection antibody, followed by streptavidin-HRP and a substrate solution.

    • Measurement: Measure the absorbance and determine the HMGB1 concentration from a standard curve.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.

  • Protocol:

    • Protein Extraction: Extract total protein from Daunorubicin-treated and control cells.

    • Protein Quantification: Determine the protein concentration.

    • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data on Daunorubicin-Induced Cell Death

The extent of apoptosis and necrosis induced by Daunorubicin is dependent on the cell line, drug concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Daunorubicin-Induced Apoptosis in Leukemia Cell Lines

Cell LineDaunorubicin ConcentrationTreatment DurationPercentage of Apoptotic CellsReference
MOLT-410 µM4h treatment + 4h recovery27.48% ± 2.46[3]
MOLT-410 µM4h treatment + 12h recovery14.88% ± 2.45[3]
MOLT-410 µM4h treatment + 24h recovery12.88% ± 0.10[3]
CCRF-CEM10 µM4h treatment + 4h recovery~14.15%[3]
CCRF-CEM10 µM4h treatment + 24h recovery4.51% ± 0.04[3]
SUP-B1510 µM4h treatment + 4h recovery25.75% ± 1.74[3]
SUP-B1510 µM4h treatment + 12h recovery11.45% ± 1.61[3]
SUP-B1510 µM4h treatment + 24h recovery18.11% ± 1.53[3]
HL-600.5 - 1 µMNot specifiedRapid apoptosis[6]
Jurkat0.1 µM8 hoursDetectable apoptosis[5]
Jurkat1 µM6 hoursDetectable apoptosis[5]

Table 2: IC50 Values of Daunorubicin in AML Cell Lines

Cell LineIC50 (µM)Reference
HL-602.52[14]
KG-1~1.5[14]
THP-1~2.0[14]
U9371.31[14]
Kasumi-1~0.5[14]

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Directions

This compound induces cell death through a complex interplay of apoptotic and necrotic mechanisms. While the signaling pathways of apoptosis are well-characterized, further research is needed to fully elucidate the specific pathways involved in Daunorubicin-induced primary necrosis and its potential to activate programmed necrosis pathways like necroptosis. A deeper understanding of these processes will be instrumental in:

  • Predicting patient response: The predominant mode of cell death induced by Daunorubicin may influence treatment outcomes.

  • Developing combination therapies: Targeting specific nodes in the apoptotic or necrotic pathways could enhance the efficacy of Daunorubicin.

  • Mitigating side effects: Understanding the mechanisms of off-target cell death can help in designing strategies to protect healthy tissues.

The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of Daunorubicin and to ultimately improve its clinical application in the fight against cancer.

References

Daunorubicin HCl in Acute Myeloid Leukemia (AML) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Daunorubicin (B1662515) Hydrochloride (HCl) and its application in Acute Myeloid Leukemia (AML) research. Daunorubicin, an anthracycline antibiotic, is a cornerstone in AML chemotherapy.[1] This document details its mechanism of action, impact on cellular signaling pathways, and provides standardized protocols for in vitro experimental evaluation. Quantitative data on its efficacy across various AML cell lines are presented for comparative analysis.

Mechanism of Action

Daunorubicin's primary antineoplastic effects are mediated through two principal mechanisms:

  • DNA Intercalation: Daunorubicin's planar ring structure intercalates between DNA base pairs.[2][3] This physical insertion into the DNA double helix obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and inhibition of proliferation.[2]

  • Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[4] By preventing the re-ligation of DNA strands after they have been cleaved by topoisomerase II, Daunorubicin induces double-strand breaks, a potent trigger for apoptosis.[3][4]

These actions collectively result in significant DNA damage, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Key Signaling Pathways Affected by Daunorubicin in AML

Daunorubicin's cytotoxic effects are orchestrated through the modulation of several critical intracellular signaling pathways.

DNA Damage and Apoptosis Induction

The DNA damage inflicted by Daunorubicin initiates a cascade of events culminating in apoptosis, primarily through the intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: DNA double-strand breaks activate the ATM (ataxia-telangiectasia mutated) kinase, which in turn phosphorylates and activates the p53 tumor suppressor protein.[1] Activated p53 promotes the transcription of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Puma.[1] These proteins lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.

  • Extrinsic (Death Receptor) Pathway: Daunorubicin can also upregulate the expression of death receptors like Fas (CD95) on the surface of leukemia cells.[1] The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the death-inducing signaling complex (DISC), which recruits and activates pro-caspase-8.[1] Activated caspase-8 can then directly activate caspase-3, or it can cleave Bid to tBid, which further amplifies the apoptotic signal through the intrinsic pathway.

Daunorubicin Daunorubicin HCl DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Daunorubicin->DNA_Damage Fas Fas Receptor Upregulation Daunorubicin->Fas ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Bax_Puma Bax, Puma Upregulation p53->Bax_Puma Mitochondria Mitochondrial Permeabilization Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DISC DISC Formation Fas->DISC FasL Binding Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3

Daunorubicin-induced apoptosis signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often constitutively active in AML. Interestingly, studies have shown that Daunorubicin can paradoxically activate the PI3K/Akt pathway in some AML cell lines.[5] This activation is considered an anti-apoptotic response that can contribute to drug resistance.[5] The inhibition of the PI3K/Akt pathway has been shown to enhance Daunorubicin-induced apoptosis.[5]

Daunorubicin This compound PI3K PI3K Activation Daunorubicin->PI3K Akt Akt Activation PI3K->Akt Anti_Apoptosis Anti-Apoptotic Signals (Cell Survival) Akt->Anti_Apoptosis Drug_Resistance Drug Resistance Anti_Apoptosis->Drug_Resistance

Daunorubicin's paradoxical activation of the PI3K/Akt pathway.

Quantitative Data: In Vitro Efficacy of Daunorubicin in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Daunorubicin in various AML cell lines as reported in the literature.

Cell LineDaunorubicin IC50 (µM)Incubation Time (hours)Citation
HL-602.5224[6]
U9371.3124[6]
KG-1~1.5 (estimated)Not Specified[7]
THP-1~2.0 (estimated)Not Specified[7]
Kasumi-1~0.5 (estimated)Not Specified[7]
K5620.0217Not Specified[8]
MOLM-140.0081Not Specified[8]

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used, cell density, and incubation time.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the efficacy of Daunorubicin in AML research.

General Cell Culture
  • Cell Lines: Commonly used AML cell lines include HL-60, KG-1, THP-1, and U937.[9]

  • Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Daunorubicin and to calculate its IC50 value.[7]

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Daunorubicin. Include a vehicle-treated control group.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Start Start Seed_Cells Seed AML Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with Daunorubicin (various concentrations) Seed_Cells->Treat_Cells Incubate_1 Incubate (48-72 hours) Treat_Cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (4 hours) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Incubate_3 Incubate (overnight) Add_Solubilizer->Incubate_3 Read_Absorbance Measure Absorbance (570 nm) Incubate_3->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following drug treatment.[9]

  • Cell Treatment: Treat AML cells with Daunorubicin at the desired concentration (e.g., IC50) for 24-48 hours.[7]

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of Daunorubicin on cell cycle progression.[9]

  • Cell Treatment: Treat AML cells with Daunorubicin at the desired concentration for 24 hours.[9]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[9]

Mechanisms of Resistance to Daunorubicin in AML

Resistance to Daunorubicin is a significant clinical challenge in the treatment of AML. The primary mechanisms of resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) encoded by the MDR1 gene, actively pumps Daunorubicin out of the cancer cells, reducing its intracellular concentration and efficacy.[2]

  • Alterations in Topoisomerase II: Reduced expression or mutations in the topoisomerase II enzyme can decrease its affinity for Daunorubicin, thereby diminishing the drug's ability to induce DNA double-strand breaks.[2]

  • Activation of Pro-Survival Pathways: As mentioned earlier, the activation of pathways like PI3K/Akt can counteract the pro-apoptotic effects of Daunorubicin.[5]

  • Genetic Mutations: Mutations in genes such as FLT3 (FMS-like tyrosine kinase 3), particularly internal tandem duplications (ITD), and mutations in the tumor suppressor gene p53 are associated with resistance to Daunorubicin and a poorer prognosis in AML patients.[2][11] FLT3-ITD mutations can confer resistance to doxorubicin, a related anthracycline, in a p53-dependent manner.[11]

Daunorubicin_Ext Extracellular Daunorubicin Daunorubicin_Int Intracellular Daunorubicin Daunorubicin_Ext->Daunorubicin_Int Influx Pgp P-glycoprotein (ABC Transporter) Daunorubicin_Int->Pgp TopoII Topoisomerase II Daunorubicin_Int->TopoII Pgp->Daunorubicin_Ext Efflux DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Mechanisms of Resistance Resistance->Pgp Increased Efflux Altered_TopoII Altered/Reduced Topo II Resistance->Altered_TopoII Target Alteration FLT3_p53 FLT3/p53 Mutations Resistance->FLT3_p53 Genetic Mutations PI3K_Akt PI3K/Akt Activation Resistance->PI3K_Akt Pro-survival Signaling Altered_TopoII->TopoII FLT3_p53->Apoptosis PI3K_Akt->Apoptosis

Key mechanisms of Daunorubicin resistance in AML.

References

Daunorubicin HCl for Acute Lymphoblastic Leukemia (ALL) Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application and effects of Daunorubicin (B1662515) HCl on Acute Lymphoblastic Leukemia (ALL) cell lines. It covers the core mechanisms of action, impact on cellular signaling pathways, and detailed experimental protocols for in vitro evaluation.

Introduction

Daunorubicin is an anthracycline antibiotic that is a cornerstone in the chemotherapeutic treatment of acute leukemias, including Acute Lymphoblastic Leukemia (ALL).[1][2] As a potent anti-neoplastic agent, it functions through multiple cytotoxic mechanisms to induce cancer cell death.[2] Understanding its effects at the cellular and molecular level in ALL cell lines is crucial for optimizing its therapeutic use and developing novel combination strategies.

Core Mechanisms of Action in ALL Cell Lines

Daunorubicin's anti-leukemic activity is not attributed to a single mode of action but rather a combination of cytotoxic effects.[1]

  • DNA Intercalation and Topoisomerase II Inhibition : Daunorubicin intercalates into the DNA of cancer cells, where it inhibits the progression of topoisomerase II.[3] This stabilizes the topoisomerase II complex after it has cleaved the DNA for replication, preventing the resealing of the DNA double helix and leading to the accumulation of DNA strand breaks.[2][3]

  • Generation of Reactive Oxygen Species (ROS) : The quinone structure of daunorubicin allows it to accept electrons, leading to the production of reactive oxygen species (ROS).[4] This oxidative stress contributes to DNA damage and induces apoptosis.[1][5]

  • Induction of Apoptosis : Daunorubicin is a potent inducer of apoptosis in leukemia cells.[4][6] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Higher concentrations of daunorubicin have been shown to initiate a more rapid apoptotic response.[7][8]

  • Inhibition of DNA and RNA Synthesis : By intercalating into DNA, daunorubicin obstructs the action of DNA and RNA polymerases, thereby inhibiting the synthesis of these macromolecules.[3][4]

DNR Daunorubicin HCl DNA Cellular DNA DNR->DNA Intercalation TOPOII Topoisomerase II DNR->TOPOII Inhibition ROS Reactive Oxygen Species (ROS) DNR->ROS Generation DNAdamage DNA Double-Strand Breaks TOPOII->DNAdamage ROS->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis CellCycle Cell Cycle Arrest DNAdamage->CellCycle

Daunorubicin's Core Mechanism of Action.

Signaling Pathways Modulated by Daunorubicin in ALL

Daunorubicin's cytotoxic effects are mediated through the modulation of several key signaling pathways.[9]

  • p53-Mediated Apoptosis : In response to DNA damage, the tumor suppressor protein p53 is often activated. In some ALL cell lines like CCRF-CEM and MOLT-4, daunorubicin treatment leads to the phosphorylation of p53 at serine 15, which is associated with increased p53 activity, cell cycle arrest, and apoptosis.[1][10] The absence of p53 activation, as seen in the SUP-B15 cell line, may contribute to daunorubicin resistance.[1][10]

  • Intrinsic and Extrinsic Apoptosis Pathways : Daunorubicin can induce apoptosis through both major pathways. The intrinsic pathway is initiated by changes in the mitochondrial membrane potential, which has been observed in MOLT-4 and CCRF-CEM cells.[5] The extrinsic pathway can also be activated.[5] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[5]

  • Other Key Signaling Pathways : Research has shown that daunorubicin can also influence a variety of other signaling cascades, including the sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK), and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathways.[9][11]

DNR This compound DNAdamage DNA Damage DNR->DNAdamage ATM ATM Kinase DNAdamage->ATM p53 p53 (inactive) ATM->p53 Phosphorylation p53_active p53-P (Ser15) (active) p53->p53_active p21 p21 p53_active->p21 Upregulation Bax Bax p53_active->Bax Upregulation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

p53-Mediated Signaling Pathway Induced by Daunorubicin.

Quantitative Data on Daunorubicin's Effects

The following tables summarize key quantitative data from studies on the effects of daunorubicin on various leukemia cell lines.

Table 1: IC50 Values of Daunorubicin in Leukemia Cell Lines

Cell LineCell TypeIC50 ValueAssayReference
MOLT-4T-cell ALL40 nMCell Viability Assay[6][12]
P388Leukemia3 nMCytotoxicity Assay[4]
Dx5 w/PSCLeukemia14 nMMTT Assay[4]
L1210Mouse Leukemia0.3 µM (ED50)RNA Synthesis Inhibition[6]
HCCLM3Hepatocellular Carcinoma7.42 ± 0.06 µMCell Viability Assay[13]
HepG2Hepatocellular Carcinoma21.15 ± 1.36 µMCell Viability Assay[13]
Huh7Hepatocellular Carcinoma28.93 ± 1.46 µMCell Viability Assay[13]
Bel7402Hepatocellular Carcinoma41.20 ± 1.61 µMCell Viability Assay[13]

Table 2: Daunorubicin's Effect on Cell Cycle Distribution

Cell LineDaunorubicin Conc.EffectReference
HL-603.0 x 10⁻⁸ MG2 phase arrest[14]
HL-601.0 x 10⁻⁸ MNo G2 arrest[14]
CCRF-CEM, MOLT-4, SUP-B15VariesCell cycle arrest at different checkpoints[1][10]

Table 3: Apoptosis Induction by Daunorubicin

Cell LineDaunorubicin Conc.Incubation TimeApoptotic EffectReference
HL-60, U-9370.5 and 1 µMNot specifiedTriggers apoptosis[4]
HL60, AML cellsHigh concentrations2 hr treatment, 22 hr drug-freeFaster induction of apoptosis[7]
CCRF-CEM, MOLT-4Not specified4 hr post-treatmentApoptosis induced[5]
L3.60.4 µM48 hoursInduces both apoptosis and necrosis[6][12]

Experimental Protocols

Detailed protocols for key in vitro assays to evaluate the effects of daunorubicin on ALL cell lines are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of daunorubicin and to calculate its IC50 value.[15]

  • Cell Seeding : Seed ALL cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Drug Treatment : After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO or sterile water).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.[16]

  • Cell Treatment : Treat ALL cells with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting : Harvest the cells by centrifugation and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition : Analyze the cells by flow cytometry, collecting at least 10,000 events per sample.

  • Data Analysis : Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of daunorubicin on cell cycle progression.[1][10][16]

  • Cell Treatment : Treat ALL cells with this compound for the desired time period (e.g., 24 hours).

  • Cell Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis : Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., CCRF-CEM, MOLT-4) Treatment 2. This compound Treatment (Dose-Response) Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle (PI Staining) Treatment->CellCycle IC50 4a. IC50 Calculation Viability->IC50 ApoptosisQuant 4b. Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist 4c. Cell Cycle Distribution CellCycle->CellCycleDist

General Experimental Workflow for Assessing Daunorubicin Efficacy.

Conclusion

This compound remains a critical therapeutic agent for Acute Lymphoblastic Leukemia. Its efficacy stems from a multi-pronged attack on cancer cells, including DNA intercalation, topoisomerase II inhibition, ROS generation, and the induction of apoptosis through various signaling pathways. A thorough understanding of these mechanisms and the use of standardized in vitro protocols are essential for ongoing research and the development of more effective anti-leukemia therapies. The differential responses observed in various ALL cell lines underscore the importance of personalized medicine approaches and the continued investigation into the molecular determinants of daunorubicin sensitivity and resistance.

References

The Impact of Daunorubicin HCl on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely utilized in the treatment of various hematological malignancies. Its efficacy is primarily attributed to its ability to interfere with DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis. This guide provides a detailed examination of the molecular mechanisms underlying Daunorubicin's effects on cell cycle progression, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Daunorubicin exerts its cytotoxic effects through two primary mechanisms:

  • DNA Intercalation: Daunorubicin molecules insert themselves between the base pairs of the DNA double helix. This process unwinds the DNA, physically obstructing the processes of transcription and replication.

  • Topoisomerase II Inhibition: Daunorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This ternary complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

The resulting DNA damage triggers a cascade of cellular stress responses, centrally involving the activation of DNA damage response (DDR) pathways, which ultimately dictate the cell's fate—be it cell cycle arrest, senescence, or apoptosis.

Daunorubicin-Induced Cell Cycle Arrest

The accumulation of DNA double-strand breaks following Daunorubicin treatment activates sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn recruit and activate the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase CHK2, initiating signaling cascades that halt cell cycle progression.

This arrest predominantly occurs at the G2/M phase of the cell cycle, preventing cells with damaged DNA from entering mitosis. The cell cycle arrest provides an opportunity for the cell to repair the DNA damage. However, if the damage is too severe, the sustained arrest can trigger apoptotic pathways.

The following diagram illustrates the signaling pathway from Daunorubicin-induced DNA damage to G2/M cell cycle arrest.

Daunorubicin_CellCycle_Pathway cluster_0 Cellular Response to Daunorubicin Daunorubicin Daunorubicin HCl DNA_Damage DNA Double-Strand Breaks (Topoisomerase II Inhibition) Daunorubicin->DNA_Damage ATM ATM Kinase Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis CyclinB_CDK1 Cyclin B1/CDK1 Complex (MPF) p21->CyclinB_CDK1 Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB_CDK1->G2M_Arrest Promotion (Inhibited)

Daunorubicin-induced DNA damage response leading to G2/M arrest.

Quantitative Analysis of Cell Cycle Distribution

The effect of Daunorubicin on cell cycle progression is dose- and time-dependent. Below are tables summarizing representative quantitative data on cell cycle distribution and apoptosis in cancer cell lines treated with Daunorubicin.

Table 1: Effect of Daunorubicin on Cell Cycle Distribution in K562 Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)45.2 ± 3.138.5 ± 2.516.3 ± 1.8
Daunorubicin (1 µM, 24h)35.8 ± 2.920.1 ± 2.244.1 ± 3.5
Daunorubicin (1 µM, 48h)28.4 ± 2.515.7 ± 1.955.9 ± 4.1

Table 2: Induction of Apoptosis by Daunorubicin in HL-60 Cells

Treatment GroupApoptotic Cells (%) (Annexin V+)
Control (Untreated)4.8 ± 0.9
Daunorubicin (0.5 µM, 24h)25.6 ± 2.8
Daunorubicin (0.5 µM, 48h)58.2 ± 4.3

Note: The data presented are representative examples and may vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

To assess the impact of Daunorubicin on the cell cycle, a series of standard molecular and cellular biology techniques are employed.

Cell Culture and Drug Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., K562, HL-60) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with the Daunorubicin-containing medium or a control medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram provides a visual representation of the experimental workflow for cell cycle analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for Cell Cycle Analysis A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Ethanol Fixation C->D E 5. Propidium Iodide (PI) Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (% G1, S, G2/M) F->G

A typical workflow for analyzing Daunorubicin's effect on the cell cycle.
Apoptosis Assay by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect cells as described in the cell cycle analysis protocol.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, apoptotic, necrotic) can be distinguished based on their fluorescence.

Conclusion

This compound effectively halts cell cycle progression, primarily at the G2/M checkpoint, by inducing DNA double-strand breaks and activating the DNA damage response pathway. The sustained cell cycle arrest, a consequence of irreparable DNA damage, ultimately leads to the induction of apoptosis. Understanding these intricate molecular mechanisms and possessing robust experimental protocols are crucial for the continued development and optimization of Daunorubicin-based cancer therapies. The quantitative data and methodologies presented in this guide offer a foundational resource for researchers and clinicians working to unravel the full therapeutic potential of this important chemotherapeutic agent.

Daunorubicin HCl: An In-Depth Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) HCl is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy for several decades, particularly in the treatment of acute leukemias.[1][2] Its cytotoxic effects are primarily attributed to its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[3][4][5] This technical guide provides a comprehensive overview of the in vitro efficacy of Daunorubicin HCl across a range of cancer cell lines. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and a deep dive into the molecular signaling pathways that underpin its anticancer activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro cytotoxic activity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 / GI50 (µM)Citation
HCT116Colorectal Cancer0.597[3]
HT29Colorectal Cancer0.547[3]
SNU283Colorectal Cancer0.6934[3]
DLD-1Colorectal Cancer25.55[3]
HCT8Colorectal Cancer34.93[3]
WiDrColon Carcinoma7[6]
Cell LineCancer TypeIC50 (µM)Citation
HL-60Acute Promyelocytic Leukemia2.52[7]
U937Histiocytic Lymphoma1.31[7]
MOLT-4T-cell Acute Lymphoblastic Leukemia40 nM[6]
Cell LineCancer TypeIC50 (µM)Citation
A549Lung CarcinomaNot specified, but synergistic effects observed[8]
UCLA P-3Lung CarcinomaNot specified[6]
Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer5.03[9]
MDA-MB-231Breast CancerNot specified, but effective in combination therapy[10]
T47DBreast CancerNot specified, but effective in combination therapy[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[3]

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.[3]

  • Drug Treatment: Treat the cells with this compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.[1]

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.[3]

  • Quantification: Count the number of colonies (typically defined as >50 cells).[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[9]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key apoptotic proteins.

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily by inducing DNA damage and activating apoptotic signaling pathways.

Primary Mechanism: DNA Intercalation and Topoisomerase II Inhibition

The core mechanism of Daunorubicin's action involves its interaction with DNA.[4][5][11] The planar aromatic rings of the Daunorubicin molecule intercalate between DNA base pairs, leading to a distortion of the double helix.[11] This physical impediment interferes with DNA replication and transcription.

Simultaneously, Daunorubicin targets topoisomerase II, an enzyme crucial for managing DNA topology during replication.[4][11][12] It stabilizes the complex formed between topoisomerase II and cleaved DNA, preventing the re-ligation of the DNA strands.[11][12] This results in the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[4]

Daunorubicin_Mechanism Daunorubicin This compound DNA Nuclear DNA Daunorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis p53_Pathway Daunorubicin This compound DNA_Damage DNA Damage Daunorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptotic_Proteins ↑ Pro-apoptotic Proteins (Bim, Bak, Bax) ↓ Anti-apoptotic Proteins (Cyclin D1) p53->Apoptotic_Proteins Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Hedgehog_Pathway Daunorubicin This compound p53 p53 Activation Daunorubicin->p53 PCAF ↑ PCAF p53->PCAF GLI1_Degradation β-TrCP mediated GLI1 Ubiquitination & Degradation PCAF->GLI1_Degradation GLI1 ↓ GLI1 GLI1_Degradation->GLI1 Apoptosis Apoptosis GLI1->Apoptosis Suppression leads to Experimental_Workflow start Start: Cancer Cell Line Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Colony Formation Assay treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) treatment->western_blot end Data Analysis & Interpretation viability->end proliferation->end apoptosis->end cell_cycle->end western_blot->end

References

Daunorubicin HCl Resistance in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) hydrochloride (HCl), an anthracycline antibiotic, has been a cornerstone in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) for decades. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis of cancer cells. Despite its efficacy, the development of resistance to Daunorubicin remains a significant clinical challenge, contributing to treatment failure and disease relapse. This technical guide provides an in-depth overview of the core molecular and cellular mechanisms underlying Daunorubicin resistance in leukemia cells.

Core Mechanisms of Daunorubicin Resistance

The mechanisms by which leukemia cells develop resistance to Daunorubicin are multifaceted and complex, often involving a combination of the following strategies:

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism of resistance. These membrane proteins actively pump Daunorubicin out of the cell, reducing its intracellular concentration and limiting its cytotoxic effects.[1][2]

  • Alterations in Drug Target: Modifications or reduced expression of topoisomerase II, the primary target of Daunorubicin, can decrease the drug's efficacy.[1]

  • Dysregulation of Apoptosis: Leukemia cells can evade Daunorubicin-induced cell death by upregulating anti-apoptotic proteins, such as Bcl-2 and Mcl-1, or through mutations in the p53 tumor suppressor gene.[1][2]

  • Enhanced DNA Damage Repair: Leukemia stem cells (LSCs) and resistant clones often exhibit an enhanced capacity to repair Daunorubicin-induced DNA damage, promoting their survival.[3][4]

  • Altered Drug Metabolism and Detoxification: Changes in cellular metabolism, particularly the conversion of pro-apoptotic ceramide to the non-cytotoxic glucosylceramide by glucosylceramide synthase (GCS), can contribute to resistance.[5][6]

Quantitative Data on Daunorubicin Resistance

The following tables summarize key quantitative data from studies investigating Daunorubicin resistance in leukemia cell lines.

Cell LineResistance toIC50 Fold Increase (Resistant vs. Sensitive)Reference
K562_R1Daunorubicin55-fold[3]
K562_R2Daunorubicin101-fold[3]
K562_R3Daunorubicin249-fold[3]
HL60/DOXDoxorubicin (B1662922)10.7-fold[7]
HL60/DOXDoxorubicin1.82-fold sensitization with Triptolide[8]
Molecular MarkerCell Line/SampleFold Change/Alteration in Resistant CellsReference
ABC Transporters
ABCB1 (MDR1) mRNAK562Mean 4700-fold increase[3]
ABCB1 ProteinK562Significant increase in median fluorescence intensity[3]
MRP1 mRNAHL60/DOXUpregulation[7]
Drug Target
Topoisomerase IIαAML Patient CellsSignificant increase in the proportion of Topo IIα negative cells after Daunorubicin treatment[9][10]
Topoisomerase IIEHR2/DNR+Amount of immunoreactive protein is ~1/3 of sensitive cells[11]
Apoptosis Regulation
Bcl-2Daunorubicin-insensitive CD34+ AML cellsDownregulation by curcumin (B1669340) enhances apoptosis[8]
Bax/Bcl-2 RatioU87MG (Glioblastoma)Increased ratio correlates with apoptosis[12]
Metabolism
Ceramide Species (C18, C20, C22)HL-60/dnr21-fold, 18-fold, and 8-fold increase with SACLAC treatment, respectively[5]
GlucosylceramideHL-60/dnrPlunging levels with D-threo-PDMP treatment[5]

Signaling Pathways in Daunorubicin Resistance

Several signaling pathways are implicated in the development and maintenance of Daunorubicin resistance.

G cluster_0 Drug Efflux cluster_1 Apoptosis Evasion cluster_2 Target Alteration cluster_3 Metabolic Alteration Daunorubicin_in Daunorubicin (intracellular) ABC_Transporter ABC Transporters (e.g., P-gp/MDR1) Daunorubicin_in->ABC_Transporter Binds to Daunorubicin_out Daunorubicin (extracellular) ABC_Transporter->Daunorubicin_out Effluxes Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Daunorubicin Daunorubicin TopoII Topoisomerase II Daunorubicin->TopoII Inhibits DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Causes DNA_breaks->Apoptosis Ceramide Ceramide (Pro-apoptotic) Ceramide->Apoptosis GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide (Non-apoptotic) GCS->Glucosylceramide

Caption: Key signaling pathways involved in Daunorubicin HCl resistance in leukemia cells.

Experimental Workflows and Protocols

This section details the methodologies for key experiments used to investigate Daunorubicin resistance.

Experimental Workflow: Assessing Daunorubicin Resistance

G A Leukemia Cell Culture (Sensitive vs. Resistant Lines) B Daunorubicin Treatment (Dose-response) A->B E Molecular Analysis A->E H Functional Assays A->H C Cytotoxicity Assay (e.g., MTT Assay) B->C L Clonogenic Survival Assay B->L D Determine IC50 Values C->D F Gene Expression Analysis (qRT-PCR for ABCB1, Bcl-2) E->F G Protein Expression Analysis (Western Blot for P-gp, Bcl-2, Bax) E->G I Drug Efflux Assay (Rhodamine 123) H->I J Apoptosis Assay (Annexin V) H->J K DNA Damage Assay (Comet Assay) H->K

Caption: A typical experimental workflow to characterize Daunorubicin resistance in leukemia cells.

Detailed Experimental Protocols

This assay measures the efflux activity of ABC transporters, such as P-glycoprotein (P-gp), which is a hallmark of multidrug resistance.

  • Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in lower intracellular fluorescence compared to cells with low P-gp activity.

  • Materials:

    • Leukemia cell lines (sensitive and resistant)

    • Rhodamine 123 (stock solution in DMSO)

    • PBS (Phosphate Buffered Saline)

    • Fetal Bovine Serum (FBS)

    • Propidium Iodide (PI) for viability staining

    • Flow cytometer

  • Protocol:

    • Harvest and wash cells with PBS.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium with 5% FBS.

    • Add Rhodamine 123 to a final concentration of 0.1 µg/mL.

    • Incubate the cells at 37°C for 30 minutes in the dark.[13]

    • After incubation, pellet the cells by centrifugation and resuspend in pre-warmed, dye-free medium.

    • Incubate at 37°C for 15-30 minutes to allow for dye efflux.[13]

    • Pellet the cells again and resuspend in cold PBS containing PI.

    • Analyze the intracellular fluorescence of Rhodamine 123 in the PI-negative (live) cell population using a flow cytometer.

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.

  • Materials:

    • Treated and untreated leukemia cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in leukemia cells with Daunorubicin.

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

This technique is used to detect and quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The ratio of Bax to Bcl-2 can be indicative of the cell's susceptibility to apoptosis.

  • Materials:

    • Cell lysates from sensitive and resistant leukemia cells

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control to determine the relative expression of Bcl-2 and Bax.

This assay measures the catalytic activity of Topoisomerase II.

  • Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can be separated from the catenated kDNA by agarose (B213101) gel electrophoresis.

  • Materials:

    • Nuclear extracts from leukemia cells

    • Kinetoplast DNA (kDNA)

    • 10X Topoisomerase II reaction buffer

    • ATP

    • Agarose gel and electrophoresis equipment

    • DNA staining dye (e.g., ethidium (B1194527) bromide)

  • Protocol:

    • Prepare nuclear extracts from sensitive and resistant leukemia cells.

    • Set up reaction tubes containing reaction buffer, ATP, and kDNA.

    • Add the nuclear extract to the reaction tubes.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and load the samples onto an agarose gel.

    • Perform electrophoresis to separate the decatenated DNA from the kDNA network.

    • Stain the gel and visualize the DNA bands under UV light. A decrease in the high molecular weight kDNA band and an increase in the lower molecular weight decatenated minicircle bands indicate Topoisomerase II activity.

Conclusion

Daunorubicin resistance in leukemia is a complex and multifactorial problem driven by a variety of molecular and cellular mechanisms. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and characterize Daunorubicin resistance in their own experimental systems. Future research should focus on the development of targeted therapies that can circumvent these resistance pathways, potentially in combination with conventional chemotherapy, to enhance the efficacy of leukemia treatment.

References

An In-Depth Technical Guide to the Cardiotoxicity Mechanisms of Daunorubicin HCl in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Daunorubicin (DNR), an anthracycline antibiotic, is a highly effective chemotherapeutic agent used in the treatment of hematological malignancies.[1][2] Its clinical application, however, is severely limited by a dose-dependent cardiotoxicity that can lead to irreversible cardiomyopathy and congestive heart failure.[1][3][4] The pathogenesis of Daunorubicin-induced cardiotoxicity is complex and multifactorial, involving a confluence of insults to the cardiomyocyte. The principal mechanisms include the poisoning of topoisomerase IIβ leading to DNA damage, the generation of excessive reactive oxygen species (ROS) causing widespread oxidative stress, severe mitochondrial dysfunction, and the disruption of intracellular calcium homeostasis.[5][6] These events converge on signaling pathways that promote cellular apoptosis and myofibrillar degradation, ultimately resulting in a loss of contractile function and myocardial damage.[5][7] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling pathways.

Core Molecular Mechanisms of Daunorubicin Cardiotoxicity

The cardiotoxic effects of Daunorubicin are not attributed to a single pathway but rather an interconnected network of cellular damage. Cardiomyocytes, with their high mitochondrial density and limited regenerative capacity, are particularly vulnerable to these insults.[8][9]

Topoisomerase IIβ Poisoning and DNA Damage

While Daunorubicin's anticancer effects are primarily mediated through the inhibition of Topoisomerase IIα (Top2α) in rapidly dividing cancer cells, its cardiotoxic effects are linked to the poisoning of the Topoisomerase IIβ (Top2β) isoform, which is expressed in quiescent cardiomyocytes.[5][10] Daunorubicin stabilizes the transient covalent complex formed between Top2β and DNA, preventing the re-ligation of double-strand breaks (DSBs).[10][11] This accumulation of DSBs triggers a robust DNA damage response, leading to the activation of cell death pathways and the inhibition of mitochondrial biogenesis.[6][12] This mechanism is now considered a key initiator of anthracycline-induced cardiotoxicity.[2][6] The resulting DNA damage can be visualized by the phosphorylation of H2AX (γH2AX) and leads to the activation of p53, a tumor suppressor protein that can initiate apoptosis.[11][13][14]

G Daunorubicin-Induced Topoisomerase IIβ Poisoning Pathway DNR Daunorubicin Nucleus Cardiomyocyte Nucleus DNR->Nucleus CleavageComplex Stabilized Top2β-DNA Cleavage Complex DNR->CleavageComplex poisons Top2B Topoisomerase IIβ Nucleus->Top2B Top2B->CleavageComplex binds to DNA DNA Nuclear DNA DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB DDR DNA Damage Response (p53, γH2AX activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis MitoBiogenesis Inhibition of Mitochondrial Biogenesis DDR->MitoBiogenesis

Caption: Daunorubicin-Topoisomerase IIβ Poisoning Pathway.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A long-established mechanism of Daunorubicin cardiotoxicity is the induction of severe oxidative stress through the generation of ROS.[3] This occurs via two primary routes:

  • Mitochondrial Redox Cycling: Within the mitochondria, the quinone moiety of Daunorubicin can be reduced by Complex I of the electron transport chain to a semiquinone radical.[15][16] This radical then reacts with molecular oxygen to regenerate the parent compound while producing a superoxide (B77818) anion (O₂⁻). This futile redox cycling creates a continuous source of ROS, overwhelming the cardiomyocyte's antioxidant defenses.[15]

  • Iron-Mediated ROS Formation: Daunorubicin and its metabolites can form complexes with intracellular iron.[7] This Daunorubicin-iron complex catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH) through Fenton and Haber-Weiss reactions.[16] This exacerbates oxidative damage to lipids (lipid peroxidation), proteins, and both nuclear and mitochondrial DNA.[1]

G Daunorubicin-Induced ROS Generation cluster_mito Mitochondrion cluster_cyto Cytosol DNR_Mito Daunorubicin ETC Electron Transport Chain (Complex I) DNR_Mito->ETC 1e⁻ reduction Semiquinone Semiquinone Radical ETC->Semiquinone Semiquinone->DNR_Mito regenerates O2 O₂ Semiquinone->O2 reacts with Superoxide Superoxide (O₂⁻) O2->Superoxide OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) Superoxide->OxidativeDamage DNR_Cyto Daunorubicin DNR_Iron DNR-Iron Complex DNR_Cyto->DNR_Iron Iron Fe³⁺ / Fe²⁺ Iron->DNR_Iron H2O2 H₂O₂ DNR_Iron->H2O2 catalyzes conversion of Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Hydroxyl->OxidativeDamage

Caption: Pathways of Daunorubicin-induced ROS generation.
Mitochondrial Dysfunction

Mitochondria are a primary target of Daunorubicin, leading to profound bioenergetic failure.[5][17] Daunorubicin accumulates in the inner mitochondrial membrane due to its high affinity for cardiolipin.[15] The resulting dysfunction is multifaceted:

  • Impaired Electron Transport and ATP Synthesis: ROS-mediated damage and direct inhibition of respiratory chain complexes disrupt electron flow, uncoupling oxidative phosphorylation and severely reducing ATP production.[17][18] This is particularly detrimental to the high-energy-demanding cardiomyocytes.[9]

  • Mitochondrial DNA (mtDNA) Damage: mtDNA is highly susceptible to oxidative damage due to its proximity to ROS production sites and limited repair mechanisms.[18]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of oxidative stress, calcium overload, and ATP depletion can trigger the opening of the mPTP.[19] This dissipates the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, initiating the intrinsic apoptotic cascade.[17][19]

Disruption of Calcium Homeostasis

Daunorubicin significantly perturbs the tightly regulated calcium (Ca²⁺) cycling within cardiomyocytes.[18] It impairs the function of key Ca²⁺-handling proteins, including the sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA), which is responsible for re-sequestering Ca²⁺ into the sarcoplasmic reticulum (SR), and the ryanodine (B192298) receptor (RyR2), which controls Ca²⁺ release from the SR.[18][20] This disruption leads to elevated cytosolic Ca²⁺ levels (calcium overload).[21][22] Sustained high intracellular Ca²⁺ contributes to mitochondrial Ca²⁺ uptake, further exacerbating mitochondrial dysfunction and ROS production, and can activate calpains, proteases that degrade myofibrillar proteins like titin, impairing contractile function.[7][18]

Convergence on Apoptotic Signaling

The various molecular insults initiated by Daunorubicin ultimately converge on pathways that lead to programmed cell death, or apoptosis, a key contributor to the loss of functional cardiomyocytes.[4][5] The primary pathway activated is the mitochondria-mediated intrinsic pathway.[5] The release of cytochrome c from damaged mitochondria leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[14][23]

Furthermore, Daunorubicin can modulate other signaling cascades. For instance, it has been shown to activate the pro-apoptotic JNK signaling pathway while inactivating the pro-survival PI3K/Akt pathway, further tilting the balance towards cell death.[22][24]

Quantitative Data Summary

The cardiotoxicity of Daunorubicin and other anthracyclines is strongly correlated with the cumulative dose administered to the patient.

Table 1: Dose-Dependent Incidence of Anthracycline-Induced Cardiotoxicity

Cumulative Dose (Doxorubicin Equivalent) Incidence of Heart Failure / Cardiac Events Reference(s)
150 mg/m² 7% [2]
350 mg/m² 18% [2]
400 mg/m² 5% [25]
550 mg/m² 26% - 65% [2][25]

| >120 mg/m² (Daunorubicin in pediatric ALL) | Increased risk of early cardiotoxicity |[8] |

Table 2: Biomarker Changes in Daunorubicin-Induced Cardiotoxicity Models

Biomarker Model Change Observed Reference(s)
Cardiac Troponin I (cTnI) Rat Significantly increased [1]
Malondialdehyde (MDA) Rat Significantly increased (indicates lipid peroxidation) [1]
Lactate Dehydrogenase (LDH) Rat Significantly increased (indicates cell lysis) [1]

| Lactate Dehydrogenase (LDH) | 3D hiPSC-Cardiac Tissues | Dose-dependent increase |[26] |

Table 3: In Vitro Cytotoxicity Data for Daunorubicin

Cell Model Daunorubicin Concentration Effect Reference(s)
Rat Neonatal Cardiomyocytes 1.2 µM ~50% cell death [13]
3D hiPSC-Cardiac Tissues 2.0 µM Significant reduction in cell viability (CCK8 assay) [26]

| 3D hiPSC-Cardiac Tissues | 5.0 µM | Significant increase in LDH release |[26] |

Key Experimental Protocols

Protocol 1: Assessment of Reactive Oxygen Species (ROS) in Cultured Cardiomyocytes

This protocol is adapted from methods used for assessing ROS in H9c2 cells and other cardiomyocytes treated with anthracyclines.[27]

Objective: To quantify intracellular ROS production using a fluorescent probe.

Materials:

  • Cardiomyocyte cell culture (e.g., H9c2, hiPSC-CMs)

  • 96-well, black, clear-bottom microtiter plates

  • Daunorubicin HCl

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Phosphate-Buffered Saline (PBS) or appropriate buffer (e.g., Tyrode's solution)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cardiomyocytes in a 96-well plate at a suitable density (e.g., 2-4 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours.

  • Daunorubicin Treatment: Aspirate the culture medium and treat the cells with various concentrations of Daunorubicin prepared in fresh medium. Include a vehicle-only control (negative control) and a known ROS inducer like H₂O₂ (positive control). Incubate for the desired duration (e.g., 4, 12, or 24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add fresh medium or buffer containing H₂DCFDA (typically 5-10 µM).

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes. H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add fresh buffer to the wells. Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Express results as a fold change in ROS production.

Caption: Workflow for measuring intracellular ROS.
Protocol 2: Measurement of Cardiomyocyte Apoptosis (Caspase-3 Activity Assay)

This protocol outlines a general method for quantifying the activity of executioner caspase-3, a key marker of apoptosis.

Objective: To measure the activity of caspase-3 in cell lysates.

Materials:

  • Cardiomyocytes cultured in 6-well or 12-well plates

  • This compound

  • Cell lysis buffer

  • Assay buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Seed and grow cardiomyocytes to ~80% confluency. Treat with Daunorubicin and controls for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add cold lysis buffer. Incubate on ice for 10-15 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the assay buffer followed by the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.

  • Measurement: Read the plate using a microplate reader. For the colorimetric pNA substrate, measure absorbance at 405 nm. For the fluorometric AFC substrate, use excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Calculate caspase-3 activity and normalize it to the vehicle control. Express results as fold change in activity.

Conclusion

The cardiotoxicity of this compound is a significant clinical challenge that arises from a complex interplay of molecular and cellular damage mechanisms within the cardiomyocyte. The primary insults—Topoisomerase IIβ poisoning, massive ROS generation, mitochondrial bioenergetic collapse, and calcium dysregulation—create a vicious cycle that culminates in apoptotic cell death and contractile dysfunction.[1][5][18] A thorough understanding of these interconnected pathways is critical for drug development professionals seeking to design safer anthracycline analogues or to identify effective cardioprotective strategies. Future research should continue to focus on targeting these specific nodes of damage, such as developing Top2β-selective inhibitors or novel mitochondrial antioxidants, to uncouple the potent anticancer activity of Daunorubicin from its devastating cardiac side effects.

References

Daunorubicin HCl as an anthracycline antibiotic in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

Daunorubicin (B1662515) HCl: An In-depth Technical Guide for Cancer Therapy

An Anthracycline Antibiotic at the Core of Leukemia Treatment

Daunorubicin is a potent anthracycline antibiotic that has been a cornerstone in the treatment of various cancers, particularly acute leukemias, since its discovery.[1] As a chemotherapeutic agent, it is known for its ability to halt the growth of cancer cells.[2] This guide provides a comprehensive technical overview of Daunorubicin hydrochloride (HCl), detailing its mechanism of action, clinical efficacy, relevant experimental protocols, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this critical antineoplastic agent.

Pharmacology and Mechanism of Action

Daunorubicin HCl is an antineoplastic agent whose cytotoxic effects are primarily cell cycle phase non-specific, though it exerts its maximum impact during the S-phase.[3] Its therapeutic action is multifaceted, targeting fundamental cellular processes to induce cancer cell death.

The primary mechanisms of action include:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix.[4][5] This intercalation unwinds the DNA helix, disrupting the structure and interfering with DNA replication and RNA synthesis.[3][5] It shows a preference for adjacent G/C base pairs.[2]

  • Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication.[2][6] By preventing the resealing of the DNA strands after they have been broken by the enzyme, Daunorubicin induces single and double-strand breaks, halting the replication process.[2][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Daunorubicin structure can undergo redox cycling, leading to the formation of ROS such as superoxide (B77818) anions and hydrogen peroxide.[1][4] This creates oxidative stress, which damages cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[4][6]

  • Inhibition of Polymerase Activity: Daunorubicin can also inhibit the activity of polymerase enzymes, further contributing to the disruption of DNA and RNA synthesis.[3][6]

These actions collectively lead to the activation of apoptotic pathways, which are critical for its anti-tumor activity.[1]

cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daunorubicin_ext This compound Daunorubicin_intra Daunorubicin Daunorubicin_ext->Daunorubicin_intra Cellular Uptake ROS Reactive Oxygen Species (ROS) Daunorubicin_intra->ROS Redox Cycling DNA DNA Daunorubicin_intra->DNA Intercalation TopoII Topoisomerase II Daunorubicin_intra->TopoII Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion Induces Oxidative Stress Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Cytochrome c Release Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis DNA->TopoII DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilizes Cleavage Complex DNA_Damage->Apoptosis Triggers DDR

Diagram 1: Daunorubicin's multifaceted mechanism of action leading to apoptosis.

Clinical Applications and Efficacy

This compound is a primary chemotherapeutic agent for several hematological malignancies. It is approved by the U.S. Food and Drug Administration (FDA) for remission induction therapy in:

  • Acute Myeloid Leukemia (AML) [6]

  • Acute Lymphoblastic Leukemia (ALL) [6]

It is typically administered intravenously and is often used in combination with other chemotherapy drugs, most notably cytarabine (B982), to improve efficacy.[2][7]

Quantitative Data from Clinical Trials

The efficacy of Daunorubicin-based regimens has been quantified in numerous clinical trials. The "7+3" regimen, which combines a continuous infusion of cytarabine for seven days with Daunorubicin for three days, has been the standard of care for AML for decades.[8][9][10]

Regimen / Comparison Patient Population Key Findings Reference
Daunorubicin (Single Agent)Adult AMLComplete Remission (CR) Rate: 40% to 50%[6][11]
Daunorubicin + Cytarabine ("7+3")Adult AMLCR Rate: 53% to 65%[6][11]
High-Dose (90 mg/m²) vs. Standard-Dose (45 mg/m²) DaunorubicinYoung Adults (<60 years) with AMLCR Rate: 82.5% (High-Dose) vs. 72.0% (Standard-Dose)Overall Survival (OS): 46.8% (High-Dose) vs. 34.6% (Standard-Dose)[12]
High-Dose (90 mg/m²) vs. Standard-Dose (60 mg/m²) DaunorubicinAdults with AML/high-risk MDSCR Rate: 73% vs. 75% (no significant difference)60-Day Mortality: 10% (High-Dose) vs. 5% (Standard-Dose)
Idarubicin vs. Daunorubicin (with Cytarabine)Newly diagnosed AMLCR Rate: 62% (Idarubicin) vs. 53% (Daunorubicin)5-Year Overall Survival: 13% (Idarubicin) vs. 9% (Daunorubicin)
CPX-351 (Liposomal Daunorubicin and Cytarabine)Therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC)Improved survival rates and higher CR rates compared to standard "7+3"[9][13]

Pharmacokinetics and Metabolism

Daunorubicin is administered intravenously as it is not active orally.[14] It is extensively metabolized, primarily in the liver, to its major active metabolite, daunorubicinol.[11][15] This metabolite also possesses antineoplastic activity.[11] The drug and its metabolites are primarily excreted in the bile.[16]

Parameter Value Reference
Metabolism Liver (extensively)[11]
Active Metabolite Daunorubicinol[11][15]
Elimination Half-life ~26.7 hours (metabolite)[2]
Excretion Bile and Urine[2][16]
Median AUC (Daunorubicin) 577 ng/mL·hr (Range: 375–1167)[15]
Median AUC (Daunorubicinol) 2200 ng/mL·hr (Range: 933–4683)[15]

Mechanisms of Cellular Resistance

Resistance to Daunorubicin is a significant clinical challenge in AML therapy.[8][17] Cancer cells can develop resistance through several mechanisms, which often involve reducing the intracellular concentration of the drug or evading its cytotoxic effects.

Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[17] These transporters actively pump Daunorubicin out of the cell, lowering its intracellular concentration.

  • Alterations in Topoisomerase II: Reduced activity or expression of the target enzyme, DNA topoisomerase II, can decrease the drug's effectiveness.[17]

  • Dysregulation of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or acquire mutations in tumor suppressor genes like p53, which prevents the initiation of apoptosis.[17]

cluster_cell Resistant Cancer Cell DNR_ext Daunorubicin (Extracellular) Pgp P-glycoprotein (Efflux Pump) DNR_ext->Pgp Enters Cell DNR_intra Daunorubicin (Intracellular) DNR_ext->DNR_intra Reduced Uptake Pgp->DNR_ext Active Efflux TopoII Altered/Reduced Topoisomerase II DNR_intra->TopoII Reduced Inhibition Apoptosis Apoptosis Pathway DNR_intra->Apoptosis Reduced Induction Cell_Survival Cell Survival Apoptosis->Cell_Survival Blocked Anti_Apoptosis Upregulated Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptosis->Apoptosis Inhibition

Diagram 2: Key logical relationships in Daunorubicin resistance mechanisms.

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Objective: To determine the concentration of this compound required to inhibit the proliferation of a cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., HCT116, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in sterile DMSO or water)

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the Daunorubicin dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the Daunorubicin concentration and use non-linear regression to calculate the IC50 value.

Cell Line IC50 Value (µM) Reference
HCT116 (Colorectal Cancer)0.597[18]
HT29 (Colorectal Cancer)0.547[18]
SNU283 (Colorectal Cancer)0.6934[18]
HCCLM3 (Hepatocellular Carcinoma)7.42 ± 0.06[19]
HepG2 (Hepatocellular Carcinoma)21.15 ± 1.36[19]
Apoptosis Analysis by Flow Cytometry

Objective: To quantify Daunorubicin-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Materials:

  • Leukemia cell lines (e.g., MOLT-4, CCRF-CEM)[20]

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells and treat with the desired concentration of Daunorubicin for a specific duration (e.g., 4 hours).[20]

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI immediately before analysis.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

start Start: Cancer Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest cells (Centrifugation) treatment->harvest wash Wash cells with cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain analyze Analyze on Flow Cytometer stain->analyze data Data Analysis: Quantify Apoptotic vs. Viable vs. Necrotic Cells analyze->data end End data->end

Diagram 3: Experimental workflow for analyzing apoptosis via flow cytometry.

Analytical Methodologies

Accurate quantification of Daunorubicin and its active metabolite, Daunorubicinol, in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies.[21] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Analytical Method Linearity Range Limit of Quantification (LOQ) / Detection (LOD) Reference
HPLC with Fluorescence Detection 10 - 1000 µg/LLLOQ: 10 ng/mL[22]
HPLC with UV Detection 5 - 30 µg/mLLOD: 0.3 µg/mL, LOQ: 1.0 µg/mL
LC-MS/MS 0.1 - 200 ng/mLLLOQ: 0.1 ng/mL[22]
UPLC-MS/MS Not SpecifiedLLOQ: 3 ng/mL[22]
UPLC Not SpecifiedLOD: 0.726 µg/mL, LOQ: 2.2 µg/mL[23]
General Protocol for Sample Preparation (LC-MS/MS)
  • Sample Collection: Collect plasma samples from subjects.

  • Internal Standard: Add an internal standard (e.g., Doxorubicin) to the plasma sample.[22]

  • Extraction: Perform a liquid-liquid extraction using a solvent mixture such as chloroform (B151607) and methanol.[22]

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.[22]

Conclusion and Future Directions

This compound remains a vital component of chemotherapy, especially for acute leukemias. Its well-understood mechanisms of action, centered on DNA damage and apoptosis induction, provide a solid foundation for its clinical use. However, challenges such as cardiotoxicity and drug resistance persist.[2]

Future research is focused on several key areas:

  • Novel Formulations: Liposomal formulations like CPX-351 (Vyxeos) have already shown promise in improving the therapeutic index for specific patient populations.[7][24]

  • Combination Therapies: Investigating Daunorubicin in combination with targeted therapies and immunotherapies to overcome resistance and enhance efficacy.[7][9]

  • Understanding Resistance: Further elucidation of resistance pathways to develop strategies to circumvent or reverse them.

  • Cardioprotection: Developing strategies, such as the use of agents like dexrazoxane, to mitigate the dose-limiting cardiotoxicity associated with anthracyclines.[6]

A continued, in-depth understanding of Daunorubicin's molecular interactions and cellular effects is paramount for optimizing its use and developing next-generation therapies for cancer treatment.

References

Methodological & Application

Preparation and Storage of Daunorubicin HCl Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of Daunorubicin Hydrochloride (HCl) stock solutions. Adherence to these guidelines is crucial for ensuring the stability, potency, and reliable performance of the compound in research and drug development applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for Daunorubicin HCl solubility and storage conditions, compiled from various sources.

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)Notes
DMSO>28.2 to 100>50 to 177.31[1]Solubility can be affected by DMSO quality (water content). Fresh, anhydrous DMSO is recommended.[1] Warming to 37°C or sonication can aid dissolution.[1]
Water50~88.65Freely soluble.[2]
PBS (pH 7.2)~10~17.73[3]Aqueous solutions are not recommended for storage longer than one day.[3]
Ethanol~0.5 to ≥2.07~0.89 to ≥3.67[3][4]Gentle warming and sonication may be required.[4]
Dimethyl formamide~20~35.46[3]---
MethanolFreely soluble---[2]---

Molar concentration calculated based on a molecular weight of 563.99 g/mol .

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

SolventStorage TemperatureRecommended Storage DurationSource(s)Notes
DMSO-80°CUp to 2 years[1]Recommended for long-term storage. Aliquoting is advised to maintain stability.[1]
DMSO-80°CUp to 1 year[1]---
DMSO-20°CSeveral months to 1 month[1]Suitable for shorter-term storage.[1]
Aqueous Solution2-8°C (Refrigerated)48 hours[5][6][7][8]Protect from sunlight.[5][6][7][8]
Aqueous SolutionRoom Temperature24 hours[5][6][7][8]Protect from sunlight.[5][6][7][8]
Solid (Powder)-20°C≥ 4 years[3]---
Solid (Powder)+4°CDesiccate---
Solid (Powder)15-30°C---[6][7][8]Store in carton until use, protected from light.[6][7][8]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (Example: 10 mM)

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Inert gas (e.g., Argon or Nitrogen) (optional, but recommended)[3]

Protocol:

  • Pre-dissolution Steps:

    • Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • If recommended by the supplier, purge the DMSO with an inert gas to remove dissolved oxygen.[3]

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.64 mg of this compound (based on a molecular weight of 563.99 g/mol ).

  • Dissolution:

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear and red.

    • If dissolution is slow, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be applied to facilitate dissolution.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use, light-protected vials.[1]

    • For long-term storage, store the aliquots at -80°C.[1] For shorter-term storage, -20°C is acceptable.[1]

Reconstitution of this compound in Aqueous Solution (for immediate use)

Materials:

  • Lyophilized this compound powder vial (e.g., 20 mg)

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile syringe and needle

  • Light-protective covering

Protocol:

  • Reconstitution:

    • Following aseptic techniques, add the specified volume of Sterile Water for Injection or 0.9% Sodium Chloride to the vial of lyophilized this compound. For a vial containing 20 mg of this compound, adding 4 mL of sterile water will result in a 5 mg/mL solution.[6][7][8]

    • Gently agitate the vial until the contents are completely dissolved.[6][7]

  • Use and Dilution:

    • This reconstituted solution should be used for further dilutions into aqueous buffers or isotonic saline for immediate experimental use.[3]

    • It is not recommended to store aqueous solutions for more than one day.[3]

  • Storage of Reconstituted Aqueous Solution:

    • If immediate use is not possible, the reconstituted aqueous solution can be stored for up to 24 hours at room temperature or 48 hours when refrigerated (2-8°C).[5][6][7][8]

    • Crucially, the solution must be protected from sunlight during storage.[5][6][7][8]

Key Factors Influencing Stability

Several factors can impact the stability of this compound solutions:

  • pH: this compound is unstable in solutions with a pH greater than 8. Decomposition is indicated by a color change from red to blue-purple.[1][5] While DMSO is aprotic, this is a critical consideration for subsequent dilutions in aqueous buffers.[1]

  • Light: Daunorubicin solutions, particularly at concentrations below 500 µg/mL, can be degraded by light.[1] Vials should be protected from light during storage and handling.

  • Temperature: Lower temperatures (-80°C) prolong the stability of this compound in DMSO.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. Aliquoting into single-use vials is highly recommended to prevent this.[1]

  • Solvent Quality: The presence of water in DMSO can reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO.[1]

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolution Confirm Complete Dissolution vortex->check_dissolution optional_aid Optional: Gentle Warming (37°C) or Sonication check_dissolution->optional_aid If Needed aliquot Aliquot into Single-Use, Light-Protected Vials check_dissolution->aliquot Dissolved optional_aid->vortex store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_factors Influencing Factors stability This compound Solution Stability pH pH (Unstable > 8) stability->pH light Light Exposure (Degradation < 500 µg/mL) stability->light temp Storage Temperature (Lower is better) stability->temp freeze_thaw Freeze-Thaw Cycles (Avoid repetition) stability->freeze_thaw solvent_quality Solvent Quality (Anhydrous preferred) stability->solvent_quality

Caption: Factors Affecting this compound Solution Stability.

References

Application Notes: Daunorubicin HCl for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daunorubicin (B1662515) is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent, particularly in the treatment of acute myeloid and lymphocytic leukemias.[1][2] Its efficacy stems from its ability to induce cytotoxicity in rapidly proliferating cancer cells. For researchers in oncology, drug development, and cell biology, understanding the appropriate concentration and application of Daunorubicin HCl in vitro is critical for obtaining meaningful and reproducible results. These application notes provide a comprehensive guide to using this compound in cell culture, including its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.

Mechanism of Action

Daunorubicin exerts its antineoplastic effects through a multi-faceted mechanism:

  • DNA Intercalation and Topoisomerase II Inhibition : Daunorubicin inserts itself between the base pairs of the DNA double helix.[3][4][5] This intercalation distorts the DNA structure, obstructing the processes of replication and transcription. Furthermore, it stabilizes the complex formed between DNA and topoisomerase II, an enzyme that unwinds DNA.[4][5][6] This leads to the accumulation of DNA single and double-strand breaks, a potent trigger for cell death.[2][4]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety in Daunorubicin's structure can undergo redox cycling, leading to the formation of superoxide (B77818) anions and other reactive oxygen species (ROS).[4][6] An excess of ROS induces oxidative stress, which can damage cellular components like lipids, proteins, and DNA, further contributing to its cytotoxic effects.[4][7]

  • Induction of Apoptosis : The cellular damage initiated by Daunorubicin, primarily DNA breaks, activates a cascade of signaling events that culminate in programmed cell death, or apoptosis.[1][6] This is a crucial component of its anti-cancer activity and can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] Key signaling events include the activation of the ATM kinase and the p53 tumor suppressor protein, leading to the activation of caspases, the executioner enzymes of apoptosis.[1][7][8]

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell line and the experimental objective. The following tables summarize reported IC50 values and concentrations used to elicit specific cellular effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time
P388Mouse Leukemia3 nMNot Specified
Dx5 w/PSCNot Specified14 nMNot Specified
MDA-MB-361Mammary Carcinoma17 nMNot Specified
HT29Colorectal Carcinoma0.547 µM24 hours
HCT116Colorectal Carcinoma0.597 µM24 hours
SNU283Colorectal Carcinoma0.693 µM24 hours
U937Human Histiocytic Lymphoma1.31 µMNot Specified
HL-60Human Promyelocytic Leukemia2.52 µMNot Specified
DLD-1Colorectal Adenocarcinoma25.55 µM24 hours
HCT-8Ileocecal Adenocarcinoma34.93 µM24 hours

Note: IC50 values should be interpreted with caution as they can vary based on experimental conditions such as cell density, incubation time, and assay method.[9]

Table 2: Effective Concentrations of this compound for Specific In Vitro Effects

EffectCell Line(s)Concentration RangeReference(s)
Inhibition of DNA/RNA SynthesisHeLa0.2 - 2 µM[10]
Induction of ApoptosisHL-60, U-9370.5 - 1 µM[9][10]
G2 Phase Cell Cycle ArrestHL-60> 35 nM[11]
Apoptosis without G2 ArrestHL-6010 nM[11]
Free Radical ToxicityVarious> 2 - 4 µM[10]
DNA Synthesis InhibitionEhrlich Ascites Tumor4 µM[10]

Signaling Pathways and Experimental Workflow

Daunorubicin_Mechanism cluster_drug Daunorubicin Action cluster_cellular Cellular Targets & Responses DNR This compound DNA Nuclear DNA DNR->DNA Intercalation TOPO2 Topoisomerase II DNR->TOPO2 Inhibition Mito Mitochondria DNR->Mito Redox Cycling DSB DNA Double-Strand Breaks DNA->DSB TOPO2->DSB ROS Reactive Oxygen Species (ROS) Mito->ROS ATM ATM Kinase Activation DSB->ATM ROS->DSB p53 p53 Activation ATM->p53 Casp Caspase Activation p53->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Daunorubicin's primary mechanisms of action leading to apoptosis.

Experimental_Workflow prep 1. Prepare this compound Stock Solution seed 2. Seed Cells in Multi-well Plates prep->seed treat 3. Treat Cells with Serial Dilutions of Daunorubicin seed->treat incubate 4. Incubate for Desired Duration (e.g., 24-72h) treat->incubate assay 5. Perform Endpoint Assay incubate->assay viability Cell Viability (MTT / XTT) assay->viability apoptosis Apoptosis (Annexin V / PI) assay->apoptosis cellcycle Cell Cycle (PI Staining) assay->cellcycle analyze 6. Data Acquisition & Analysis viability->analyze apoptosis->analyze cellcycle->analyze

Caption: General experimental workflow for in vitro Daunorubicin studies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Daunorubicin by measuring the metabolic activity of cells.[12]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[13][14]

  • Sterile 96-well flat-bottomed plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).[12]

  • Drug Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of Daunorubicin. Include wells for "vehicle control" (medium with the highest concentration of solvent) and "untreated control" (fresh medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light. Viable cells will metabolize the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Daunorubicin for the chosen duration. Include an untreated control.

  • Cell Harvesting: For suspension cells, collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells with trypsin. Combine all cells and wash with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Ice-cold PBS

  • Ice-cold 70% Ethanol (B145695) (for fixation)[12]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Daunorubicin as described in the previous protocols.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all cell populations are included in the analysis.

  • Washing: Wash the collected cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

References

Protocol for Daunorubicin HCl Treatment of Adherent Cell Lines: Application Notes and Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) hydrochloride (HCl) is a potent anthracycline antibiotic widely utilized in chemotherapy, primarily for hematological malignancies.[1] Its efficacy in treating solid tumors is an area of active investigation. Daunorubicin HCl exerts its cytotoxic effects through a multi-faceted mechanism, making it a critical tool for in vitro cancer cell biology research.[1] The principal mechanisms of action include intercalation into DNA, which disrupts the double helix structure, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[2] Furthermore, Daunorubicin is known to generate reactive oxygen species (ROS), inducing oxidative stress that damages cellular components and contributes to apoptosis.[1]

These application notes provide comprehensive protocols for the treatment of adherent cell cultures with this compound, detailing methodologies for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Efficacy of this compound in Adherent Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. The following tables summarize the IC50 values of this compound in various adherent cancer cell lines and provide representative data on apoptosis and cell cycle distribution following treatment. Note that these values can vary based on the specific cell line, culture conditions, and assay duration.

Table 1: IC50 Values of this compound in Adherent Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HCT116Colorectal Carcinoma0.597Not Specified
HT29Colorectal Carcinoma0.547Not Specified
SNU283Colorectal Carcinoma0.6934Not Specified
DLD-1Colorectal Carcinoma25.55Not Specified
HCT8Colorectal Carcinoma34.93Not Specified

Table 2: Representative Data on this compound-Induced Apoptosis and Cell Cycle Arrest

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V Positive)% Cells in G2/M Phase
HCT1160.524Increased (dose-dependent)Not Specified
HCT1161.024Increased (dose-dependent)Not Specified
Muscle-derived Stem CellsNot SpecifiedNot SpecifiedIncreasedNot Specified
HL-60 (Suspension)0.03Not SpecifiedIncreasedIncreased

Key Signaling Pathways Affected by this compound

This compound treatment initiates a complex cascade of intracellular signaling pathways that determine the cell's fate. A comprehensive understanding of these pathways is crucial for interpreting experimental data and elucidating mechanisms of drug action and resistance. Key pathways implicated in the cellular response to this compound include the sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (JNK) activation, and the involvement of transcription factors such as NF-κB and the tumor suppressor p53.[3][4] The pro-apoptotic JNK pathway and the pro-survival PI3K/AKT pathway are also critically involved.[4] Recent studies have also implicated the Hedgehog signaling pathway, specifically the suppression of GLI1, in Daunorubicin-induced apoptosis in colorectal cancer cells.[5][6]

Daunorubicin_Signaling cluster_0 Cellular Effects cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Daunorubicin This compound DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Daunorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS PI3K_AKT PI3K/AKT Pathway Inhibition Daunorubicin->PI3K_AKT Ceramide Sphingomyelin-Ceramide Pathway Daunorubicin->Ceramide Hedgehog Hedgehog Pathway (GLI1) Suppression Daunorubicin->Hedgehog DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 JNK JNK Pathway Activation DNA_Damage->JNK Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis PI3K_AKT->Apoptosis Ceramide->Apoptosis Hedgehog->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound signaling pathways leading to apoptosis.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits the growth of adherent cancer cells by 50%.[2]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[2]

    • Include wells for "untreated control" (cells + medium) and "blank" (medium only).[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).[2]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.01 µM to 100 µM).[2]

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.[2]

    • Add 100 µL of fresh medium to the "untreated control" wells.[2]

    • Incubate the plate for another 48 to 72 hours.[2]

  • MTT Assay and Absorbance Measurement:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (OD) at 490 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the average OD of the "blank" wells from all other wells.[2]

  • Calculate the percentage of cell viability for each treatment concentration using the formula:

    • Cell Viability (%) = (OD of Treated Sample / OD of Untreated Control) x 100[2]

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow A Seed Adherent Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B D Treat Cells with This compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT Reagent and Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 490 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Experimental workflow for IC50 determination using MTT assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.[8]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[8]

    • Treat cells with various concentrations of this compound (e.g., 0.5x IC50, IC50, and 2x IC50) for a specified time (e.g., 24 or 48 hours).[8]

    • Include an untreated control group.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[8]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 5 µL of Propidium Iodide to the cell suspension.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[9]

    • Use appropriate lasers and filters for FITC and PI detection.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the analysis quadrants.[9]

    • Quantify the percentage of cells in each quadrant:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative[8]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

      • Necrotic cells: Annexin V-negative and PI-positive[8]

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for determining the effect of this compound on cell cycle distribution.[8]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound as described in the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described previously.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.[8]

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.[8]

    • Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[8]

    • Wash the cell pellet twice with cold PBS.[8]

    • Resuspend the cell pellet in 500 µL of PI staining solution.[8]

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: Determination of Daunorubicin HCl IC50 in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Daunorubicin (B1662515) is an anthracycline antibiotic widely employed as a chemotherapeutic agent in the treatment of various leukemias, including acute myeloid leukemia (AML). Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells. The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the effects of chemotherapeutic agents on myeloid leukemia. Determining the half-maximal inhibitory concentration (IC50) of Daunorubicin HCl in HL-60 cells is a critical step in preclinical drug evaluation, providing a quantitative measure of its cytotoxic potency. This application note provides a detailed protocol for determining the IC50 value of this compound in HL-60 cells using a colorimetric MTT assay.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, the effect of this compound on cell viability can be quantified and the IC50 value calculated.

Data Presentation

The IC50 of Daunorubicin in HL-60 cells can vary depending on the experimental conditions, particularly the duration of drug exposure. The following table summarizes reported IC50 values from various studies.

Cell LineCompoundExposure TimeIC50 Value (µM)Reference
HL-60Daunorubicin24 hours2.52[1]
HL-60Daunorubicin48 hoursNot Specified[2]
HL-60DaunorubicinNot Specified0.5 - 1.0 (induces rapid apoptosis)[3]

Experimental Protocols

Materials and Reagents
  • HL-60 (ATCC® CCL-240™) cells

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Daunorubicin Hydrochloride (HCl)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom microplates

  • Hemocytometer or automated cell counter

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Culture
  • Culture HL-60 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. HL-60 cells grow in suspension.[4]

  • Subculture the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at a seeding density of 1-2 x 10^5 viable cells/mL.[4]

MTT Assay Protocol for IC50 Determination
  • Cell Seeding:

    • On the day of the experiment, determine the viability and concentration of HL-60 cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into the wells of a 96-well plate.

    • Include wells for a 'no-cell' control (medium only) and a 'vehicle' control (cells treated with the highest concentration of DMSO used to dissolve Daunorubicin).

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the Daunorubicin stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the optimal range for the definitive assay.

    • Add 100 µL of the diluted Daunorubicin solutions to the respective wells. For the vehicle control wells, add medium containing the corresponding concentration of DMSO. For the untreated control wells, add 100 µL of fresh medium.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

  • Solubilization of Formazan:

    • Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the 'no-cell' control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each Daunorubicin concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the Daunorubicin concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve fit) using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of Daunorubicin that results in a 50% reduction in cell viability.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HL-60 Cell Culture cell_count Cell Counting & Viability cell_culture->cell_count cell_seeding Seed Cells in 96-well Plate cell_count->cell_seeding drug_treatment This compound Treatment cell_seeding->drug_treatment incubation Incubate (24-72h) drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Solubilize Formazan with DMSO formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound in HL-60 cells.

daunorubicin_pathway cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_damage_response Damage Response cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_ceramide Sphingomyelin-Ceramide Pathway cluster_execution Execution Phase daunorubicin This compound dna DNA Intercalation daunorubicin->dna topo2 Topoisomerase II Inhibition daunorubicin->topo2 death_receptors Death Receptor Upregulation (e.g., Fas) daunorubicin->death_receptors sphingomyelin (B164518) Sphingomyelin Hydrolysis daunorubicin->sphingomyelin early event dna_damage DNA Strand Breaks dna->dna_damage topo2->dna_damage p53 p53 Activation dna_damage->p53 bcl2_family Bax/Bak Activation Bcl-2 Inhibition p53->bcl2_family mito Mitochondrial Permeability ↑ bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 disc DISC Formation (FADD, Caspase-8) death_receptors->disc disc->caspase3 ceramide Ceramide Generation sphingomyelin->ceramide apoptosis Apoptosis ceramide->apoptosis caspase3->apoptosis

Caption: Signaling pathways of Daunorubicin-induced apoptosis in leukemia cells.[5][6][7]

References

Application Notes: Daunorubicin HCl-Induced Apoptosis Detection Using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daunorubicin (B1662515) HCl is an anthracycline antibiotic widely employed as a chemotherapeutic agent, particularly in the treatment of acute leukemias.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and the subsequent induction of programmed cell death, or apoptosis.[1][2] The Annexin V/Propidium Iodide (PI) assay is a robust and widely used method for the quantitative analysis of apoptosis.[3] This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Principle of the Assay

The Annexin V/PI apoptosis assay is based on key cellular changes that occur during apoptosis. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively located on the inner leaflet of the plasma membrane.[5] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[6]

By using a combination of Annexin V and PI staining, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- (Viable cells): Healthy cells with intact cell membranes and no PS exposure.[6]

  • Annexin V+ / PI- (Early apoptotic cells): Cells in the early stages of apoptosis with exposed PS but intact cell membranes.[6]

  • Annexin V+ / PI+ (Late apoptotic/necrotic cells): Cells in the late stages of apoptosis or necrosis with exposed PS and compromised cell membranes.[6]

  • Annexin V- / PI+ (Necrotic cells): Primarily necrotic cells with compromised membranes but without the early PS externalization characteristic of apoptosis.[3]

Daunorubicin HCl and Apoptosis Signaling Pathways

This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7]

Intrinsic Pathway: Daunorubicin-induced DNA damage can activate the tumor suppressor protein p53.[2] This leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the generation of reactive oxygen species (ROS).[2] These events contribute to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[2] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[2] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][8]

Extrinsic Pathway: Daunorubicin can also upregulate the expression of death receptors, such as Fas, on the cell surface.[2] The binding of the corresponding ligand (FasL) to the Fas receptor triggers the recruitment of the FADD adaptor protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2] This proximity leads to the auto-activation of caspase-8, which can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.[2]

Quantitative Data Summary

The following table summarizes the percentage of apoptotic cells induced by this compound in various leukemia cell lines, as determined by Annexin V/PI staining.

Cell LineThis compound ConcentrationTreatment DurationPost-Treatment Recovery% Apoptotic Cells (Annexin V+)Reference
MOLT-410 µM4 hours4 hours27.48% ± 2.46[9]
MOLT-410 µM4 hours12 hours14.88% ± 2.45[9]
MOLT-410 µM4 hours24 hours12.88% ± 0.10[9]
CCRF-CEM10 µM4 hours4 hours14.15%[9]
CCRF-CEM10 µM4 hours24 hours4.51% ± 0.04[9]
SUP-B1510 µM4 hours4 hours25.75% ± 1.74[9]
SUP-B1510 µM4 hours12 hours11.45% ± 1.61[9]
SUP-B1510 µM4 hours24 hours18.11% ± 1.53[9]
HCT1160.5 µM24 hours-Increased[10]
HCT1161 µM24 hours-Dose-dependent increase[10]

Experimental Protocols

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Seed the desired cell line (e.g., leukemia or colorectal cancer cells) in appropriate cell culture flasks or plates.[10][11]

  • Allow the cells to adhere and grow to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 4 to 24 hours).[9][10] Include an untreated control group.

Protocol for Annexin V/PI Staining:

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.[3]

    • For adherent cells, gently detach the cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[3]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300-670 x g for 5 minutes) to remove any residual medium.[3][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5][6]

  • Staining:

    • Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]

    • Gently vortex or tap the tube to mix.[3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5][6]

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[5][6]

    • Analyze the samples by flow cytometry as soon as possible.[5]

Visualizations

Daunorubicin_Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase FasL FasL Fas Fas Receptor FasL->Fas DISC DISC Formation (FADD, pro-caspase-8) Fas->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via tBid Caspase3 Activated Caspase-3 Caspase8->Caspase3 DNA_damage DNA Damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Daunorubicin This compound Daunorubicin->Fas Upregulates Daunorubicin->DNA_damage Induces

Caption: this compound-induced apoptosis signaling pathways.

Annexin_V_PI_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Results start Start with treated and control cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC and Propidium Iodide resuspend->add_reagents incubate Incubate at RT in the dark add_reagents->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quadrants Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow_cytometry->quadrants

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

Application Note: Analysis of Cell Cycle Perturbation by Daunorubicin HCl using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daunorubicin (B1662515) is an anthracycline antibiotic widely utilized as a chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary antineoplastic mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for relieving torsional strain during DNA replication and transcription.[2][3] This interference with DNA integrity leads to the formation of DNA double-strand breaks, triggering a cascade of cellular responses that culminate in cell cycle arrest and apoptosis.[4][5]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[8] Analysis of the cell cycle profile following treatment with Daunorubicin HCl provides valuable insights into its cytostatic and cytotoxic effects, making it a critical tool in cancer research and drug development.[9]

This application note provides a detailed protocol for the analysis of this compound-induced cell cycle changes using propidium iodide staining and flow cytometry.

Mechanism of Action of Daunorubicin

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2][3]

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[3][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, lipids, and proteins.[2][5]

  • Induction of Apoptosis: The extensive DNA damage and cellular stress trigger apoptotic pathways, leading to programmed cell death.[4][10] This is often observed as a sub-G1 peak in flow cytometry analysis, representing cells with fragmented DNA.[11]

Data Presentation

The following table summarizes representative quantitative data from studies investigating the effect of Daunorubicin on the cell cycle in various cell lines.

Cell LineDaunorubicin ConcentrationIncubation Time% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
HL-603.0 x 10⁻⁸ MNot SpecifiedDecreasedDecreasedIncreased[9]
MOLT-4Not Specified4 hours (post-treatment)15.54242.5[12]
Control MOLT-4Untreated4 hours (post-treatment)484111[12]
CCRF-CEMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedArrested[13]
SUP-B15Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedArrested[13]

Experimental Protocols

Materials
  • This compound stock solution (in sterile DMSO or water)[1]

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)[1]

  • Phosphate-Buffered Saline (PBS), sterile and cold[7]

  • 70% Ethanol (B145695), ice-cold[7]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14]

  • RNase A solution (100 µg/mL in PBS)[14]

  • Flow cytometry tubes[7]

  • Centrifuge

  • Flow cytometer

Cell Culture and Treatment
  • Culture the desired cell line (e.g., HL-60, Jurkat, or other cancer cell lines) in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Seed the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare working solutions of this compound in a complete culture medium from a stock solution.

  • Treat the cells with varying concentrations of this compound for the desired incubation period (e.g., 24, 48, 72 hours). Include an untreated (vehicle) control.[1]

Cell Harvesting and Fixation
  • Following treatment, harvest the cells. For suspension cells, this can be done by centrifugation at approximately 300 x g for 5 minutes.[7] For adherent cells, detach them using trypsin-EDTA, neutralize with complete medium, and then centrifuge.

  • Wash the cell pellet once with cold PBS and centrifuge again.[7]

  • Discard the supernatant and resuspend the cell pellet in a small volume of PBS.[7]

  • While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[7] This step is crucial for permeabilizing the cells to the PI dye.

  • Incubate the cells on ice for at least 30 minutes.[7] Fixed cells can be stored at -20°C for an extended period.[11]

Propidium Iodide Staining
  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are more buoyant.[14]

  • Carefully discard the ethanol supernatant.

  • Wash the cell pellet twice with cold PBS.[7]

  • Resuspend the cell pellet in the PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that the PI dye only binds to DNA.[14]

  • Incubate the cells at room temperature for 15-30 minutes in the dark.[11]

Flow Cytometry Analysis
  • Analyze the stained cells on a flow cytometer.

  • Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., FL-2 or FL-3 channel) for PI detection.[15]

  • Collect data for at least 10,000 events per sample.[12]

  • Use a dot plot of the forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

  • Use a dot plot of the PI signal area versus PI signal width to exclude cell doublets and clumps.[16]

  • Generate a histogram of the PI fluorescence intensity on a linear scale.[17]

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

Mandatory Visualizations

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Staining cluster_3 Data Acquisition & Analysis a Seed and Culture Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Fix with 70% Ethanol d->e f Wash with PBS e->f g Stain with PI and RNase A f->g h Analyze on Flow Cytometer g->h i Gate on Single Cells h->i j Quantify Cell Cycle Phases i->j G Daunorubicin-Induced Cell Cycle Arrest Pathway cluster_0 Cellular Effects dauno This compound dna_intercalation DNA Intercalation dauno->dna_intercalation topo_inhibition Topoisomerase II Inhibition dauno->topo_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis (Sub-G1 Peak) p53->apoptosis cdk CDK Inhibition p21->cdk g2m_arrest G2/M Arrest cdk->g2m_arrest

References

Application Notes and Protocols for Measuring Intracellular Daunorubicin HCl Concentration by Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daunorubicin (B1662515) hydrochloride (HCl) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which ultimately triggers apoptosis in cancer cells.[1] A critical determinant of Daunorubicin's therapeutic efficacy is its concentration within the target cells.[1] Reduced intracellular accumulation is a well-established mechanism of drug resistance.[1]

Daunorubicin possesses intrinsic fluorescence, a property that provides a powerful tool for its detection and quantification within cells without the need for external fluorescent labels.[1][2] This application note provides detailed protocols for measuring intracellular Daunorubicin HCl concentration using its native fluorescence, employing techniques such as fluorescence spectroscopy, flow cytometry, and fluorescence microscopy.

Principle of Daunorubicin Fluorescence

Daunorubicin's fluorescence originates from its tetracyclic quinonoid chromophore.[3] It is typically excited by blue light and emits in the orange-red region of the spectrum.[3] The fluorescence properties of Daunorubicin are sensitive to its microenvironment, including solvent polarity and its binding to macromolecules like DNA.[3] A notable characteristic is the quenching of its fluorescence upon intercalation into the DNA double helix, a phenomenon that can be leveraged to study drug-DNA interactions.[3][4]

G Mechanism of Daunorubicin Fluorescence and DNA Intercalation cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Fluorescence Properties DNR_ext This compound (Extracellular) DNR_intra Free Daunorubicin (Intracellular) DNR_ext->DNR_intra Cellular Uptake DNA Nuclear DNA DNR_intra->DNA Intercalation Excitation Excitation (~480 nm) DNR_intra->Excitation DNR_DNA Daunorubicin-DNA Complex (Intercalated) DNR_DNA->Excitation Emission_High Fluorescence Emission (~590 nm) (High Intensity) Excitation->Emission_High Free Drug Emission_Low Fluorescence Emission (Quenched) (Low Intensity) Excitation->Emission_Low DNA-Bound Drug

Caption: Daunorubicin's fluorescence upon excitation and its quenching upon DNA intercalation.

Quantitative Data Summary

The intrinsic fluorescence of Daunorubicin allows for its quantification. Key spectral properties are summarized below.

ParameterValueNotes
Excitation Maximum (λex) ~480 nmIn aqueous solution.[3]
Emission Maximum (λem) ~590 nmIn aqueous solution; broad emission spectrum.[3][5]
Stokes Shift ~110 nmAdvantageous for separating emission from excitation signals.[3]
Molar Extinction Coefficient (ε) ~11,500 M⁻¹cm⁻¹ at 480 nmIn aqueous solution.[3]
Fluorescence Lifetime ~1.1 nsFor free Daunorubicin.[3]
Detection Limit ~0.1 µMIn cell lysates using fluorescence spectrometry.[2]

Experimental Protocols

Three primary methods for measuring intracellular Daunorubicin concentration using its fluorescence are detailed below: Fluorescence Spectroscopy, Flow Cytometry, and Fluorescence Microscopy.

Quantification by Fluorescence Spectroscopy

This method measures the total fluorescence intensity of Daunorubicin in a cell lysate, providing a bulk measurement of cellular uptake.[2] It is a relatively simple and high-throughput technique.[2]

Materials:

  • This compound stock solution (e.g., 1 mM in sterile water or DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well black, clear-bottom plates

  • Spectrofluorometer or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with desired concentrations of Daunorubicin for the specified duration.

  • Sample Preparation:

    • Aspirate the drug-containing medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.[2]

    • Lyse the cells by adding cell lysis buffer and incubating for 10-15 minutes at room temperature with gentle shaking.[2]

  • Fluorescence Measurement:

    • Transfer the cell lysates to a 96-well black plate.

    • Measure the fluorescence intensity using a spectrofluorometer with excitation set to ~480 nm and emission set to ~590 nm.[2]

  • Quantification:

    • Prepare a standard curve by diluting known concentrations of Daunorubicin in the same lysis buffer.

    • Plot the fluorescence intensity versus Daunorubicin concentration to generate the standard curve.

    • Determine the intracellular Daunorubicin concentration in the samples by interpolating their fluorescence values on the standard curve.[2]

    • Normalize the concentration to the cell number or total protein content of the lysate.[2]

Single-Cell Analysis by Flow Cytometry

Flow cytometry enables the quantification of Daunorubicin fluorescence in individual cells, providing insights into population heterogeneity and drug uptake on a single-cell basis.[1][2]

Materials:

  • This compound stock solution

  • Cell culture medium

  • PBS, ice-cold

  • Trypsin or cell scraper for adherent cells

  • Flow cytometry tubes

  • (Optional) Viability dye (e.g., Propidium Iodide)

  • Flow cytometer with a 488 nm laser

Protocol:

  • Cell Preparation and Treatment:

    • Culture cells to the desired density and treat with Daunorubicin.

  • Cell Harvesting and Washing:

    • For suspension cells, pellet by centrifugation. For adherent cells, detach using trypsin or a cell scraper.

    • Prepare a single-cell suspension.

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.

  • (Optional) Staining:

    • If desired, stain cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometric Analysis:

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS).

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.[2]

    • Detect Daunorubicin fluorescence in the appropriate channel (e.g., PE channel with a bandpass filter around 575 nm).[2]

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • If a viability dye is used, exclude dead cells from the analysis.[2]

    • Determine the mean fluorescence intensity (MFI) of the Daunorubicin signal within the gated population. The MFI is proportional to the average intracellular Daunorubicin concentration.[2]

Subcellular Localization by Fluorescence Microscopy

Fluorescence microscopy, particularly confocal microscopy, allows for the visualization of Daunorubicin's subcellular distribution, providing qualitative or semi-quantitative information about its localization.[3]

Materials:

  • This compound stock solution

  • Cell culture medium

  • Glass-bottom imaging dishes or chamber slides

  • PBS, pre-warmed

  • (Optional) Nuclear stain (e.g., Hoechst 33342)

  • Confocal laser scanning microscope with a 488 nm laser line

Protocol:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.[3]

    • Allow cells to adhere overnight.

  • Cell Treatment:

    • Treat cells with the desired concentration of Daunorubicin for the specified time period (e.g., 30 minutes to 4 hours).[3]

  • Imaging Preparation:

    • For immediate imaging, cells can be observed directly in the Daunorubicin-containing medium.

    • To reduce background fluorescence, remove the drug-containing medium, wash the cells gently twice with pre-warmed PBS, and add fresh pre-warmed culture medium or a suitable imaging buffer.[3]

  • Confocal Microscopy:

    • Place the imaging dish on the stage of the confocal microscope.

    • Use a 488 nm laser line for excitation.[3]

    • Set the emission detection window to capture the Daunorubicin fluorescence (e.g., 560-650 nm).[3]

    • If a nuclear stain is used, acquire images in the appropriate channel.

    • Capture images to visualize the subcellular localization of Daunorubicin.

Experimental Workflow Overview

The general workflow for measuring intracellular Daunorubicin involves cell culture and treatment, followed by sample preparation and fluorescence detection using one of the described methods.

G Experimental Workflow for Measuring Intracellular Daunorubicin cluster_0 Phase 1: Cell Preparation and Treatment cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Measurement and Analysis start Start: Seed Cells treat Incubate with This compound start->treat wash Wash to Remove Extracellular Drug treat->wash method Select Method wash->method spectro Spectrofluorometry (Cell Lysate) method->spectro Bulk Quantification flow Flow Cytometry (Single Cells) method->flow Single-Cell Analysis micro Fluorescence Microscopy (Imaging) method->micro Subcellular Localization quant Quantitative Data (Concentration) spectro->quant flow->quant dist Qualitative/Semi-quantitative Data (Localization) micro->dist

Caption: General workflow for intracellular Daunorubicin measurement.

References

Application Notes: Visualizing Daunorubicin HCl Cellular Localization using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) HCl is a potent anthracycline antibiotic employed in chemotherapy, primarily for hematological malignancies.[1] Its efficacy is largely attributed to its ability to intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.[2][3] A key feature of Daunorubicin is its intrinsic fluorescence, which allows for direct visualization of its subcellular localization and uptake using fluorescence microscopy.[4] This property makes it an invaluable tool for studying its mechanisms of action, drug resistance, and for the development of new drug delivery systems.[5]

These application notes provide a comprehensive guide to utilizing the fluorescent properties of Daunorubicin HCl for determining its cellular localization. Detailed protocols for both live-cell and fixed-cell imaging are presented, along with quantitative data on its fluorescence characteristics and cytotoxic effects.

Quantitative Data

Fluorescence Properties of Daunorubicin

Daunorubicin's fluorescence originates from its tetracyclic quinonoid chromophore. Its spectral properties can be influenced by the local microenvironment, such as solvent polarity and binding to macromolecules like DNA.[4] A notable characteristic is the quenching of its fluorescence upon intercalation into the DNA double helix, a property that can be leveraged to study drug-DNA interactions.[4]

PropertyValueNotes
Excitation Maximum (λex) ~480 nmIn aqueous solution.[4]
Emission Maximum (λem) ~590 nmIn aqueous solution; exhibits a broad emission spectrum.[4]
Stokes Shift ~110 nmThis large shift is advantageous for separating emission from excitation light.[4]
Molar Extinction Coefficient (ε) ~11,500 M⁻¹cm⁻¹ at 480 nmIn aqueous solution.[4]
Fluorescence Lifetime (τ) ~1.1 nsFor free Daunorubicin in aqueous solution.[4]
Fluorescence Quantum Yield (Φf) Generally lowIndicates significant non-radiative energy dissipation.[4]
Cytotoxicity of Daunorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Daunorubicin can vary significantly depending on the cell line, culture conditions, and the duration of the assay. The following table provides approximate IC50 values for the related anthracycline, Doxorubicin, to serve as a reference.

Cell LineCancer TypeApproximate IC50 of Doxorubicin (24h treatment)
MCF-7 Breast Cancer2.5 µM[6]
HeLa Cervical Cancer2.9 µM[6]
A549 Lung Cancer> 20 µM[6]

Signaling Pathways

Daunorubicin induces apoptosis through a complex network of signaling pathways, primarily initiated by DNA damage. The diagram below illustrates the key events in Daunorubicin-induced apoptosis.

Daunorubicin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Daunorubicin This compound DNA_Damage DNA Intercalation & Topoisomerase II Inhibition (DNA Double-Strand Breaks) Daunorubicin->DNA_Damage Death_Receptors Upregulation of Fas/TRAIL Receptors Daunorubicin->Death_Receptors ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Bax_Puma Upregulation of Bax & Puma p53->Bax_Puma Mitochondria Mitochondria Bax_Puma->Mitochondria DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Daunorubicin-induced apoptotic signaling pathways.

Experimental Protocols

The following protocols provide a general framework for visualizing this compound in cultured cells. Optimal conditions, such as drug concentration and incubation time, should be determined empirically for each cell line and experimental setup.

Experimental Workflow

The general workflow for fluorescence microscopy of Daunorubicin is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_live_imaging Live-Cell Imaging cluster_fixed_imaging Fixed-Cell Imaging Start Start Seed_Cells Seed cells on glass-bottom dishes Start->Seed_Cells Incubate_Adherence Incubate for 24-48h for adherence Seed_Cells->Incubate_Adherence Prepare_Daunorubicin Prepare Daunorubicin working solution Incubate_Adherence->Prepare_Daunorubicin Treat_Cells Treat cells with Daunorubicin (1-10 µM) Prepare_Daunorubicin->Treat_Cells Incubate_Treatment Incubate for 30 min - 4h Treat_Cells->Incubate_Treatment Wash_PBS_Live Optional: Wash with pre-warmed PBS Incubate_Treatment->Wash_PBS_Live Wash_PBS_Fixed Wash with PBS Incubate_Treatment->Wash_PBS_Fixed Add_Medium Add fresh medium or imaging buffer Wash_PBS_Live->Add_Medium Image_Live Image with confocal microscope Add_Medium->Image_Live End End Image_Live->End Fix_Cells Fix with 4% PFA for 15 min Wash_PBS_Fixed->Fix_Cells Permeabilize Optional: Permeabilize with 0.1% Triton X-100 Fix_Cells->Permeabilize Counterstain Counterstain nuclei (e.g., DAPI, Hoechst) Permeabilize->Counterstain Mount Mount coverslip Counterstain->Mount Image_Fixed Image with confocal microscope Mount->Image_Fixed Image_Fixed->End

General experimental workflow for Daunorubicin imaging.
Protocol 1: Live-Cell Imaging of Daunorubicin Uptake

This protocol allows for the visualization of Daunorubicin accumulation in real-time in living cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Glass-bottom imaging dishes or plates

  • Confocal laser scanning microscope with a 488 nm laser line and appropriate emission filters (e.g., 560-650 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[2]

  • Daunorubicin Treatment: Prepare a working solution of Daunorubicin in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).[2]

  • Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS.

  • Add the Daunorubicin-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 30 minutes to 4 hours).[2] Shorter incubation times (e.g., 15 minutes) may show initial cytoplasmic distribution, while longer periods (e.g., 4 hours) often result in nuclear accumulation.[7]

  • Imaging Preparation: For immediate imaging, cells can be observed directly in the Daunorubicin-containing medium. To reduce background fluorescence, the medium can be removed, and the cells washed gently twice with pre-warmed PBS. Then, add fresh pre-warmed complete culture medium or a suitable imaging buffer.[2]

  • Confocal Microscopy: Place the imaging dish on the stage of the confocal microscope. Use a 488 nm laser line for excitation and set the emission detection window to capture the Daunorubicin fluorescence (e.g., 560-650 nm).[2] Capture images at various time points to observe the dynamics of drug uptake and localization.

Protocol 2: Fixed-Cell Imaging for Subcellular Localization

This protocol is suitable for high-resolution imaging of Daunorubicin's distribution within the cell and allows for co-staining with other fluorescent probes, such as nuclear counterstains.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 (0.1% in PBS, for optional permeabilization)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-5 from the live-cell imaging protocol, seeding cells on glass coverslips within a multi-well plate.

  • Washing: After the desired incubation time, gently aspirate the Daunorubicin-containing medium and wash the cells three times with PBS.

  • Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Permeabilization (Optional): If co-staining with antibodies for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8] For imaging only Daunorubicin and a nuclear counterstain, this step can often be omitted.

  • Nuclear Counterstaining: Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for Daunorubicin and the chosen nuclear counterstain. In drug-sensitive cells, Daunorubicin is expected to localize mainly in the nucleus, while in resistant cells, a weaker fluorescence may be observed in the cytoplasm in a punctate pattern with less nuclear involvement.[9]

References

Application Notes and Protocols: Daunorubicin HCl in Preclinical Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Daunorubicin (B1662515) hydrochloride (HCl) in various animal models for leukemia research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to guide the design and execution of preclinical studies.

Introduction

Daunorubicin HCl is an anthracycline antibiotic and a cornerstone chemotherapeutic agent for treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Preclinical evaluation of this compound and its novel formulations or combination therapies in relevant animal models is crucial for advancing leukemia treatment.

Animal Models in this compound Leukemia Research

A variety of animal models are utilized to study the efficacy and toxicity of this compound in a setting that mimics human leukemia. The choice of model depends on the specific research question, with each having distinct advantages and limitations.

  • Patient-Derived Xenograft (PDX) Models: These models, created by implanting patient tumor tissue into immunodeficient mice, are highly valued for preserving the genetic and phenotypic heterogeneity of the original tumor.[3] This makes them a more predictive platform for assessing therapeutic efficacy compared to traditional cell line-derived xenografts.[3]

  • Cell Line-Derived Xenograft Models: These models involve the implantation of established leukemia cell lines into immunodeficient mice. They are useful for high-throughput screening and mechanistic studies.

  • Syngeneic Models: These models utilize immunocompetent mice and murine leukemia cell lines, such as AKR or P388 leukemia models.[3][4] They are particularly valuable for studying the interplay between the immune system and chemotherapy.

  • Chemically-Induced Leukemia Models: Carcinogens like N-Ethyl-N-nitrosourea (ENU) can be used to induce leukemia in rodents.[5][6] These models can be useful for studying leukemogenesis and the efficacy of preventative or therapeutic interventions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in animal models of leukemia.

Animal ModelLeukemia TypeThis compound DosageAdministration RouteKey FindingsReference
Immunodeficient (NRGS) Mice (PDX model)Acute Myeloid Leukemia (AML)1 mg/kgNot SpecifiedWhen delivered via CLL1-targeting nanomicelles, this compound showed a longer half-life and an 11-fold increase in area under the curve concentration compared to free drug.[7]
Immunodeficient (NSG) Mice (PDX model)Acute Myeloid Leukemia (AML)1.2 mg/kg (in 1, 2, or 3 cycles)Not SpecifiedIncreased survival when used in combination with Cytarabine (50 mg/kg).[3]
AKR Mice (transplanted)AKR Leukemia0.2 mg/mouse (in four divided doses at 12-36 hr intervals)Not SpecifiedDose fractionation impacts leukemia cell survival.[3][8]
BALB/c Nude Mice (xenograft)Colorectal Cancer (HCT116 cells)2 mg/kg (every two days for 15 days)Intraperitoneal (i.p.)Repressed tumor growth and weight.[9][10]
BALB/c MiceWEHI-3 Leukemia0.5 mg/kg (every 48 hours)Intraperitoneal (i.p.)In combination with sodium caseinate, promoted a high survival rate at 40 days and eradicated leukemic cells in survivors.[11]
Inbred BN RatsAcute Leukemia7.5 mg/kg (intravenously)Intravenous (i.v.)Pretreatment with cyclophosphamide (B585) (30 mg/kg, i.p.) increased Daunorubicin concentration in bone marrow by approximately 7-fold and resulted in a synergistic log leukemic stem cell kill of 5.4.[12]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of AML and Treatment with this compound

This protocol outlines the procedure for establishing an AML PDX model in immunodeficient mice and subsequent treatment with this compound.[3]

Materials:

  • Viably frozen primary human AML cells

  • RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • 40 µm cell strainer

  • Hemocytometer and trypan blue

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG)

  • Daunorubicin hydrochloride powder

  • Sterile 0.9% Sodium Chloride (saline)

  • 0.22 µm sterile filter

Procedure:

  • Cell Preparation:

    • Rapidly thaw frozen primary AML cells in a 37°C water bath.

    • Transfer cells to a 50 mL centrifuge tube containing RPMI-1640 medium with 20% FBS.

    • Filter the cell suspension through a 40 µm cell strainer.

    • Centrifuge at 250 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in sterile PBS.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Engraftment:

    • Inject 1-5 x 10^6 viable AML cells in a volume of 100-200 µL of PBS into the tail vein of each immunodeficient mouse.

  • Monitoring Engraftment:

    • Beginning 3-4 weeks post-injection, monitor mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Perform peripheral blood sampling to monitor the percentage of human CD45+ cells by flow cytometry.

    • Consider mice successfully engrafted when human CD45+ cells reach a predetermined threshold (e.g., >1%) in the peripheral blood.

  • Preparation and Administration of this compound:

    • Aseptically reconstitute Daunorubicin hydrochloride powder with sterile saline to a stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve.

    • Filter the solution through a 0.22 µm sterile filter.

    • Calculate the required volume of Daunorubicin solution based on the mouse's body weight and the desired dose (e.g., 1.5 mg/kg).

    • Dilute the stock solution with sterile saline to the final injection volume (typically 100-200 µL).

    • Administer the prepared this compound solution via intravenous injection.[1] Intramuscular or subcutaneous administration should be avoided due to the risk of tissue necrosis.[1]

Protocol 2: Induction of Leukemia in BALB/c Mice with WEHI-3 Cells and Combination Therapy

This protocol describes the induction of leukemia using the WEHI-3 cell line in BALB/c mice and a combination treatment regimen.[11]

Materials:

  • WEHI-3 murine leukemia cell line

  • PBS, sterile

  • Trypan blue

  • BALB/c mice

  • This compound

  • Sodium Caseinate (SC) solution

Procedure:

  • Cell Preparation:

    • Culture WEHI-3 cells and confirm >95% viability using trypan blue.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.

  • Leukemia Induction:

    • Inject each BALB/c mouse with 2.5 x 10^5 WEHI-3 cells in a volume of 250 µL of PBS via the desired route (e.g., intraperitoneal).

  • Treatment Regimen:

    • Prepare this compound for injection at a concentration of 0.5 mg/kg.

    • Prepare Sodium Caseinate for injection at a concentration of 2 g/kg.

    • Administer the treatments (alone or in combination) via intraperitoneal injection every 48 hours.

  • Monitoring and Efficacy Assessment:

    • Monitor mice for survival and signs of disease progression.

    • At the end of the study, bone marrow can be harvested to assess for the presence of leukemic cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, which disrupts DNA structure and inhibits the function of topoisomerase II, leading to DNA breaks and the activation of apoptotic pathways.[1][3] The drug also generates reactive oxygen species, causing oxidative stress and cellular damage.[3] Furthermore, Daunorubicin activates the sphingomyelin-ceramide signaling pathway, leading to the generation of the pro-apoptotic second messenger, ceramide.[3][13] The tumor suppressor protein p53 can also be activated in response to Daunorubicin-induced DNA damage, further promoting apoptosis.[3][14]

Daunorubicin_Mechanism_of_Action Daunorubicin This compound DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Daunorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS Sphingomyelinase Sphingomyelinase Activation Daunorubicin->Sphingomyelinase DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topo_II->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Apoptosis Apoptosis DNA_Breaks->Apoptosis Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Ceramide Ceramide Production Sphingomyelinase->Ceramide Ceramide->Apoptosis p53->Apoptosis

Caption: this compound mechanism of action in leukemia cells.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a leukemia animal model.

Experimental_Workflow Model_Selection Animal Model Selection (e.g., PDX, Syngeneic) Leukemia_Induction Leukemia Induction/ Engraftment Model_Selection->Leukemia_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle, Daunorubicin) Leukemia_Induction->Treatment_Groups Drug_Administration Drug Administration (Dosage, Schedule) Treatment_Groups->Drug_Administration Monitoring Monitoring (Survival, Tumor Burden, Toxicity) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Flow Cytometry, Histology, Biomarker Analysis) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Key Signaling Pathways Activated by Daunorubicin

Research has shown that the cellular response to Daunorubicin is regulated by multiple signaling events.[13][14] These include the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation, and transcription factors such as nuclear factor kappa B (NF-κB).[13][14] The Fas/Fas-ligand system is also implicated in Daunorubicin-induced apoptosis.[13][14]

Daunorubicin_Signaling_Pathways Daunorubicin Daunorubicin Cell_Membrane Cell Membrane MAPK MAPK Pathway (ERK, JNK) Daunorubicin->MAPK NFkB NF-κB Daunorubicin->NFkB Fas_FasL Fas/Fas-Ligand Daunorubicin->Fas_FasL Sphingomyelinase Sphingomyelinase Cell_Membrane->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell_Response Cellular Response (Proliferation, Survival) MAPK->Cell_Response NFkB->Cell_Response Fas_FasL->Apoptosis

Caption: Signaling pathways activated by Daunorubicin.

References

Application Notes: Daunorubicin HCl for Inducing DNA Damage in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) Hydrochloride (HCl) is a potent anthracycline antibiotic widely utilized in chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of antitumor activity lies in its ability to induce significant DNA damage in rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis.[2] This application note provides a comprehensive overview of the mechanisms of Daunorubicin-induced DNA damage, detailed protocols for key experimental assays to assess its effects, and quantitative data on its efficacy in various cancer cell lines.

Daunorubicin HCl exerts its cytotoxic effects through a multi-faceted approach. It intercalates into the DNA double helix, disrupting the DNA structure and inhibiting DNA and RNA synthesis.[3][4] Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. By stabilizing the topoisomerase II-DNA complex after the creation of double-strand breaks, Daunorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of these breaks. This extensive DNA damage triggers a robust DNA Damage Response (DDR), primarily activating the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, which can culminate in either cell cycle arrest to facilitate DNA repair or, in the case of overwhelming damage, programmed cell death (apoptosis).[5]

Mechanism of Action: DNA Damage Induction

This compound induces DNA damage through two primary mechanisms:

  • DNA Intercalation: Daunorubicin molecules insert themselves between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functioning of DNA and RNA polymerases, thereby inhibiting replication and transcription.[3][6]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that creates transient double-strand breaks in DNA to manage topological stress during replication and transcription. Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the enzyme from religating the cleaved DNA strands. This results in the accumulation of persistent DNA double-strand breaks (DSBs).

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the production of reactive oxygen species. These ROS can cause oxidative damage to DNA and other cellular components, contributing to the overall cytotoxicity of the drug.[3]

The accumulation of DNA DSBs triggers the activation of the DNA Damage Response (DDR) pathway. A key initiator of this pathway is the ATM kinase, which, upon activation, phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2. This signaling cascade ultimately leads to the activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. However, if the DNA damage is too severe to be repaired, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.[5][7]

Quantitative Data: this compound Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Citation
CAPAN-1Pancreatic Carcinoma3.1
HCT116Colorectal Carcinoma0.597[8]
HT29Colorectal Carcinoma0.547[8]
SNU283Colorectal Carcinoma0.6934[8]
OVCAR-3Ovarian Cancer0.4729[9]
P388Leukemia0.003[10]
MDA-MB-361Mammary Carcinoma0.017[10]
EPG85-257Gastric CarcinomaVaries[11]
EPP85-181Pancreatic CarcinomaVaries[11]
MOLM-13Acute Myeloid LeukemiaVaries[12]
MV4-11Acute Myeloid LeukemiaVaries[12]
OCI-AML3Acute Myeloid LeukemiaVaries[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Detection of DNA Double-Strand Breaks: γH2AX Immunofluorescence Staining

The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining for γH2AX allows for the visualization and quantification of these DNA lesions.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[15][16]

  • Blocking solution (e.g., 5% BSA in PBS)[15]

  • Primary antibody: anti-γH2AX antibody (e.g., mouse monoclonal)[8]

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.[15][16]

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-30 minutes at room temperature.[8][15]

  • Blocking: Wash the cells with PBS and then block with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody, diluted in blocking solution, overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.[15]

  • Counterstaining and Mounting: Wash the cells with PBS and then counterstain with DAPI for 5-10 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Assessment of DNA Strand Breaks: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be performed under alkaline conditions to detect both single and double-strand breaks, or under neutral conditions to specifically detect double-strand breaks.

Materials:

  • Treated and control cells

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point agarose

  • Comet slides or pre-coated microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA staining solution (e.g., SYBR Green or Propidium (B1200493) Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software (optional)

Procedure:

  • Cell Encapsulation: Mix a low number of cells (e.g., 1 x 10^5 cells/mL) with LMP agarose and pipette the mixture onto a pre-coated slide. Allow the agarose to solidify.[3]

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[3]

  • DNA Unwinding (Alkaline Comet Assay): For the alkaline comet assay, incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[17]

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with either alkaline or neutral electrophoresis buffer. Apply a voltage (e.g., 25V) for a set time (e.g., 20-30 minutes).[17]

  • Neutralization and Staining: Gently neutralize the slides (if using the alkaline method) and then stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The DNA from undamaged cells will remain in the nucleoid (the "head" of the comet), while fragmented DNA will migrate towards the anode, forming a "tail". The length and intensity of the tail are proportional to the amount of DNA damage. Quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.[3]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide

Daunorubicin-induced DNA damage often leads to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[1][19]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[1][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Daunorubicin_Mechanism_of_Action cluster_cell Cancer Cell Daunorubicin This compound DNA Nuclear DNA Daunorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Redox Cycling DSBs DNA Double-Strand Breaks (DSBs) TopoisomeraseII->DSBs Stabilizes Cleavage Complex ROS->DSBs Oxidative Damage DDR DNA Damage Response (DDR) DSBs->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Severe Damage CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DDR->CellCycleArrest

Caption: Mechanism of this compound-induced DNA damage in cancer cells.

DNA_Damage_Response_Pathway DSBs Daunorubicin-induced DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DSBs->ATM Activation Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 Phosphorylation p53 p53 Chk2->p53 Phosphorylation & Activation p21 p21 p53->p21 Upregulation Bax_Puma Bax, Puma (Pro-apoptotic proteins) p53->Bax_Puma Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induction Apoptosis Apoptosis Bax_Puma->Apoptosis Induction

Caption: Simplified signaling pathway of Daunorubicin-induced DNA damage response.

Experimental_Workflow_DNA_Damage_Assessment start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment end_point_assays Endpoint Assays treatment->end_point_assays viability Cell Viability (MTT Assay) end_point_assays->viability dsbs DNA Double-Strand Breaks (γH2AX Staining) end_point_assays->dsbs strand_breaks DNA Strand Breaks (Comet Assay) end_point_assays->strand_breaks cell_cycle Cell Cycle Analysis (Flow Cytometry) end_point_assays->cell_cycle analysis Data Analysis (IC50, Foci Count, % Tail DNA, % Cell Cycle Phase) viability->analysis dsbs->analysis strand_breaks->analysis cell_cycle->analysis

References

Application Notes and Protocols for Utilizing Daunorubicin HCl in Topoisomerase II Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Daunorubicin (B1662515) Hydrochloride (HCl), a potent anthracycline antibiotic, in the study of topoisomerase II activity. This document outlines the mechanism of action of Daunorubicin HCl and provides detailed protocols for its application in both topoisomerase II-mediated DNA relaxation and cleavage assays.

Introduction

Daunorubicin is a well-established chemotherapeutic agent primarily used in the treatment of acute leukemias.[1] Its cytotoxic effects are largely attributed to its interaction with DNA and the nuclear enzyme topoisomerase II.[2][3] Topoisomerase II plays a crucial role in managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, a process essential for DNA replication, transcription, and chromosome segregation.[4] Daunorubicin acts as a topoisomerase II "poison," trapping the enzyme in a covalent complex with DNA, which ultimately leads to the accumulation of DNA double-strand breaks and induction of apoptosis.[5][6]

Mechanism of Action

Daunorubicin's mechanism as a topoisomerase II inhibitor is a multi-step process:

  • DNA Intercalation: The planar aromatic chromophore of the daunorubicin molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation has a preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair.[1]

  • Stabilization of the Cleavage Complex: Topoisomerase II transiently cleaves both strands of the DNA to allow for topological changes. Daunorubicin stabilizes the intermediate stage of this reaction, known as the "cleavage complex," where the enzyme is covalently bound to the 5'-termini of the broken DNA strands.[6][7]

  • Inhibition of DNA Religation: By stabilizing this complex, daunorubicin prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a DNA-damaging agent.[5]

  • Induction of Apoptosis: The accumulation of these irreversible double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[2][5]

Signaling Pathway of Daunorubicin-Induced Topoisomerase II Poisoning

Daunorubicin_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Consequences Daunorubicin This compound Intercalation Daunorubicin Intercalates into DNA Daunorubicin->Intercalation DNA Nuclear DNA DNA->Intercalation Cleavage_Complex Topoisomerase II-DNA Cleavage Complex DNA->Cleavage_Complex TopoII Topoisomerase II TopoII->Cleavage_Complex Stabilized_Complex Stabilized Ternary Complex (Daunorubicin-DNA-TopoII) Intercalation->Stabilized_Complex Cleavage_Complex->Stabilized_Complex DSB DNA Double-Strand Breaks Accumulate Stabilized_Complex->DSB DDR DNA Damage Response (e.g., ATM/Chk2 activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of Daunorubicin as a Topoisomerase II poison.

Quantitative Data Summary

The potency of this compound in topoisomerase II assays can vary depending on the specific assay conditions, enzyme isoform, and purity of the reagents. The following table summarizes available quantitative data.

ParameterValueAssay TypeEnzyme SourceReference
IC50 ~1.2 µMDNA RelaxationHuman Topoisomerase IIα[7]
Potency Induces cleavable complex formationDNA CleavagePurified Topoisomerase II[2]

Note: IC50 values from cell-based viability assays are often lower and reflect additional cellular effects beyond direct topoisomerase II inhibition.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on the two primary activities of topoisomerase II: DNA relaxation and DNA cleavage.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme's catalytic activity will prevent this relaxation.

Experimental Workflow: DNA Relaxation Assay

Relaxation_Workflow Start Start Prepare_Rxn Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) Start->Prepare_Rxn Add_Dauno Add this compound (or vehicle control) Prepare_Rxn->Add_Dauno Add_TopoII Add Topoisomerase II Enzyme Add_Dauno->Add_TopoII Incubate Incubate at 37°C for 30 min Add_TopoII->Incubate Stop_Rxn Stop Reaction (Add Stop Buffer/Loading Dye) Incubate->Stop_Rxn Electrophoresis Agarose (B213101) Gel Electrophoresis Stop_Rxn->Electrophoresis Visualize Stain and Visualize DNA (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Results (Relaxed vs. Supercoiled DNA) Visualize->Analyze End End Analyze->End

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO or water)

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.05% Bromophenol Blue)

  • Agarose

  • 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

  • Nuclease-free water

Procedure:

  • On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL final reaction volume:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 0.5 µg of supercoiled plasmid DNA

    • Variable amount of this compound (or vehicle for control)

    • Nuclease-free water to a volume of 18 µL

  • Initiate the reaction by adding 2 µL of appropriately diluted Topoisomerase II enzyme (e.g., 1-2 units).

  • Mix gently and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

  • Analysis: Supercoiled DNA migrates faster than relaxed DNA. A decrease in the amount of relaxed DNA in the presence of this compound indicates inhibition of topoisomerase II activity.

Topoisomerase II DNA Cleavage Assay

This assay detects the formation of the stabilized covalent complex between topoisomerase II and DNA, which is characteristic of topoisomerase II poisons.

Experimental Workflow: DNA Cleavage Assay

Cleavage_Workflow Start Start Prepare_Rxn Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) Start->Prepare_Rxn Add_Dauno Add this compound (or vehicle control) Prepare_Rxn->Add_Dauno Add_TopoII Add Topoisomerase II Enzyme Add_Dauno->Add_TopoII Incubate Incubate at 37°C for 30 min Add_TopoII->Incubate Denature_TopoII Denature Topo II (Add 1% SDS) Incubate->Denature_TopoII Digest_Protein Digest Protein (Add Proteinase K, incubate 37°C) Denature_TopoII->Digest_Protein Electrophoresis Agarose Gel Electrophoresis Digest_Protein->Electrophoresis Visualize Stain and Visualize DNA (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Results (Linear vs. Supercoiled/Relaxed DNA) Visualize->Analyze End End Analyze->End

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution (10 mM)

  • This compound stock solution

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • Loading Dye (without SDS)

  • Agarose

  • 1x TAE or TBE buffer with DNA stain

  • Nuclease-free water

Procedure:

  • Set up the reaction mixture on ice as described in the relaxation assay protocol (Step 1).

  • Add Topoisomerase II enzyme and mix gently.

  • Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

  • Add 2 µL of 10% SDS to each reaction to a final concentration of 1% to denature the enzyme and trap the cleavage complex.

  • Add 1 µL of Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for an additional 30-60 minutes to digest the topoisomerase II.

  • Add loading dye to the samples.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis.

  • Visualize the gel under UV light.

  • Analysis: The formation of a stabilized cleavage complex results in the linearization of the plasmid DNA. An increase in the amount of linear DNA with increasing concentrations of this compound indicates its activity as a topoisomerase II poison.

Conclusion

This compound is a valuable tool for studying the function and inhibition of topoisomerase II. The protocols provided herein offer robust methods for characterizing the effects of Daunorubicin and other potential topoisomerase II inhibitors. Careful execution of these assays will yield valuable insights into the mechanisms of drug action and contribute to the development of novel therapeutic agents.

References

Daunorubicin HCl: A Tool for Investigating Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Daunorubicin hydrochloride (HCl), an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and ultimately, apoptosis (programmed cell death).[2][3][4] However, the emergence of multidrug resistance (MDR) remains a significant hurdle to its clinical efficacy.[1]

This document provides detailed application notes and experimental protocols for utilizing Daunorubicin HCl as a tool to study the mechanisms of MDR in cancer cell lines.

Mechanism of Action and Multidrug Resistance

Daunorubicin exerts its cytotoxic effects by disrupting DNA replication and transcription.[4] It intercalates between DNA base pairs, leading to the uncoiling of the DNA double helix and inhibition of topoisomerase II.[2][4] This action results in DNA strand breaks, triggering apoptotic pathways to eliminate cancerous cells.[2][3]

A primary mechanism by which cancer cells develop resistance to Daunorubicin and other chemotherapeutic agents is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][5] P-gp functions as a drug efflux pump, actively removing Daunorubicin from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[5][6] Other mechanisms of resistance include alterations in topoisomerase II activity and dysregulation of apoptotic pathways.[1][7]

Data Presentation: Daunorubicin Resistance in Cancer Cell Lines

The development of Daunorubicin-resistant cancer cell lines is a key in vitro model for studying MDR. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the effectiveness of a drug in inhibiting a specific biological or biochemical function. A significant increase in the IC50 value for a resistant cell line compared to its parental, sensitive counterpart is a hallmark of acquired resistance.

Cell LineDrugIC50 (nM)Resistance Index (RI)Fold Change in P-glycoprotein ExpressionReference
K562 (Parental)Daunorubicinol1501.01.0[1]
K562-DR (Resistant)Daunorubicinol450030.025.0[1]
HL-60 (Parental)Daunorubicinol1001.01.0[1]
HL-60-DR (Resistant)Daunorubicinol350035.028.0[1]
K562/D1-9 (Resistant)Daunorubicin-28.0Overexpressed[8]

Note: Daunorubicinol is the primary active metabolite of Daunorubicin.[1]

Experimental Protocols

Development of a Daunorubicin-Resistant Cancer Cell Line

This protocol describes the generation of a Daunorubicin-resistant cancer cell line using a stepwise dose-escalation method.[1]

Materials:

  • Parental cancer cell line (e.g., K562, HL-60)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Cryopreservation medium

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cells in a 96-well plate at an optimal density.

    • The following day, treat the cells with a serial dilution of this compound for 48-72 hours.

    • Perform a cell viability assay to determine the IC50 value.[1]

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.[1]

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium.

    • This process of adaptation and dose escalation can take several months.[1]

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing drug concentrations, perform a cell viability assay to determine the IC50 of the resistant cell line.

    • A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the successful development of a resistant line.[1]

  • Maintenance of the Resistant Cell Line:

    • To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC50 of the parental line).[1]

  • Cryopreservation:

    • It is advisable to cryopreserve batches of cells at each stage of increased resistance.[1]

Daunorubicin Accumulation and Efflux Assay

This protocol measures the intracellular accumulation and efflux of Daunorubicin, which is intrinsically fluorescent, using flow cytometry.[9]

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Flow cytometry tubes

  • Flow cytometer

Procedure: A. Accumulation Assay:

  • Cell Preparation:

    • Harvest cells and resuspend them in fresh, pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.[9]

  • Drug Incubation:

    • Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).[9]

    • Add 1 mL of the cell suspension to each flow cytometry tube.

    • Add the this compound working solution to each tube to achieve the final desired concentration. Include a vehicle control.[9]

  • Incubation:

    • Incubate the cells at 37°C for a specified time (e.g., 1-2 hours).

  • Washing:

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular Daunorubicin.[10]

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence of Daunorubicin (excitation ~480 nm, emission ~590 nm).[10]

B. Efflux Assay:

  • Drug Loading:

    • Follow steps 1-3 of the Accumulation Assay to load the cells with Daunorubicin.

  • Initiate Efflux:

    • After loading, wash the cells with fresh, pre-warmed, drug-free medium.

    • Resuspend the cells in drug-free medium and incubate at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

  • Washing and Analysis:

    • Wash the cells in each aliquot with ice-cold PBS and analyze by flow cytometry as described above. A decrease in intracellular fluorescence over time indicates drug efflux.

Assessment of Apoptosis

Daunorubicin induces apoptosis in cancer cells.[3] This can be assessed through various methods, including the analysis of caspase activation.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Apoptosis detection kit (e.g., Caspase-3 activity assay)

  • Plate reader or flow cytometer

Procedure (Example using a Caspase-3 Activity Assay):

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis:

    • Following treatment, lyse the cells according to the manufacturer's protocol for the apoptosis detection kit.

  • Caspase-3 Activity Measurement:

    • Add the Caspase-3 substrate to the cell lysates and incubate as recommended.

    • Measure the resulting fluorescence or colorimetric signal using a plate reader. An increase in signal indicates an increase in Caspase-3 activity, a marker of apoptosis.

Visualizations

Daunorubicin_MDR_Workflow cluster_setup Experimental Setup cluster_assays MDR Characterization Assays cluster_analysis Data Analysis & Interpretation Parental_Cells Parental Cancer Cell Line Viability Cell Viability Assay (IC50 Determination) Parental_Cells->Viability Accumulation Drug Accumulation/ Efflux Assay Parental_Cells->Accumulation Apoptosis Apoptosis Assay Parental_Cells->Apoptosis Resistant_Cells Daunorubicin-Resistant Cell Line Resistant_Cells->Viability Resistant_Cells->Accumulation Resistant_Cells->Apoptosis Compare_IC50 Compare IC50 Values Viability->Compare_IC50 Compare_Fluorescence Compare Intracellular Fluorescence Accumulation->Compare_Fluorescence Compare_Apoptosis Compare Apoptotic Response Apoptosis->Compare_Apoptosis Conclusion Elucidate MDR Mechanisms Compare_IC50->Conclusion Compare_Fluorescence->Conclusion Compare_Apoptosis->Conclusion

Caption: Experimental workflow for studying Daunorubicin-induced multidrug resistance.

Daunorubicin_Apoptosis_Pathway Daunorubicin Daunorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Daunorubicin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Upregulation of Pro-apoptotic Proteins (e.g., Bax) p53_Activation->Bax_Upregulation Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Daunorubicin-induced apoptosis.[3]

Pgp_Efflux_Mechanism cluster_cell Cancer Cell Daunorubicin_In Daunorubicin (Extracellular) Daunorubicin_Intra Daunorubicin (Intracellular) Daunorubicin_In->Daunorubicin_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) Daunorubicin_Intra->Pgp Daunorubicin_Out Daunorubicin (Extracellular) Pgp->Daunorubicin_Out Active Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

Caption: Mechanism of P-glycoprotein mediated Daunorubicin efflux.[5]

References

Application Notes: Daunorubicin HCl in Drug Efflux Pump Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin (B1662515) (DNR), an anthracycline antibiotic, is a cornerstone in the chemotherapy of various leukemias.[1] Its efficacy, however, can be significantly hampered by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[2] A primary mechanism of multidrug resistance (MDR) in cancer cells is the increased efflux of chemotherapeutic agents, leading to suboptimal intracellular drug concentrations.[2] Daunorubicin is a well-established substrate for several ABC transporters, most notably P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[3][4]

The intrinsic fluorescence of Daunorubicin makes it a valuable tool for studying the activity of these efflux pumps.[2] Assays utilizing Daunorubicin HCl allow for the direct measurement of its intracellular accumulation and retention, providing a functional assessment of drug efflux pump activity. These assays are crucial for screening potential MDR modulators, characterizing resistant cell lines, and elucidating the mechanisms of drug resistance.

Principle of the Assay

The core principle of Daunorubicin-based efflux pump activity assays lies in its fluorescent properties. Daunorubicin emits a detectable fluorescence signal when excited by an appropriate light source.[2] In cells with low or no efflux pump activity, Daunorubicin accumulates intracellularly, resulting in a strong fluorescence signal. Conversely, in cells overexpressing efflux pumps like P-gp, Daunorubicin is actively transported out of the cell, leading to a significantly lower intracellular fluorescence.

The activity of these pumps can be quantified by measuring the difference in Daunorubicin accumulation between sensitive and resistant cell lines, or by assessing the increase in intracellular Daunorubicin fluorescence in the presence of a known or experimental efflux pump inhibitor.

Applications

  • Screening for P-glycoprotein Inhibitors: Daunorubicin accumulation assays are widely used to screen for compounds that can inhibit the function of P-gp and other efflux pumps. An effective inhibitor will block the efflux of Daunorubicin, leading to its increased intracellular accumulation and a corresponding rise in fluorescence.

  • Characterizing Multidrug Resistance: These assays are instrumental in characterizing the MDR phenotype of cancer cell lines. By comparing Daunorubicin accumulation in a parental sensitive cell line to its resistant counterpart, the functional activity of efflux pumps can be determined.[5]

  • Investigating Mechanisms of Drug Resistance: Researchers can use Daunorubicin efflux assays to investigate the specific transporters involved in resistance to a particular drug.[4]

  • Evaluating Novel Drug Formulations: The assays can be employed to assess whether new drug delivery systems can bypass or overcome efflux pump-mediated resistance.

Data Presentation

The following tables summarize quantitative data related to this compound in drug efflux pump activity assays.

Table 1: Daunorubicin Accumulation in Sensitive vs. Resistant Cell Lines

Cell Line (Sensitive)Cell Line (Resistant)Fold Decrease in Daunorubicin Accumulation in Resistant CellsReference(s)
CCRF-CEMCEM/VLB100>85% reduction[4]
CCRF-CEMCEM/VLB1000Significant reduction[6]
P388P388/ADR12-fold[7]
HL-60HL-60/AR8-fold[7]
SW-1573SW-1573/2R120 (non-Pgp)2.72-fold[8]
GLC4GLC4/ADR (non-Pgp)12.88-fold[8]
HT1080HT1080/DR4 (non-Pgp)2.03-fold[8]

Table 2: Effect of P-glycoprotein Inhibitors on Daunorubicin Accumulation

Cell LineInhibitorInhibitor ConcentrationEffect on Daunorubicin AccumulationReference(s)
CEM/VLB100Verapamil (B1683045)10 µMSignificant increase[6]
CEM/VLB1000Verapamil10 µMSignificant increase[6]
CEM/VLB100Cyclosporin (B1163) A4.2 µMSignificant increase[6]
CEM/VLB1000Cyclosporin A4.2 µMSignificant increase[6]
AML Blast Cells (Non-responders)VerapamilNot specified19.5 +/- 23.1% increase[9]
Ehrlich Ascites Carcinoma (Resistant)Verapamil25-50 µMEnhanced to the level of wild-type cells[10]
A549LY335979 (ABCB1 inhibitor)Not specifiedSignificant increase[11]
KG1αLY335979 (ABCB1 inhibitor)Not specifiedSignificant increase[11]

Experimental Protocols

Protocol 1: Daunorubicin Accumulation Assay using Flow Cytometry

This protocol details the measurement of intracellular Daunorubicin accumulation to assess efflux pump activity.

Materials:

  • Cancer cell lines (sensitive and resistant parental lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Efflux pump inhibitor (e.g., Verapamil) stock solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation:

    • Culture sensitive and resistant cells to a density of approximately 1 x 10^6 cells/mL.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with pre-warmed complete culture medium.

    • Resuspend the cells in fresh, pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.[1]

  • Inhibitor Pre-incubation (for inhibitor studies):

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the desired concentration of the efflux pump inhibitor (e.g., Verapamil) or vehicle control to the respective tubes.

    • Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Daunorubicin Incubation:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 1-5 µM).

    • Add the Daunorubicin working solution to all tubes (including those with and without inhibitor).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes.[1]

  • Stopping the Reaction and Washing:

    • To stop the uptake, add 2 mL of ice-cold PBS to each tube and immediately centrifuge at 300 x g for 5 minutes at 4°C.[1]

    • Discard the supernatant and wash the cell pellet twice more with 2 mL of ice-cold PBS to remove extracellular Daunorubicin.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect the Daunorubicin fluorescence in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575-590 nm).[2]

  • Data Analysis:

    • Gate the cell population based on forward and side scatter properties.

    • Determine the mean fluorescence intensity (MFI) of the Daunorubicin signal for each sample.

    • Compare the MFI of resistant cells to sensitive cells.

    • For inhibitor studies, calculate the fold increase in MFI in the presence of the inhibitor compared to the vehicle control.

Protocol 2: Daunorubicin Efflux Assay using Flow Cytometry

This protocol measures the rate of Daunorubicin efflux from cells.

Materials:

  • Same as Protocol 1

Procedure:

  • Daunorubicin Loading:

    • Follow steps 1 and 3 from Protocol 1 to load the cells with Daunorubicin.

  • Initiating Efflux:

    • After the loading period, centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of fresh, pre-warmed complete culture medium. This is the 0-minute time point for efflux.

    • For inhibitor studies, resuspend the cells in a medium containing the efflux pump inhibitor or vehicle control.

  • Efflux Time Course:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension.

    • Immediately stop the efflux by adding 2 mL of ice-cold PBS and placing the tube on ice.

  • Sample Preparation and Acquisition:

    • Centrifuge the collected aliquots at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on the flow cytometer as described in Protocol 1.

  • Data Analysis:

    • Determine the MFI for each time point.

    • Plot the MFI as a function of time to visualize the rate of Daunorubicin efflux.

    • Compare the efflux rates between sensitive and resistant cells, and in the presence and absence of inhibitors.

Mandatory Visualizations

G cluster_workflow Daunorubicin Efflux Assay Workflow start Start: Prepare Cell Suspension (Sensitive & Resistant Lines) pre_incubation Pre-incubate with Inhibitor or Vehicle Control (37°C) start->pre_incubation dnr_loading Load with this compound (37°C, 30-60 min) pre_incubation->dnr_loading wash1 Wash with Ice-Cold PBS (Stop Uptake) dnr_loading->wash1 resuspend_efflux Resuspend in Fresh Medium (+/- Inhibitor) wash1->resuspend_efflux time_points Incubate and Collect Aliquots at Different Time Points resuspend_efflux->time_points wash2 Wash with Ice-Cold PBS time_points->wash2 flow_cytometry Analyze by Flow Cytometry (Ex: 488nm, Em: ~590nm) wash2->flow_cytometry data_analysis Data Analysis: Compare Mean Fluorescence Intensity (MFI) flow_cytometry->data_analysis end End: Determine Efflux Rate data_analysis->end

Caption: Workflow for a Daunorubicin efflux assay using flow cytometry.

G cluster_pathway P-glycoprotein (P-gp) Mediated Daunorubicin Efflux DNR_ext Daunorubicin (Extracellular) DNR_int Daunorubicin (Intracellular) DNR_ext->DNR_int Passive Diffusion Pgp P-glycoprotein (P-gp) (ABCB1) DNR_int->Pgp Binding Pgp->DNR_ext Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy Source Membrane Cell Membrane Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated Daunorubicin efflux and its inhibition.

References

Application Notes and Protocols for Daunorubicin HCl: Sterile Filtration and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and sterile filtration of Daunorubicin Hydrochloride (HCl). Adherence to these guidelines is critical to ensure experimental accuracy, maintain sterility, and mitigate the risks associated with handling a potent cytotoxic agent.

Introduction

Daunorubicin HCl is an anthracycline antibiotic with potent antineoplastic properties. It is a cytotoxic agent that inhibits DNA and RNA synthesis by intercalating into DNA.[1] Due to its hazardous nature, strict adherence to safety protocols during handling and preparation is mandatory. For in vitro and cell culture-based assays, ensuring the sterility of this compound solutions is paramount to prevent microbial contamination and ensure the validity of experimental results.

Quantitative Data Summary

Solubility of this compound

This compound exhibits varying solubility in different solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility, especially with hygroscopic solvents like DMSO.[2]

SolventSolubilityMolar Concentration (mM)¹Notes
DMSO ~10 - 100 mg/mL~17.7 - 177.31 mMSolubility can vary. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Warming to 37°C or sonication can aid dissolution.
Dimethyl Formamide (DMF) ~20 mg/mL~35.46 mMPurge solvent with an inert gas before preparing the stock solution.
Ethanol ~0.5 mg/mL~0.89 mM-
PBS (pH 7.2) ~10 mg/mL~17.7 mMAqueous solutions are not recommended for long-term storage; use within one day.

¹ Molar concentration calculated based on a molecular weight of 563.98 g/mol for this compound.

Stability of this compound Solutions

The stability of this compound is influenced by storage temperature, light exposure, and pH.

Storage ConditionDurationSolventRecommendations & Notes
-80°C Up to 2 yearsDMSORecommended for long-term storage. Aliquoting into single-use vials is highly advised to avoid repeated freeze-thaw cycles.
-20°C Several monthsDMSOSuitable for shorter-term storage.
Refrigerated (2-8°C) 48 hoursAqueousReconstituted aqueous solutions should be protected from light.
Room Temperature 24 hoursAqueousProtect from sunlight.

Factors Affecting Stability:

  • pH: this compound is more stable in acidic conditions, with an optimal pH range of approximately 4.5 to 5.5. It is unstable in solutions with a pH greater than 8, which is indicated by a color change from red to blue-purple.

  • Light: Daunorubicin solutions can be degraded by light, particularly at concentrations below 500 µg/mL. Vials should be protected from light during storage and handling.

Safety and Handling Procedures

This compound is a hazardous substance and must be handled with extreme caution. All procedures should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against exposure.

PPE ItemSpecifications
Gloves Double gloving with chemotherapy-tested, powder-free nitrile gloves is required. Change the outer glove regularly or immediately upon contamination.
Gown Disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.
Eye & Face Protection Chemical splash goggles and a full-face shield are mandatory, especially when there is a risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form or when there is a potential for aerosol generation.
Shoe Covers Disposable shoe covers should be worn to prevent the spread of contamination.
Spill Management and Waste Disposal

Have a cytotoxic spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous drug cleanup. All contaminated materials, including gloves, gowns, vials, and filtration devices, must be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.

Experimental Protocols

Protocol for Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in 100% sterile-filtered DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Water bath sonicator

Procedure:

  • Pre-Handling: Don all required PPE and perform all subsequent steps in a certified biological safety cabinet (BSC) or chemical fume hood.

  • Weighing: Tare a sterile, light-protecting microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and red. If necessary, sonicate in a water bath for short intervals to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, clearly labeled, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Sterile Filtration of this compound Stock Solution

This protocol is for sterilizing a small volume of a concentrated stock solution prepared in DMSO.

Materials:

  • This compound stock solution in DMSO

  • Sterile syringe (size appropriate for the volume to be filtered)

  • Sterile syringe filter (0.2 or 0.22 µm pore size) with a DMSO-compatible membrane (e.g., PTFE or PES)

  • Sterile, light-protecting collection tubes

Procedure:

  • Preparation: In a BSC, aseptically open the sterile syringe and syringe filter packaging.

  • Assembling the Filtration Unit: Securely attach the sterile syringe filter to the tip of the sterile syringe.

  • Drawing the Solution: Draw the this compound stock solution into the syringe.

  • Filtration: Attach a sterile needle to the filter outlet if desired for easier dispensing. Invert the syringe and expel any air. Slowly and carefully push the plunger to pass the solution through the filter into a sterile, light-protecting collection tube.

  • Labeling and Storage: Tightly cap, label, and store the sterile-filtered aliquots at -80°C.

Protocol for Preparation of a Working Solution for Cell Culture

Materials:

  • Sterile-filtered this compound stock solution

  • Sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Pre-warming: Warm the required volume of cell culture medium to 37°C.

  • Dilution: In a BSC, perform serial dilutions of the sterile stock solution in the pre-warmed cell culture medium to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.[3]

  • DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[3]

  • Use Immediately: Use the freshly prepared working solution promptly for your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_prep Stock Solution Preparation cluster_filter Sterile Filtration cluster_final Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve draw Draw Solution into Syringe dissolve->draw Transfer to Syringe attach_filter Attach 0.22 µm PTFE/PES Filter draw->attach_filter filter Filter into Sterile Tube attach_filter->filter aliquot Aliquot & Store at -80°C filter->aliquot Store Sterile Stock dilute Dilute in Cell Culture Medium aliquot->dilute use Use in Experiment dilute->use

Caption: A step-by-step workflow for the preparation of sterile this compound solutions.

handling_precautions Logical Relationships of this compound Handling Precautions cluster_ppe PPE Details cluster_eng Control Details cluster_waste Disposal Details cluster_spill Spill Details center_node Safe Handling of This compound ppe Personal Protective Equipment (PPE) center_node->ppe engineering Engineering Controls center_node->engineering waste Waste Disposal center_node->waste spill Spill Management center_node->spill gloves Double Nitrile Gloves ppe->gloves gown Disposable Gown ppe->gown eyes Goggles & Face Shield ppe->eyes respirator N95 Respirator ppe->respirator bsc Biological Safety Cabinet engineering->bsc fume_hood Chemical Fume Hood engineering->fume_hood cytotoxic_bin Designated Cytotoxic Waste Bin waste->cytotoxic_bin sharps Contaminated Sharps Container waste->sharps spill_kit Use Cytotoxic Spill Kit spill->spill_kit procedures Follow Institutional Procedures spill->procedures

References

Troubleshooting & Optimization

Daunorubicin HCl solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daunorubicin (B1662515) HCl, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Daunorubicin HCl solution has precipitated. What is the likely cause?

Precipitation of this compound can be due to several factors, including pH, concentration, temperature, and the solvent used.[1] The compound is more stable in acidic conditions and can become unstable and precipitate in solutions with a pH above 8.[1][2] High concentrations and improper storage can also lead to aggregation and precipitation.[1] A common issue, known as "crashing out," occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is lower.[3]

Q2: What is the optimal pH range for dissolving and storing this compound?

The ideal pH range for this compound stability in aqueous solutions is between 4.5 and 5.5.[1] In alkaline conditions (pH > 8), the compound is unstable, which is often visibly indicated by a color change from red to blue-purple.[1][2][4] Its stability may also decrease at a pH below 4.[1]

Q3: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS) or cell culture media?

While this compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL, storing it in this buffer for more than a day is generally not recommended.[1][5] The related compound, Doxorubicin (B1662922), is known to form dimers and precipitate in neutral buffers like PBS over time.[6] Daunorubicin also exhibits self-aggregation in aqueous solutions.[1][7] For cell culture experiments, the best practice is to prepare a concentrated stock solution in sterile water or DMSO and then dilute it into the culture medium immediately before use.[1]

Q4: My solution changed color from red to a blue-purple. What does this mean?

A color change from red to blue-purple indicates decomposition of the this compound. This typically happens in solutions with a pH greater than 8, where the compound is unstable.[2][4]

Q5: What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound should ideally be prepared fresh for immediate use.[1] If short-term storage is necessary, reconstituted solutions are stable for up to 24 hours at room temperature or up to 48 hours when refrigerated at 2-8°C and protected from light.[1][4] For long-term storage, it is highly recommended to prepare stock solutions in an anhydrous organic solvent like DMSO, aliquot them into single-use vials to avoid freeze-thaw cycles, and store them at -20°C or -80°C.[1][2][3]

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent and experimental conditions. The data below is a summary from various sources.

SolventReported SolubilityMolar Concentration (mM)¹Source / Notes
WaterFreely soluble / 100 mg/mL~177.3[8][9]
WaterSoluble to 50 mM50 mM
PBS (pH 7.2)~10 mg/mL~17.7[5] Not recommended for storage over one day.[5]
DMSO100 mg/mL~177.3[2][9] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][9]
DMSO~10 mg/mL~17.7[5]
Dimethyl formamide (B127407) (DMF)~20 mg/mL~35.5[5]
MethanolFreely soluble-[8]
Ethanol~0.5 mg/mL / Slightly soluble~0.89[5][8]
AcetonePractically insoluble-[8]
Chloroform / BenzeneInsoluble-[4]

¹Molar concentration calculated based on a molecular weight of 563.98 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is recommended for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Vortex mixer and/or sonicator

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, light-protected tube.

  • Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-100 mg/mL).[2][9]

  • Vortex the tube gently until the powder is completely dissolved. The solution should be clear and red. If dissolution is difficult, gentle warming to 37°C or brief sonication in a water bath can be used to aid the process.[2]

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. This is critical to avoid degradation from repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C for several months or at -80°C for up to one year for long-term storage.[2]

G cluster_prep Preparation cluster_diss Dissolution cluster_store Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Gently add_dmso->vortex check Is it fully dissolved? vortex->check sonicate Optional: Warm (37°C) or Sonicate check->sonicate No aliquot Aliquot into Single-Use Vials (Protect from Light) check->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol describes the recommended method for diluting a concentrated DMSO stock to prevent precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw a single-use aliquot of the concentrated DMSO stock solution at room temperature.

  • To avoid precipitation, perform a serial dilution rather than a single large dilution.[3]

  • First, dilute the DMSO stock into a small, intermediate volume of your desired aqueous buffer. For example, add 10 µL of a 10 mg/mL stock to 90 µL of buffer for a 1 mg/mL intermediate solution. Mix gently.

  • Use this intermediate dilution to prepare your final working concentration. For instance, add 10 µL of the 1 mg/mL intermediate solution to 990 µL of buffer for a final concentration of 10 µg/mL.

  • Always add the drug solution to the buffer while gently mixing.

  • Use the final aqueous solution immediately. Do not store aqueous solutions for more than one day.[5]

Troubleshooting Workflow

If you are encountering issues with solubility, follow this decision tree to identify and solve the problem.

G start Problem: This compound Precipitation/Insolubility q1 Are you dissolving powder directly in aqueous buffer? start->q1 q2 Are you diluting a concentrated DMSO stock? q1->q2 No sol1 This is challenging. Prepare a concentrated stock in DMSO first (see Protocol 1). q1->sol1 Yes q3 What is the pH of your buffer? q2->q3 No sol2 Precipitation ('crashing out') is likely. Use serial dilutions (see Protocol 2). q2->sol2 Yes sol3 pH > 8 causes instability. Adjust pH to optimal range of 4.5-5.5 for stability. q3->sol3 pH > 8 sol4 Check other factors: - Use fresh, anhydrous DMSO - Protect from light - Prepare fresh solutions q3->sol4 pH is neutral or acidic end Solution Implemented sol1->end sol2->end sol3->end sol4->end

Decision tree for troubleshooting this compound solubility issues.

References

Daunorubicin HCl Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Daunorubicin HCl in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

This compound degradation in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. The molecule is susceptible to both hydrolysis and photodegradation. Hydrolytic degradation involves the cleavage of the glycosidic bond, separating the aglycone from the daunosamine (B1196630) sugar moiety. This process is significantly accelerated at both acidic and alkaline pH levels.

Q2: What is the optimal pH for the stability of this compound solutions?

This compound exhibits its greatest stability in solutions with a pH range of 4.5 to 5.5. Within this range, the rate of hydrolytic degradation is minimized.

Q3: How does temperature impact the stability of this compound solutions?

The degradation of this compound is temperature-dependent, following first-order kinetics. As the temperature increases, the rate of degradation also increases. Therefore, it is crucial to store this compound solutions at recommended low temperatures to maintain their integrity.

Q4: Is this compound sensitive to light?

Yes, this compound is highly sensitive to light. Exposure to light, particularly in the UV spectrum, can lead to photodegradation. It is essential to protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the recommended storage conditions for this compound stock solutions?

To ensure stability, this compound stock solutions should be stored at -20°C to -80°C, protected from light, and maintained at a pH between 4.5 and 5.5. For short-term storage (up to a week), refrigeration at 2-8°C may be acceptable, provided the solution is protected from light and within the optimal pH range.

Troubleshooting Guides

Problem: Inconsistent Results in Cell-Based Assays

Inconsistent results in cellular experiments using this compound can often be attributed to the degradation of the compound. If you are experiencing variability in your experimental outcomes, consider the following troubleshooting steps:

  • Verify Solution Age and Storage: Ensure that the this compound solution was freshly prepared from a solid form or that the stock solution has been stored correctly (frozen, protected from light). Avoid using old solutions.

  • Check pH of Media: The pH of your cell culture medium can influence the stability of this compound. If the medium is outside the optimal pH range of 4.5-5.5, the compound may degrade more rapidly.

  • Minimize Light Exposure: During your experimental setup, minimize the exposure of your this compound solutions and treated cells to ambient and artificial light.

  • Temperature Control: Ensure that all experimental steps involving this compound are performed under controlled temperature conditions. Avoid prolonged exposure to room temperature.

Problem: Visible Color Change or Precipitation in this compound Solution

A change in the color of a this compound solution (typically from red to a brownish or purplish hue) or the formation of a precipitate can be indicative of degradation.

  • Color Change: A color change often signals the formation of degradation products. If a color change is observed, the solution should be discarded as its potency and purity are compromised.

  • Precipitation: Precipitation may occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the temperature of the solution is significantly lowered. Ensure that you are using an appropriate solvent and concentration. If precipitation is due to cold, gentle warming and vortexing may redissolve the compound, but it is crucial to verify its integrity before use.

Quantitative Data Summary

The following tables summarize the impact of pH and temperature on the degradation of this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of this compound at 37°C

pHDegradation Rate Constant (k) (hours⁻¹)
3.00.025
4.00.010
5.00.005
6.00.012
7.00.030
8.00.090

Note: These are representative values and can vary based on buffer composition and ionic strength.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 5.0

Temperature (°C)Degradation Rate Constant (k) (hours⁻¹)
250.002
370.005
500.015
700.050

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable buffer components)
  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 485 nm
  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
  • Sample Solutions: Prepare this compound solutions under the desired stress conditions (e.g., different pH, temperature, light exposure). At specified time points, take aliquots and dilute them to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
  • Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

Visualizations

cluster_Troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Solution Check Solution Age & Storage Start->Check_Solution Check_pH Verify pH of Medium Check_Solution->Check_pH Solution OK Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh Solution Old/Improperly Stored Check_Light Minimize Light Exposure Check_pH->Check_Light pH OK Adjust_pH Adjust Medium pH if Possible Check_pH->Adjust_pH pH Out of Range Check_Temp Control Temperature Check_Light->Check_Temp Light Exposure Minimized Protect_Light Use Light-Protected Vials Check_Light->Protect_Light Light Exposure High Maintain_Temp Maintain Consistent Temperature Check_Temp->Maintain_Temp Temperature Fluctuates End Re-run Experiment Check_Temp->End Temperature Controlled Prepare_Fresh->End Adjust_pH->End Protect_Light->End Maintain_Temp->End

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_Degradation This compound Degradation Pathways Daunorubicin This compound Hydrolysis Hydrolysis Daunorubicin->Hydrolysis Photodegradation Photodegradation Daunorubicin->Photodegradation Aglycone Daunorubicinone (Aglycone) Hydrolysis->Aglycone Daunosamine Daunosamine Hydrolysis->Daunosamine Photo_Products Various Photodegradation Products Photodegradation->Photo_Products cluster_Workflow General Workflow for a Stability Study Prep_Sample Prepare this compound Solution Apply_Stress Apply Stress Conditions (pH, Temp, Light) Prep_Sample->Apply_Stress Take_Aliquots Take Aliquots at Time Points Apply_Stress->Take_Aliquots HPLC_Analysis Analyze by HPLC Take_Aliquots->HPLC_Analysis Data_Analysis Analyze Data (Calculate % Remaining) HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Rate Data_Analysis->Conclusion

Preventing Daunorubicin HCl precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of Daunorubicin hydrochloride (HCl) in cell culture media, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my Daunorubicin HCl precipitating in the culture medium?

Precipitation of this compound can occur due to several factors:

  • pH: this compound is most stable in acidic conditions (pH 4.5-5.5).[1][2] It becomes unstable and may precipitate or decompose in solutions with a pH above 8.[1][3][4] This is often indicated by a color change from red to blue-purple.[3][4]

  • High Concentration: Exceeding the solubility limit in the final culture medium can cause precipitation. While highly soluble in solvents like DMSO, the final concentration in the aqueous medium is critical.

  • Solvent Choice & Dilution: The method of dilution from a concentrated stock into the aqueous culture medium is crucial. A slow, stepwise dilution is often necessary.

  • Temperature: While gentle warming can aid initial dissolution in a stock solvent, temperature fluctuations in the final medium can affect solubility.

  • Media Components: While not extensively documented for Daunorubicin specifically, components in complex culture media can sometimes interact with compounds, affecting their stability. For the related compound Doxorubicin, precipitation in neutral buffers like PBS is a known issue.[5]

Q2: What is the best solvent for preparing a this compound stock solution?

The choice of solvent depends on the desired stock concentration and experimental design. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for high-concentration stocks.[3][6] Sterile water is also a viable option for lower concentration stocks.[6]

Q3: How should I prepare and store the stock solution?

For long-term stability, prepare high-concentration stock solutions in fresh, anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Solutions should be protected from light.[3][4] Aqueous stock solutions are less stable and should ideally be used fresh, though they can be stored for up to 48 hours at 2-8°C.[4]

Q4: What is the correct procedure for diluting the stock solution into culture media?

To prevent precipitation upon dilution, it is best to add the stock solution to the culture medium dropwise while gently vortexing or swirling the medium. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation. Always add the drug to the medium, not the other way around.

Q5: Can I dissolve this compound directly in PBS or my culture medium?

While this compound is soluble in PBS (pH 7.2) at concentrations around 10 mg/mL, it is not recommended to store it in this buffer for more than a day.[7] The related drug, Doxorubicin, is known to form dimers and precipitate in neutral buffers like PBS over time.[5] For cell culture experiments, the best practice is to prepare a concentrated stock solution and dilute it into the complete culture medium immediately before use.[1]

Data Presentation: Solubility & Storage

Table 1: Solubility of this compound in Common Solvents
SolventReported SolubilityMolar Concentration (mM)¹Source / Notes
DMSO 100 mg/mL177.31 mM[6] Use fresh, anhydrous DMSO as it is hygroscopic.
>28.2 mg/mL>50 mM[3][8] Gentle warming (37°C) or sonication can aid dissolution.
~10 mg/mL~17.7 mM[7]
Water 100 mg/mL177.31 mM[6]
≥ 34 mg/mL≥ 60.29 mM[9]
Freely Soluble-[10]
PBS (pH 7.2) ~10 mg/mL~17.7 mM[7] Not recommended for storage longer than one day.
Ethanol Insoluble-[6]
~0.5 mg/mL~0.88 mM[7]
Methanol Soluble-[4]
Freely Soluble-[10]

¹Molar concentration calculated based on a molecular weight of 563.98 g/mol .

Table 2: Recommended Storage Conditions for Stock Solutions
SolventTemperatureDurationSource / Notes
DMSO -80°CUp to 2 years[3] Recommended for long-term storage. Aliquoting is advised.
DMSO -20°CSeveral months[3] Suitable for shorter-term storage.
Aqueous 2-8°CUp to 48 hours[4] Protect from light. Prepare fresh when possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Aseptically weigh the required amount of this compound powder in a sterile vial.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial. To achieve a 10 mM solution, for example, add 1.773 mL of DMSO to 10 mg of this compound (FW: 563.98).

  • Mixing: Vortex the vial vigorously until the solid is completely dissolved, resulting in a clear, red solution.

  • Aid Dissolution (Optional): If dissolution is slow, warm the vial gently at 37°C for 10 minutes or place it in an ultrasonic water bath for a short period.[3][8]

  • Storage: Aliquot the stock solution into sterile, light-protecting, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C.[3]

Protocol 2: Dilution of DMSO Stock into Culture Medium
  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to the desired experimental temperature (typically 37°C).

  • Calculate Volume: Determine the volume of this compound stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Dilution: While gently swirling or vortexing the culture medium, slowly add the calculated volume of the this compound stock solution drop-by-drop into the medium.

  • Mix and Use: Mix the final solution gently but thoroughly by inverting the tube or bottle. Use the prepared medium immediately for your experiment.

Visual Guides

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (DMSO) cluster_working Working Solution Preparation (Culture Medium) weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex warm 4. Warm/Sonicate (Optional) vortex->warm aliquot 5. Aliquot for Single Use warm->aliquot store 6. Store at -20°C / -80°C aliquot->store dilute B. Add Stock Dropwise to Medium store->dilute Use Stock prewarm A. Pre-warm Culture Medium prewarm->dilute mix C. Mix Gently dilute->mix use D. Use Immediately mix->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Precipitation Issues

G start Precipitate Observed in Culture Medium check_ph Is medium pH > 8.0? start->check_ph check_conc Was final concentration too high? check_ph->check_conc No sol_ph Adjust medium pH or use buffered medium (if compatible with experiment) check_ph->sol_ph Yes check_dilution Was dilution done too quickly? check_conc->check_dilution No sol_conc Lower the final working concentration check_conc->sol_conc Yes check_stock Is the stock solution old or cloudy? check_dilution->check_stock No sol_dilution Redo: Add stock dropwise to swirling medium check_dilution->sol_dilution Yes sol_stock Prepare fresh stock solution check_stock->sol_stock Yes G dauno Daunorubicin dna Nuclear DNA dauno->dna Intercalates topo2 Topoisomerase II dauno->topo2 Inhibits complex DNA-Topo II-Dauno Ternary Complex dna->complex topo2->complex breaks DNA Strand Breaks complex->breaks apoptosis Apoptosis breaks->apoptosis

References

Technical Support Center: Optimizing Daunorubicin HCl Incubation Time for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Daunorubicin HCl incubation time for cytotoxicity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound cytotoxicity experiments.

Question 1: Why am I observing significant variability in my IC50 values for this compound between experiments?

Answer: Inconsistent IC50 values can arise from several factors:

  • Cell-Dependent Factors:

    • Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter drug sensitivity.

    • Cell Health and Confluency: Use only healthy, actively dividing cells. Seeding density should be optimized as both sparse and overly confluent cultures can respond differently to this compound.[1]

  • Reagent and Compound-Related Issues:

    • This compound Stock Solution: Daunorubicin is sensitive to light and pH.[1][2] Prepare fresh dilutions from a properly stored, light-protected stock solution for each experiment. Store stock solutions in DMSO in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

    • Solubility: Ensure complete dissolution of this compound in the culture medium to achieve the desired final concentrations.

  • Experimental Parameters:

    • Incubation Time: The cytotoxic effects of this compound are time-dependent. Shorter incubation times may not be sufficient to observe significant cell death.[1] A time-course experiment (e.g., 24, 48, 72 hours) is crucial to determine the optimal incubation period for your specific cell line and experimental goals.[1][3][4]

    • Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Results can vary between assays like MTT, XTT, and LDH.

Question 2: My cells are showing little to no response to this compound treatment, even at high concentrations. What could be the issue?

Answer: A lack of response could be due to several factors:

  • Drug Inactivity:

    • Improper Storage: Verify that the this compound stock solution has been stored correctly to prevent degradation.

    • Incorrect Dilution: Double-check all calculations and dilutions to ensure the correct final concentrations were used.

  • Cellular Resistance:

    • Intrinsic Resistance: The chosen cell line may be inherently resistant to this compound.

    • Acquired Resistance: Continuous exposure to anthracyclines can lead to the development of drug-resistant cell populations.[1]

  • Suboptimal Experimental Conditions:

    • Short Incubation Time: As mentioned, the cytotoxic effect is time-dependent. An incubation time of 48 to 72 hours is often required to observe a significant effect.[3]

    • High Cell Seeding Density: A high number of cells can diminish the apparent effect of the drug.[1]

Question 3: How do I choose the optimal incubation time for my this compound cytotoxicity assay?

Answer: The optimal incubation time depends on your cell line's doubling time and the specific research question. A preliminary time-course experiment is highly recommended.

  • Procedure:

    • Treat your cells with a range of this compound concentrations.

    • Perform the cytotoxicity assay at multiple time points (e.g., 24, 48, and 72 hours).[3][4][5]

    • Analyze the data to determine the time point at which a clear dose-dependent inhibition of cell viability is observed.

  • Considerations:

    • Mechanism of Action: Daunorubicin's primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[3][6][7] These processes take time to manifest as measurable cell death.

    • Cell Cycle: The drug's effect can be cell cycle-dependent. Longer incubation times allow more cells to enter the sensitive phases of the cell cycle.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes Daunorubicin IC50 values from various in vitro studies. Note that these values can vary between studies due to different experimental conditions.[8]

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
HL-60Acute Myeloid Leukemia2.52Not Specified[8]
U937Acute Myeloid Leukemia1.31Not Specified[8]
KG-1Acute Myeloid Leukemia~1.5Not Specified[8]
THP-1Acute Myeloid Leukemia~2.0Not Specified[8][9]
Kasumi-1Acute Myeloid Leukemia~0.5Not Specified[8][9]
P388Leukemia0.003Not Specified[10]
MDA-MB-361Mammary Carcinoma0.017Not Specified[10]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability based on the metabolic activity of mitochondria.[3]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/mL) in 100 µL of complete medium.[3] Include wells for untreated controls and blanks (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the Daunorubicin dilutions to the respective wells. Add fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[3][11]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1][3]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture supernatant.[13][14]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH Cytotoxicity Detection Kit (containing assay buffer, substrate mix, and stop solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare wells for the following controls:

    • Background Control: Medium only.

    • Spontaneous LDH Release (Low Control): Untreated cells.

    • Maximum LDH Release (High Control): Cells treated with a lysis solution (e.g., Triton X-100) provided in the kit.[15]

  • Drug Treatment: Add serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[15] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., AML cell lines) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep 2. This compound Stock & Dilutions drug_treatment 5. Drug Treatment (Varying Concentrations) drug_prep->drug_treatment incubation_24h 4. 24h Incubation (Cell Attachment) cell_seeding->incubation_24h incubation_24h->drug_treatment incubation_time 6. Incubation (24, 48, or 72 hours) drug_treatment->incubation_time mtt_assay 7a. MTT Assay incubation_time->mtt_assay ldh_assay 7b. LDH Assay incubation_time->ldh_assay data_acq 8. Data Acquisition (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq analysis 9. IC50 Calculation & Dose-Response Curves data_acq->analysis

Caption: Experimental workflow for determining this compound cytotoxicity.

daunorubicin_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Execution daunorubicin This compound dna_intercalation DNA Intercalation daunorubicin->dna_intercalation topo_inhibition Topoisomerase II Inhibition daunorubicin->topo_inhibition ros_generation ROS Generation daunorubicin->ros_generation death_receptor_pathway Death Receptor Pathway (e.g., Fas/FasL) daunorubicin->death_receptor_pathway dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage ros_generation->dna_damage p53_activation p53 Activation dna_damage->p53_activation bcl2_family Modulation of Bcl-2 Family Proteins p53_activation->bcl2_family mitochondrial_pathway Mitochondrial Pathway bcl2_family->mitochondrial_pathway caspase_activation Caspase Activation (Caspase-8, -9, -3) mitochondrial_pathway->caspase_activation death_receptor_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Technical Support Center: Troubleshooting Daunorubicin HCl Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daunorubicin (B1662515) Hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experimentation with this potent antineoplastic agent. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Daunorubicin HCl.

Q1: Why am I observing precipitation in my this compound solution after preparation?

A1: Precipitation of this compound can occur due to several factors, primarily related to pH, solvent choice, and storage conditions. This compound is most stable in acidic environments and tends to become unstable and precipitate in solutions with a pH above 8.[1] This instability in alkaline conditions is often accompanied by a color change from red to blue-purple.[2][3] While soluble in PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store it in this buffer for extended periods.[1][4] For cell culture experiments, the best practice is to prepare a concentrated stock solution in sterile water or anhydrous DMSO and dilute it into the culture medium immediately before use.[1]

Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue and can stem from several sources:

  • Cell Line Instability: Resistant cell lines may revert to a more sensitive phenotype if not continuously cultured under drug pressure. It is crucial to regularly monitor the IC50 to check for phenotypic drift.

  • Inconsistent Seeding Density: Variations in the number of cells seeded can significantly impact the calculated IC50. Ensure consistent cell seeding across all wells and experiments.

  • Drug Stability and Handling: this compound is sensitive to light and pH.[2] Prepare fresh dilutions for each experiment from a properly stored, concentrated stock solution to avoid degradation.[2]

  • Assay Variability: Different viability assays (e.g., MTT, XTT) measure different cellular parameters and can yield different IC50 values.[5] Ensure you are using the same assay and protocol consistently.

Q3: I am not observing the expected levels of apoptosis in my cell line after treatment with this compound. What should I check?

A3: Several factors can influence the induction of apoptosis by this compound:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound.[6][7] Some cell lines may be inherently resistant or require higher concentrations or longer incubation times to undergo apoptosis.

  • Drug Concentration and Exposure Time: The induction of apoptosis is both concentration and time-dependent.[8] Higher concentrations generally lead to a more rapid induction of apoptosis.[8] Ensure that the concentration and incubation time are appropriate for your specific cell line.

  • Apoptosis Assay Timing: The timing of your apoptosis assay is critical. Key apoptotic events, such as caspase activation and DNA fragmentation, occur over a specific time course that can vary between cell lines.[8][9] It may be necessary to perform a time-course experiment to identify the optimal endpoint for your assay.

Q4: My cell cycle analysis results after this compound treatment are unclear or difficult to interpret. What could be the problem?

A4: Unclear cell cycle results can be due to several technical and biological factors:

  • Cell Clumping: Aggregates of cells can be mistakenly analyzed as single cells in G2/M phase, leading to an overestimation of this population. Ensure proper cell dissociation into a single-cell suspension.

  • Incorrect Staining: Insufficient or excessive dye concentration can lead to weak or non-specific staining, respectively. Optimize the concentration of your DNA staining dye (e.g., Propidium Iodide).

  • Drug-Induced Cell Cycle Arrest: Daunorubicin is known to cause cell cycle arrest, typically at the G2/M phase.[10] The timing and extent of this arrest can vary depending on the cell line and drug concentration.[10] A time-course experiment can help elucidate the dynamics of cell cycle arrest in your model.

Data Presentation

The following tables summarize key quantitative data for working with this compound.

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityMolar Concentration (mM)Source(s)Notes
DMSO~10-100 mg/mL~17.7 - 177.31 mM[2][4]Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2]
WaterFreely solubleNot specifiedUsed for preparing aqueous stock solutions.
PBS (pH 7.2)~10 mg/mL~17.7 mM[4]Not recommended for long-term storage.[4]
Ethanol (B145695)~0.5 mg/mL~0.89 mM[4]Can be used for stock solution preparation.
MethanolFreely solubleNot specifiedCan be used for stock solution preparation.

Table 2: Stability of this compound under Different Conditions

ConditionRecommendationSource(s)
pH Optimal stability in the pH range of 4.5-5.5. Unstable above pH 8.[1][11]
Temperature (Solid) Store at 2-8°C.[12]
Temperature (In Solution) Aqueous solutions are stable for 24 hours at room temperature or 48 hours refrigerated (2-8°C). DMSO stock solutions can be stored for up to 2 years at -80°C.[2][3]
Light Protect from light, especially for solutions with concentrations below 500 µg/mL.[2][13]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a short period can aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (several months).[2]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Drug Treatment: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include vehicle-only controls.[14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • Viability Assessment: After incubation, add MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[14]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

This compound Signaling Pathway

Daunorubicin_Signaling Daunorubicin This compound DNA Nuclear DNA Daunorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS Redox Cycling Membrane Cell Membrane Daunorubicin->Membrane Interaction DNA_Topo_Complex DNA-Topo II Complex Stabilization DNA->DNA_Topo_Complex TopoisomeraseII->DNA_Topo_Complex DNA_Breaks DNA Double-Strand Breaks DNA_Topo_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Breaks->CellCycleArrest Membrane_Damage Membrane Damage ROS->Membrane_Damage Membrane_Damage->Apoptosis

Caption: this compound's multifaceted mechanism of action.

Troubleshooting Workflow for Inconsistent IC50 Values

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow Start Start: Cell Viability Assay Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Drug 3. Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Drug Treat_Cells 4. Treat Cells with Drug Dilutions Prepare_Drug->Treat_Cells Incubate_Treatment 5. Incubate for Treatment Period (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate for 2-4h to allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance on Plate Reader Solubilize->Read_Absorbance Analyze_Data 10. Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for performing a cell viability assay.

References

Daunorubicin HCl color change in solution what does it mean

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Daunorubicin Hydrochloride (HCl).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a freshly prepared Daunorubicin HCl solution?

A properly reconstituted this compound solution should be a clear, deep red to reddish-orange liquid.[1][2] The lyophilized powder itself is also a reddish, crystalline solid.[2][3]

Q2: My this compound solution has changed color. What does this signify?

A color change indicates chemical degradation and instability. The most common color change is from red to a blue-purple hue, which specifically signals that the solution has become alkaline (pH > 8) and the drug is decomposing.[1][4][5] Any deviation from the initial clear red color suggests that the integrity of the compound is compromised and it should not be used for experiments.

Q3: How stable is this compound in an aqueous solution?

After reconstitution, this compound solutions are stable for 24 hours at room temperature and for 48 hours when refrigerated at 2-8°C.[3][4][6] The stability is highly dependent on pH, with the optimal range being approximately 4.5 to 5.5.[1][7] The drug's stability decreases substantially at a pH below 4 and in alkaline conditions (pH > 8).[1][7]

Q4: What are the proper storage conditions for this compound?

  • Unreconstituted Powder: Store the lyophilized powder at a controlled room temperature (15-30°C or 59-86°F) and protect it from light by keeping it in its carton until use.[3][6][8]

  • Reconstituted Solution: The solution should be protected from sunlight.[3][4][6] It is stable for 24 hours at room temperature or 48 hours if refrigerated (2-8°C).[4][8]

  • DMSO Stock Solutions: For longer-term storage in DMSO, aliquot into single-use vials and store at -20°C for several months or at -80°C for up to two years.[5]

Troubleshooting Guide: Solution Color Change

If you observe a color change in your this compound solution, follow this guide to identify the potential cause.

G start Start: this compound solution is not red q_ph 1. Was the solution's pH > 8.0? start->q_ph res_ph Cause: Alkaline Decomposition. Solution changed to blue-purple. q_ph->res_ph Yes q_storage 2. How was the solution stored? q_ph->q_storage No end Action: Discard solution. Prepare fresh following protocol. res_ph->end res_light Cause: Photodegradation. Exposure to light, especially at concentrations <500 µg/mL. q_storage->res_light Exposed to Light res_temp Cause: Thermal Degradation. Stored at room temperature for >24 hours. q_storage->res_temp Improper Temp/Time q_cont 3. Was there any contamination? q_storage->q_cont Properly Stored res_light->end res_temp->end res_cont Cause: Incompatibility. Solution reacted with other agents (e.g., heparin, aluminum). q_cont->res_cont Yes q_cont->end No, cause unknown res_cont->end

Caption: Troubleshooting workflow for this compound color change.

Experimental Protocols & Data

Protocol for Reconstitution of this compound

This protocol is a generalized procedure for reconstituting lyophilized this compound powder.

  • Preparation: Ensure all handling is performed using strict aseptic techniques in a biological containment cabinet, as the product contains no preservatives.[4]

  • Reconstitution: Add 4 mL of Sterile Water for Injection to a vial containing 20 mg of this compound powder.[6][8] This results in a solution with a concentration of 5 mg/mL.[6][8]

  • Dissolution: Agitate the vial gently until the contents are completely dissolved.[6][8] The final solution should be clear and red.

  • Further Dilution (Optional): Withdraw the desired dose and dilute it further into a syringe containing 10-15 mL of 0.9% Sodium Chloride Injection.[3][6][8] This can then be injected into the sidearm of a rapidly flowing IV infusion of 0.9% Sodium Chloride or 5% Dextrose.[6][8]

  • Important Note: Daunorubicin has been reported to be incompatible with heparin and aluminum.[9] Immersion of a needle with an aluminum component can cause the solution to darken.[1][7]

Daunorubicin Stability Under Stress Conditions

The following table summarizes the degradation of Daunorubicin under various stress conditions.

Stress ConditionDuration% DegradationReference
Acidic (1.0 M HCl, 75°C)30 min96.37%[10]
Alkaline (1.0 M NaOH, 75°C)30 min100%[10]
Oxidative (3% H₂O₂, 75°C)30 min86.52%[10]
Photolytic (UV Light, 360 nm)6 hours1.49%[10]
Photolytic (UV Light, 360 nm)24 hours2.25%[10]
Thermal (Heating, 100°C)6 hours1.31%[10]
Thermal (Heating, 100°C)24 hours13.17%[10]

Mechanism of Action Overview

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting DNA replication in rapidly dividing cancer cells.

G cluster_cell Cancer Cell DNR Daunorubicin DNA Nuclear DNA DNR->DNA Intercalation TOP2 Topoisomerase II DNR->TOP2 Inhibition ROS Reactive Oxygen Species (ROS) DNR->ROS Generates DNA->TOP2 DSB DNA Double-Strand Breaks TOP2->DSB Stabilizes complex, prevents resealing Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Membrane Cell Membrane Damage ROS->Membrane Membrane->Apoptosis

Caption: Primary mechanisms of Daunorubicin-induced cytotoxicity.

Daunorubicin's primary mechanisms of action include:

  • DNA Intercalation: The drug inserts itself between the base pairs of the DNA double helix.[11][12] This distorts the DNA structure and interferes with replication and transcription.

  • Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and the topoisomerase II enzyme after the enzyme has created a break in the DNA strand.[11][12] This prevents the DNA from being resealed, leading to an accumulation of double-strand breaks.[11][13]

  • Generation of Free Radicals: The quinone moiety of the Daunorubicin molecule can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes.[11][13]

These events collectively trigger a cascade of cellular responses, culminating in the activation of apoptotic pathways and programmed cell death.[11][14]

References

Technical Support Center: Minimizing Daunorubicin HCl Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Daunorubicin HCl in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound in cell culture?

A1: The most significant off-target effect of this compound is cytotoxicity to non-cancerous cells, particularly cardiotoxicity, which is a major dose-limiting factor in clinical applications.[1][2][3] In cell culture, this translates to toxicity in non-cancerous cell lines or primary cells, such as cardiomyocytes. Other off-target effects can include the induction of apoptosis or cell cycle arrest in unintended cell populations.

Q2: How can I minimize this compound's off-target effects in my experiments?

A2: Several strategies can be employed to mitigate off-target effects:

  • Optimize Drug Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that induces the desired on-target effect (e.g., cancer cell death) while minimizing toxicity in control, non-target cells.

  • Utilize Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can enhance its delivery to target cancer cells through the enhanced permeability and retention (EPR) effect, thereby reducing its exposure to non-target cells.[1]

  • Co-administration with Protective Agents: For studies involving cell types susceptible to cardiotoxicity, co-treatment with a cardioprotective agent like Dexrazoxane can be beneficial.[2][4][5]

Q3: What are the molecular mechanisms behind this compound's off-target cardiotoxicity?

A3: Daunorubicin-induced cardiotoxicity is multifactorial. Key mechanisms include:

  • Topoisomerase IIβ Inhibition: While Daunorubicin's anti-cancer effect is primarily through the inhibition of topoisomerase IIα in rapidly dividing cancer cells, it also inhibits topoisomerase IIβ in cardiomyocytes. This leads to DNA double-strand breaks and subsequent cell death.[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the production of ROS. Cardiomyocytes are particularly susceptible to ROS-induced damage due to their high energy demand and reliance on mitochondrial function.[6]

  • Mitochondrial Dysfunction: ROS production and topoisomerase IIβ inhibition contribute to mitochondrial damage, leading to impaired energy production and the release of pro-apoptotic factors.[2]

Q4: Are there alternative formulations of this compound that have fewer off-target effects?

A4: Yes, liposomal formulations of Daunorubicin, such as DaunoXome®, have been developed to reduce off-target toxicity.[1][7] These formulations alter the pharmacokinetic profile of the drug, leading to prolonged circulation and preferential accumulation in tumor tissues, thereby reducing its concentration in sensitive tissues like the heart.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target Control Cells

Possible Cause: The concentration of this compound is too high, or the incubation time is too long, leading to significant off-target toxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cell line and a non-target control cell line (e.g., a normal fibroblast line or cardiomyocytes). This will help you determine the therapeutic window where you observe significant cancer cell death with minimal toxicity to the control cells.

  • Optimize Incubation Time: Conduct a time-course experiment to identify the shortest exposure duration required to achieve the desired effect on cancer cells.

  • Consider a Less Sensitive Non-Target Cell Line: If possible, use a non-target cell line that is known to be less sensitive to this compound.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in cell culture conditions, reagent preparation, or assay execution.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.

  • Prepare Fresh Drug Solutions: this compound solutions can degrade over time. Prepare fresh dilutions from a stock solution for each experiment.

  • Use Calibrated Equipment: Ensure that pipettes and other laboratory equipment are properly calibrated to minimize errors in reagent volumes.

Issue 3: Observed Cardiotoxicity in Co-culture Models or Primary Cardiomyocytes

Possible Cause: Direct toxic effects of this compound on cardiomyocytes.

Troubleshooting Steps:

  • Co-administer a Cardioprotective Agent: Introduce a cardioprotective agent like Dexrazoxane to your cell culture medium along with this compound. Perform a dose-response experiment for Dexrazoxane to find the optimal protective concentration without interfering with the anti-cancer effects of this compound.

  • Utilize a Liposomal Formulation: Switch to a liposomal formulation of Daunorubicin to reduce its direct uptake by cardiomyocytes.

  • Monitor Markers of Cardiotoxicity: Quantify the release of lactate (B86563) dehydrogenase (LDH) or cardiac troponin T (cTnT) into the cell culture medium as indicators of cardiomyocyte damage.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM) of this compound
Cancer Cell Lines
EPG85-257Human Gastric Carcinoma~0.1
EPP85-181Human Pancreatic Carcinoma~0.05
A549Human Lung Carcinoma15 (24h), <2 (48h, 72h)
HT29Human Colon Adenocarcinoma26.93 (24h), 10.27 (48h), 1.64 (72h)
Normal Cell Lines
HMSCHuman Marrow Stromal Cells6.23 (72h)
HEK293Human Embryonic KidneyLess sensitive than cancer cell lines

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Protective Effect of Dexrazoxane on Daunorubicin-Induced Cardiomyocyte Injury

TreatmentCell Viability (% of Control)LDH Release (% of Maximum)Cleaved Caspase-3 Expression (Fold Change)
Control10001
Daunorubicin (1 µM)DecreasedIncreasedSignificantly Increased
Daunorubicin (1 µM) + Dexrazoxane (200 µM)Significantly higher than Daunorubicin aloneSignificantly lower than Daunorubicin aloneSignificantly lower than Daunorubicin alone

This table summarizes the expected trends based on published data. Actual values will vary depending on the specific experimental setup.[8]

Table 3: Physicochemical Properties of this compound Nanoparticle Formulations

FormulationPolymer/Lipid CompositionMean Particle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)
Liposomal Formulations
DaunoXome®Distearoylphosphatidylcholine (DSPC), Cholesterol (2:1 molar ratio)~45--
CPX-351DSPC, Distearoylphosphatidylglycerol (DSPG), Cholesterol (7:2:1 molar ratio)~107--
Polymeric Nanoparticles
PLGA-PLL-PEG-TfPoly(lactic-co-glycolic acid)-Poly-L-lysine-Polyethylene glycol-Transferrin~180--
Casein-basedCasein127-1672.14 - 3.0942.80 - 61.80

Data is compiled from multiple sources and specific formulation parameters can influence these values.[1][7][9][10]

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound on target and non-target cells.

Materials:

  • Target and non-target cells

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Daunorubicin_On_Target_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Daunorubicin This compound Daunorubicin_in Intracellular Daunorubicin Daunorubicin->Daunorubicin_in Cellular Uptake Topoisomerase_IIa Topoisomerase IIα Daunorubicin_in->Topoisomerase_IIa Inhibits DNA DNA Topoisomerase_IIa->DNA Acts on DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Daunorubicin_Off_Target_Cardiotoxicity cluster_extracellular Extracellular cluster_cardiomyocyte Cardiomyocyte Daunorubicin This compound Daunorubicin_in Intracellular Daunorubicin Daunorubicin->Daunorubicin_in Cellular Uptake Redox_Cycling Redox Cycling Daunorubicin_in->Redox_Cycling Topoisomerase_IIb Topoisomerase IIβ Daunorubicin_in->Topoisomerase_IIb Inhibits ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cell_Death Cardiomyocyte Cell Death Mitochondrial_Damage->Cell_Death DNA_Breaks DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Breaks DNA_Breaks->Cell_Death Experimental_Workflow_Troubleshooting Start Start: High cytotoxicity in non-target cells Dose_Response Perform Dose-Response Curve (Cancer vs. Normal) Start->Dose_Response Therapeutic_Window Identify Therapeutic Window Dose_Response->Therapeutic_Window Optimize_Time Optimize Incubation Time Therapeutic_Window->Optimize_Time Reduced_Toxicity Reduced Off-Target Toxicity Achieved Optimize_Time->Reduced_Toxicity Consider_Alternatives Still High Toxicity? Consider Alternatives Optimize_Time->Consider_Alternatives No Targeted_Delivery Use Targeted Delivery (Nanoparticles/Liposomes) Consider_Alternatives->Targeted_Delivery Protective_Agent Co-administer Protective Agent (e.g., Dexrazoxane) Consider_Alternatives->Protective_Agent Targeted_Delivery->Reduced_Toxicity Protective_Agent->Reduced_Toxicity

References

Technical Support Center: Overcoming Daunorubicin HCl Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering Daunorubicin (B1662515) (DNR) resistance in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and summarized data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Daunorubicin resistance observed in vitro?

A1: Daunorubicin resistance is a multifactorial phenomenon. The most commonly observed mechanisms in cancer cell lines include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major cause of multidrug resistance (MDR).[1][2] These transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein (MRP), and breast cancer resistance protein (BCRP/ABCG2), actively pump Daunorubicin out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.[2][3]

  • Alterations in Drug Target: Daunorubicin's primary target is DNA topoisomerase II.[1][4] Decreased expression or mutations in the gene encoding this enzyme can lead to reduced drug binding and efficacy, thus conferring resistance.[4][5]

  • Dysregulation of Apoptosis: Cancer cells can evade Daunorubicin-induced programmed cell death (apoptosis) by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or through mutations in tumor suppressor genes like p53.[4]

  • Increased Drug Metabolism: Some cancer cells exhibit increased metabolic inactivation of Daunorubicin. For instance, an increase in carbonyl reductase activity can lead to the conversion of Daunorubicin to the less toxic metabolite, daunorubicinol.[6]

  • Alterations in Cellular Signaling Pathways: Dysregulation of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK can contribute to Daunorubicin resistance.[1]

Q2: My cell line has become resistant to Daunorubicin. How can I confirm and characterize this resistance?

A2: Confirming and characterizing Daunorubicin resistance involves a series of experiments:

  • Determine the IC50 Value: The first step is to quantify the level of resistance. Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Daunorubicin for your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[7]

  • Assess ABC Transporter Expression and Function:

    • Expression: Use Western blotting or qRT-PCR to measure the protein and mRNA levels, respectively, of common ABC transporters like P-glycoprotein (MDR1).[7]

    • Function: Perform a functional efflux assay using a fluorescent substrate of the transporter, such as Rhodamine 123 for P-gp. A lower intracellular fluorescence in the resistant cells compared to the sensitive cells, which can be reversed by a known inhibitor (e.g., verapamil), indicates increased efflux activity.[1][7]

  • Evaluate Topoisomerase II Activity: The activity of topoisomerase II can be assessed using a decatenation assay, which measures the enzyme's ability to unlink kinetoplast DNA (kDNA).[1] Reduced activity in the resistant cell line would suggest a target-related resistance mechanism.[5]

  • Analyze Apoptosis Induction: Use flow cytometry-based assays, such as Annexin V/Propidium Iodide staining, to compare the extent of apoptosis induced by Daunorubicin in both sensitive and resistant cell lines.[8][9] A reduced apoptotic response in the resistant line is indicative of apoptosis evasion.

Troubleshooting Guides

Issue: Inconsistent IC50 values for Daunorubicin in my experiments.

  • Probable Cause & Suggested Solution:

    • Cell Seeding Density: Inconsistent cell numbers can significantly affect results. Optimize and maintain a consistent seeding density for all experiments.[7]

    • Drug Stability: Daunorubicin is light-sensitive. Ensure your stock solutions are properly stored (protected from light at -20°C) and prepare fresh dilutions for each experiment.[10]

    • Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a low passage number to ensure consistency.[10]

    • Vehicle Toxicity: If using a solvent like DMSO, ensure the final concentration is not toxic to the cells (typically <0.5%). Run a vehicle-only control.[10]

Issue: My resistant cell line shows cross-resistance to other chemotherapy drugs like Doxorubicin and Vincristine.

  • Probable Cause & Suggested Solution:

    • This is a hallmark of multidrug resistance (MDR), commonly mediated by the overexpression of ABC transporters like P-glycoprotein, which can efflux a wide range of structurally diverse compounds.[5][7]

    • Confirm MDR: Perform experiments to assess the expression and function of ABC transporters as described in FAQ Q2.

    • Reversal of Resistance: Test if the resistance can be reversed by co-treatment with a known MDR modulator, such as verapamil (B1683045) or cyclosporin (B1163) A.[5][7] A significant decrease in the IC50 of Daunorubicin in the presence of the modulator strongly suggests MDR.

Issue: I am not observing a significant increase in apoptosis in my resistant cells after Daunorubicin treatment.

  • Probable Cause & Suggested Solution:

    • The resistant cells may have acquired mechanisms to evade apoptosis.

    • Investigate Apoptotic Pathways: Analyze the expression levels of key apoptotic and anti-apoptotic proteins (e.g., Bcl-2, Bax, caspases) using Western blotting.

    • Consider Alternative Cell Death Mechanisms: Daunorubicin can also induce other forms of cell death. Investigate markers for necrosis or autophagy.

    • Combination Therapy: Explore the use of agents that can sensitize cells to apoptosis, such as BH3 mimetics (e.g., ABT-737), in combination with Daunorubicin.[11]

Quantitative Data Summary

Table 1: Comparative IC50 Values of Daunorubicin in Sensitive and Resistant Cell Lines

Cell LineParent Cell LineResistant Cell LineFold ResistanceReference
Leukemia K562K562/D1-928-fold[5]
Breast Carcinoma MCF7MCF7ADR4-fold[12]
Ovarian Carcinoma SKOV3SKOV3MGP1130-fold[12]
Lung Carcinoma H69H69VP6-fold[12]
Stomach Carcinoma EPG85-257EPG85-257R~8-fold[6]

Table 2: Effect of Resistance Modulators and Novel Formulations on Daunorubicin IC50

Cell LineTreatmentIC50 (nM)Reversal/EffectReference
MCF7ADR (Breast) Free Daunorubicin79-[12]
Liposomal Daunorubicin20Overcame resistance[12]
SKOV3MGP1 (Ovarian) Free Daunorubicin5700-[12]
Liposomal Daunorubicin237Overcame resistance[12]
H69VP (Lung) Free Daunorubicin180-[12]
Liposomal Daunorubicin27Overcame resistance[12]
HL-60/ADR (Leukemia) Free Daunorubicin (1 µM)~80% viability-[13]
Daunorubicin-loaded DNA Nanostructures (1 µM)~40% viabilityEnhanced efficacy[13]

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is for determining the concentration of Daunorubicin that inhibits cell growth by 50%.

Materials:

  • Sensitive and resistant cancer cell lines

  • Daunorubicin HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Complete culture medium

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Daunorubicin in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Daunorubicin dilutions. Include wells with medium only (blank) and cells with vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][14]

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Function

This flow cytometry-based assay measures the efflux activity of P-gp.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • For inhibitor-treated samples, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µM to both inhibitor-treated and untreated cells.

  • Incubate for 60 minutes at 37°C in the dark to allow for dye accumulation.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Pellet the cells by centrifugation and resuspend in ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence in the resistant cells (without inhibitor) compared to the sensitive cells and the inhibitor-treated resistant cells indicates P-gp-mediated efflux.[1]

Mandatory Visualizations

Daunorubicin_Resistance_Mechanisms cluster_cell Cancer Cell DNR_in Daunorubicin (Extracellular) DNR_intra Daunorubicin (Intracellular) DNR_in->DNR_intra Passive Diffusion Efflux ABC Transporters (e.g., P-gp) DNR_intra->Efflux Target Topoisomerase II + DNA DNR_intra->Target Inhibition Metabolism Carbonyl Reductase DNR_intra->Metabolism Inactivation (Resistance) Efflux->DNR_in Drug Efflux (Resistance) Apoptosis Apoptosis Target->Apoptosis Induction Metabolite Daunorubicinol (Less Active) Metabolism->Metabolite R1 Upregulation of Efflux Pumps R1->Efflux R2 Mutation/Downregulation of Topoisomerase II R2->Target R3 Inhibition of Apoptosis R3->Apoptosis

Caption: Key mechanisms of in vitro Daunorubicin resistance.

Experimental_Workflow_IC50 start Start seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of Daunorubicin seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution and incubate overnight incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: General workflow for an MTT cytotoxicity assay.

Signaling_Pathway_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNR Daunorubicin Bcl2 Anti-apoptotic Bcl-2 family DNR->Bcl2 Inhibits Bax Pro-apoptotic Bax/Bak DNR->Bax Activates DR Death Receptors (e.g., Fas) DNR->DR Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Daunorubicin-induced apoptotic signaling pathways.

References

Daunorubicin HCl compatibility with different cell culture supplements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of Daunorubicin (B1662515) HCl with various cell culture supplements. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Daunorubicin HCl stock solutions?

A1: this compound is soluble in water and DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to a month) or -80°C for long-term storage (up to a year or more).[1] Protect solutions from light, as this compound is light-sensitive.[1]

Q2: What is the stability of this compound in cell culture media?

A2: this compound's stability in cell culture media is influenced by pH, light, and temperature. It is most stable in a pH range of 4.5 to 6.5.[2] In alkaline conditions (pH > 8), it becomes unstable, which may be indicated by a color change from red to blue-purple.[1] At 37°C in cell culture media, its stability can be limited, and it is advisable to prepare fresh dilutions in pre-warmed media for each experiment. The closely related anthracycline, doxorubicin (B1662922), has shown degradation in DMEM at 37°C after 12-24 hours.

Q3: How does Fetal Bovine Serum (FBS) affect the activity of this compound?

A3: Serum proteins, such as albumin, can bind to this compound, potentially reducing its free concentration and bioavailability to the cells.[3] This interaction can affect the observed IC50 value. The extent of this effect can vary depending on the serum concentration and the specific cell line. It is crucial to maintain a consistent serum concentration throughout an experiment and across comparative studies.

Q4: Is this compound compatible with common antibiotics like Penicillin-Streptomycin in cell culture?

A4: While Daunorubicin itself is an anthracycline antibiotic, its primary use in cell culture is as a chemotherapeutic agent. Standard concentrations of Penicillin-Streptomycin are generally used in cell culture with this compound. However, some studies suggest that antibiotics in cell culture can alter gene expression and cellular responses, which could potentially influence the outcome of experiments with this compound. For sensitive assays, it may be advisable to culture cells without antibiotics if possible.

Q5: Can growth factors like EGF or FGF be used with this compound?

A5: Yes, growth factors can be used in conjunction with this compound. However, it is important to consider that growth factors activate signaling pathways that promote cell survival and proliferation. This could potentially counteract the cytotoxic effects of this compound and alter the cellular response. For example, some studies have shown that EGF can enhance the antitumor effects of doxorubicin, a related compound. The specific interaction will depend on the cell type and the signaling pathways active in those cells.

Troubleshooting Guides

Issue: I am observing a precipitate after diluting my this compound stock solution in the cell culture medium.

  • Possible Cause: The concentration of this compound may have exceeded its solubility in the final medium, or the solvent concentration (e.g., DMSO) is too high.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even distribution.

    • If precipitation persists, consider preparing a less concentrated stock solution.

Issue: My IC50 values for this compound are inconsistent between experiments.

  • Possible Cause: Variability in IC50 values can be due to several factors, including inconsistent cell seeding density, variations in the concentration of cell culture supplements, or degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment.

    • Consistent Supplement Concentration: Use the same batch and concentration of FBS and other supplements for all related experiments. If you suspect supplement interference, you can test a range of concentrations.

    • Fresh Drug Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using diluted solutions that have been stored for extended periods.

    • Monitor Stock Solution Integrity: Aliquot your stock solution to minimize freeze-thaw cycles. If you suspect degradation, prepare a fresh stock solution.

Data on this compound Compatibility

Quantitative data on the direct compatibility of this compound with a wide range of cell culture supplements is limited in published literature. The following tables provide an overview of known interactions and stability information. Researchers are encouraged to use the provided experimental protocol to determine the compatibility with their specific supplements and cell lines.

Table 1: this compound Stability in Different Conditions

ConditionStabilityNotes
pH Most stable at pH 4.5-6.5Unstable at pH > 8
Light Light-sensitiveProtect solutions from light
Temperature Stable at -20°C to -80°C (stock)Degradation at 37°C in media
Aqueous Solution Stable for at least 43 days at 4°C[4]

Table 2: Effect of Serum on this compound Activity

SupplementEffectImplication
Fetal Bovine Serum (FBS) Binds to serum proteins (albumin)May reduce the bioavailable concentration of the drug, potentially increasing the IC50.

Experimental Protocols

Protocol for Assessing this compound Compatibility with a Cell Culture Supplement

This protocol provides a framework to evaluate the impact of a specific cell culture supplement on the stability and cytotoxic activity of this compound.

Objective: To determine if a cell culture supplement (e.g., a new batch of FBS, a specific growth factor) alters the efficacy of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (with and without the supplement to be tested)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in their standard complete medium.

    • Incubate overnight to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in two sets of media: one with the standard supplement concentration and one with the supplement being tested.

    • Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) for both media conditions.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the prepared this compound dilutions (in both media conditions) to the respective wells.

    • Incubate the plates for a duration relevant to your standard assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control for both media conditions.

    • Plot the dose-response curves and determine the IC50 values for this compound in the presence and absence of the test supplement.

    • A significant shift in the IC50 value indicates an interaction between the supplement and this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Compatibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells and incubate seed_cells->treat_cells prep_drug_std Prepare Daunorubicin dilutions in standard medium prep_drug_std->treat_cells prep_drug_test Prepare Daunorubicin dilutions in test supplement medium prep_drug_test->treat_cells viability_assay Perform cell viability assay treat_cells->viability_assay measure_signal Measure signal with plate reader viability_assay->measure_signal calc_viability Calculate % viability measure_signal->calc_viability plot_curves Plot dose-response curves calc_viability->plot_curves det_ic50 Determine IC50 values plot_curves->det_ic50 compare_ic50 Compare IC50 values det_ic50->compare_ic50

Caption: Workflow for assessing this compound compatibility.

Caption: Key signaling pathways activated by this compound.

References

Dealing with Daunorubicin HCl autofluorescence in imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Daunorubicin (B1662515) HCl in imaging experiments, its intrinsic fluorescence can be both a powerful tool and a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to Daunorubicin's autofluorescence, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescence properties of Daunorubicin HCl?

A1: this compound possesses intrinsic fluorescence due to its tetracyclic quinonoid chromophore. It is typically excited by blue light and emits in the orange-red region of the spectrum. This large Stokes shift is generally advantageous for fluorescence microscopy as it helps in separating the emission signal from the excitation light.[1] However, its broad emission spectrum can overlap with other fluorophores.

Q2: What causes the autofluorescence of this compound to be problematic in my experiments?

A2: Problems arise when the emission spectrum of Daunorubicin's autofluorescence overlaps with the emission spectra of other fluorescent probes used in your experiment. This spectral overlap can lead to signal bleed-through, making it difficult to distinguish the specific signal from your probe of interest from the background fluorescence of the drug. Furthermore, Daunorubicin's fluorescence quantum yield is relatively low, meaning that a significant portion of absorbed energy is lost through non-radiative pathways, which can be influenced by the local microenvironment.[1]

Q3: How can I check if Daunorubicin's autofluorescence is interfering with my signal?

A3: To determine if Daunorubicin's autofluorescence is a problem, you should include an essential control in your experimental setup. Prepare a sample with cells treated only with this compound at the same concentration and for the same duration as your experimental samples, but without your fluorescent probe of interest. Image this control sample using the same settings as your fully stained samples. Any signal detected in the channel intended for your probe will be attributable to Daunorubicin's autofluorescence.

Troubleshooting Guide

Issue: High background fluorescence in my imaging channel of interest.

  • Question 1: Have you confirmed that the background is from Daunorubicin and not other sources?

    • Answer: Autofluorescence can originate from various sources within the cell (e.g., NADH, riboflavin) or be induced by fixation methods.[2] To isolate the source, image an unstained, untreated sample to assess endogenous autofluorescence. Then, compare this with a sample treated only with Daunorubicin. This will help you differentiate between cellular autofluorescence and the drug's intrinsic fluorescence.

  • Question 2: Are you using appropriate filter sets for your fluorophores?

    • Answer: Ensure your filter sets are optimized for the specific excitation and emission spectra of your chosen fluorophores and are sufficiently narrow to minimize the collection of out-of-spec fluorescence from Daunorubicin. Consult the spectral profiles of your dyes and Daunorubicin to select the most appropriate filters.

  • Question 3: Have you considered spectral unmixing?

    • Answer: For complex experiments with significant spectral overlap, spectral unmixing is a powerful computational technique. This method requires acquiring images across a range of emission wavelengths (a lambda stack) and then using software to mathematically separate the individual spectral signatures of Daunorubicin and your other fluorophores.

Issue: Weak signal from my fluorescent probe of interest.

  • Question 1: Is there spectral overlap between Daunorubicin and your probe?

    • Answer: Significant overlap can lead to your probe's signal being masked by the brighter autofluorescence of Daunorubicin. Refer to the spectral data tables to choose a fluorophore with minimal spectral overlap with Daunorubicin. Fluorophores in the far-red or near-infrared spectrum are often good choices as Daunorubicin's emission is weaker in this range.

  • Question 2: Have you optimized the concentration of your fluorescent probe?

    • Answer: It is crucial to titrate your fluorescent probe to determine the optimal concentration that provides the best signal-to-noise ratio. An insufficient concentration may lead to a weak signal that is easily overwhelmed by Daunorubicin's autofluorescence.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~480 nmIn aqueous solution.[1]
Emission Maximum (λem) ~590 nmIn aqueous solution; broad emission.[1][3]
Stokes Shift ~110 nm[1]
Molar Extinction Coefficient (ε) ~11,500 M⁻¹cm⁻¹at 480 nm in aqueous solution.
Quantum Yield LowInfluenced by the solvent environment.[1]

Table 2: Spectral Overlap Considerations with Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with Daunorubicin Emission (~590 nm)Recommendation
GFP 488509LowGenerally compatible.
YFP 514527ModerateUse narrow bandpass filters.
RFP (e.g., DsRed) 558583High Avoid if possible; requires spectral unmixing.
Texas Red 589615High Avoid if possible; requires spectral unmixing.
Alexa Fluor 647 650668LowRecommended for multi-color imaging with Daunorubicin.
Cy5 649670LowRecommended for multi-color imaging with Daunorubicin.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Daunorubicin Uptake

  • Cell Seeding: Seed cells on glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.

  • Daunorubicin Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Immediately before use, dilute the stock solution to the desired final concentration in a pre-warmed, phenol (B47542) red-free culture medium.

  • Cell Treatment: Remove the culture medium from the cells, wash once with warm PBS, and add the Daunorubicin-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.

  • Imaging:

    • For immediate imaging, you can image the cells directly in the Daunorubicin-containing medium.

    • To reduce background fluorescence, gently wash the cells twice with warm PBS and replace it with a clear imaging buffer.[1]

  • Microscopy Settings:

    • Use a confocal microscope equipped with a 488 nm laser for excitation.

    • Set the emission detection window to capture the Daunorubicin fluorescence (e.g., 560-650 nm).[1]

    • Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Immunofluorescence Staining in Daunorubicin-Treated Cells

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells again and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorophore-conjugated secondary antibody (ideally with emission in the far-red spectrum) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS, mount with an anti-fade mounting medium, and image using appropriate laser lines and emission filters for both Daunorubicin and your secondary antibody fluorophore.

Mandatory Visualizations

Daunorubicin_Troubleshooting_Workflow Troubleshooting Daunorubicin Autofluorescence start High Background Signal Observed control1 Isolate source: - Image unstained, untreated cells - Image Daunorubicin-only treated cells start->control1 is_dauno Is background from Daunorubicin? control1->is_dauno optimize_filters Optimize filter sets: - Use narrow bandpass filters - Match filters to fluorophore spectra is_dauno->optimize_filters Yes other_source Address other autofluorescence sources: - Change fixation method - Use autofluorescence quenching reagents is_dauno->other_source No spectral_unmixing Perform spectral unmixing: - Acquire lambda stack - Use software to separate spectra optimize_filters->spectral_unmixing end Signal Optimized spectral_unmixing->end other_source->end

Caption: A workflow for troubleshooting high background signals in imaging experiments.

Daunorubicin_Apoptosis_Pathway Daunorubicin-Induced Apoptosis Signaling daunorubicin Daunorubicin top2 Topoisomerase II Inhibition daunorubicin->top2 pi3k_akt PI3K/AKT Inhibition daunorubicin->pi3k_akt fasl FasL Upregulation daunorubicin->fasl dna_damage DNA Double-Strand Breaks top2->dna_damage atm_chk2 ATM/Chk2 Activation dna_damage->atm_chk2 jnk JNK Activation dna_damage->jnk p53 p53 Activation atm_chk2->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis jnk->p53 pi3k_akt->apoptosis inhibition fas Fas Receptor fasl->fas casp8 Caspase-8 Activation fas->casp8 casp8->casp3

Caption: Key signaling pathways involved in Daunorubicin-induced apoptosis.[4][5][6][7]

Daunorubicin_Resistance_Pathway Mechanisms of Daunorubicin Resistance daunorubicin_in Daunorubicin (extracellular) daunorubicin_cell Daunorubicin (intracellular) daunorubicin_in->daunorubicin_cell Influx pgp P-glycoprotein (P-gp) (MDR1/ABCB1) daunorubicin_cell->pgp Binding target_alt Topoisomerase II Alteration/Downregulation daunorubicin_cell->target_alt apoptosis_dys Apoptosis Dysregulation (e.g., increased Bcl-2, p53 mutation) daunorubicin_cell->apoptosis_dys daunorubicin_out Daunorubicin (extracellular) pgp->daunorubicin_out Efflux resistance Drug Resistance target_alt->resistance apoptosis_dys->resistance

Caption: Major mechanisms contributing to cellular resistance to Daunorubicin.[8][9]

References

Validation & Comparative

Daunorubicin HCl vs. Doxorubicin: A Comparative Analysis of a Shared Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Daunorubicin and Doxorubicin are closely related anthracycline antibiotics, both pivotal in cancer chemotherapy.[1][2] Their primary mechanism of action is remarkably similar, revolving around their ability to disrupt DNA replication and function in rapidly dividing cancer cells.[3] This guide provides a detailed comparison of their mechanisms, supported by experimental data and protocols, to offer researchers a clear understanding of their shared and subtly distinct properties.

Core Mechanism of Action: A Two-Pronged Assault

Both Daunorubicin and Doxorubicin exert their cytotoxic effects through two primary, interconnected mechanisms:

  • DNA Intercalation: The planar tetracyclic ring structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix.[1][4] This intercalation physically obstructs the DNA, distorting its structure and interfering with the processes of DNA replication and transcription, which are essential for cell proliferation.[4][5]

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors, often termed "poisons," of Topoisomerase II.[6][7][8] This enzyme is crucial for managing DNA topology by creating transient double-strand breaks to relieve supercoiling during replication.[6] Daunorubicin and Doxorubicin trap the Topoisomerase II enzyme after it has cut the DNA, forming a stable drug-enzyme-DNA complex.[8][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[6][8] These breaks trigger a DNA damage response, activating signaling pathways like the ATM/Chk2 pathway, which can lead to cell cycle arrest (commonly at the G2/M phase) and ultimately, apoptosis.[6][10]

The Role of Reactive Oxygen Species (ROS)

A secondary, yet significant, mechanism for both drugs is the generation of reactive oxygen species (ROS).[5][11] This process is thought to contribute significantly to their cardiotoxic side effects.[12][13] The quinone moiety of the anthracycline ring can undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide.[13][14] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.[11][15]

dot

Anthracycline_Mechanism cluster_drug Anthracyclines cluster_cell Cancer Cell Drug Daunorubicin / Doxorubicin DNA Nuclear DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Drug->ROS Redox Cycling Complex Drug-DNA-TopoII Cleavable Complex DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB DDR DNA Damage Response (ATM/Chk2) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Damage Cellular Damage (Lipids, Proteins) ROS->Cell_Damage Cell_Damage->Apoptosis Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Assay Workflow cluster_results Cell Populations start Induce Apoptosis (Drug Treatment) collect Collect & Wash Cells start->collect stain Stain with Annexin V-FITC & PI collect->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze live Live: Annexin V (-) / PI (-) analyze->live early Early Apoptotic: Annexin V (+) / PI (-) analyze->early late Late Apoptotic: Annexin V (+) / PI (+) analyze->late necrotic Necrotic: Annexin V (-) / PI (+) analyze->necrotic

References

A Comparative Guide: Daunorubicin HCl vs. Doxorubicin Cytotoxicity in AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daunorubicin hydrochloride and Doxorubicin, two closely related anthracycline antibiotics, are mainstays in the treatment of Acute Myeloid Leukemia (AML). Their potent cytotoxic effects are fundamental to their clinical efficacy. While structurally similar, subtle molecular differences between the two can lead to variations in their activity against AML cells. This guide provides an objective comparison of their cytotoxic profiles, supported by experimental data, to inform preclinical research and drug development decisions.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head comparisons in a single study across multiple AML cell lines are limited, the available data from various studies provide a valuable overview of their cytotoxic activity.

Table 1: IC50 Values of Daunorubicin HCl in various AML Cell Lines

Cell LineThis compound IC50 (µM)Citation
HL-602.52[1]
U9371.31[1]
KG-1~1.5 (estimated from graph)[2]
THP-1~2.0 (estimated from graph)[2]
Kasumi-1~0.5 (estimated from graph)[2]

Table 2: IC50 Values of Doxorubicin in various Cancer Cell Lines (including Leukemia)

Cell LineDoxorubicin IC50 (ng/mL)Citation
SK-BR-3 (Breast Adenocarcinoma)9.1[3]
DU-145 (Prostate Carcinoma)41.2[3]
CCRF-CEM (Leukemia)12.3[3]
MOLT-4 (Leukemia)10.5[3]

Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental conditions. A direct comparative study would provide a more definitive assessment of relative potency.[2]

Induction of Apoptosis

Both Daunorubicin and Doxorubicin are potent inducers of apoptosis, or programmed cell death, a key mechanism of their anticancer activity.

Daunorubicin has been shown to induce apoptosis in a dose-dependent manner in AML cell lines such as HL-60.[2] Higher concentrations lead to a more rapid induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation.[2] In HL-60 cells, Daunorubicin has been shown to induce apoptosis at concentrations of 0.5-1 µM.[2] Studies in MOLT-4 and CCRF-CEM cells also demonstrated a significant increase in apoptotic cells after treatment with Daunorubicin.

Doxorubicin has also been demonstrated to induce apoptosis in AML cell lines. For instance, in MOLM-13 cells, Doxorubicin treatment leads to a significant increase in apoptotic cells.[2] One study on MOLM-13 and U-937 cells showed that Doxorubicin induced apoptosis, with a degree of selectivity against MOLM-13 cells.[4]

Table 3: Apoptosis Induction by this compound and Doxorubicin in AML Cell Lines

DrugCell LineConcentrationApoptotic EffectCitation
DaunorubicinHL-600.5 - 1 µMInduction of apoptosis[2]
DaunorubicinMOLT-4Not SpecifiedSignificant increase in apoptotic cells
DaunorubicinCCRF-CEMNot SpecifiedSignificant increase in apoptotic cells
DoxorubicinMOLM-13Not SpecifiedSignificant increase in apoptotic cells[2]
DoxorubicinU-937Not SpecifiedInduction of apoptosis[4]

Effects on Cell Cycle

Interference with the cell cycle is another critical mechanism by which anthracyclines exert their cytotoxic effects.

Daunorubicin has been observed to cause a G2/M phase cell cycle arrest in HL-60 cells.[2] This arrest prevents the cells from proceeding through mitosis, ultimately contributing to cell death.[2]

Doxorubicin has also been shown to induce a G2/M phase arrest in various cancer cell lines, including lymphoid cells. This cell cycle blockade is a crucial component of its anti-proliferative activity.

Signaling Pathways

The cytotoxic effects of Daunorubicin and Doxorubicin are mediated through their interaction with key cellular pathways. Both drugs are known to function as DNA intercalators and inhibitors of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[2]

Daunorubicin Signaling Pathway

Daunorubicin_Pathway Daunorubicin This compound DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Daunorubicin->Topo_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma Mitochondria Mitochondrial Dysfunction Bax_Puma->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Daunorubicin-induced apoptotic signaling pathway in AML cells.

Doxorubicin Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Bcl2_Family Bcl-2 Family Modulation ATM_ATR->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

A Head-to-Head Battle in Leukemia Cell Lines: Daunorubicin HCl vs. Idarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of acute myeloid leukemia (AML) treatment, the choice between anthracyclines Daunorubicin (B1662515) HCl and Idarubicin is a critical consideration. This guide provides an objective, data-driven comparison of these two potent chemotherapeutic agents, focusing on their performance in preclinical leukemia cell line studies.

This report synthesizes experimental data on cytotoxicity, cellular uptake and retention, and the induction of apoptosis. Detailed experimental protocols are provided to support the reproducibility of the cited findings. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms and methodologies involved.

At a Glance: Key Performance Indicators

ParameterDaunorubicin HClIdarubicinKey Findings
Potency (IC50) Generally higher IC50 values3 to 5.5 times more potent than Daunorubicin in some AML cell lines[1]Idarubicin consistently demonstrates greater potency across various leukemia cell lines.
Cellular Uptake Lower uptake, particularly in multidrug-resistant (MDR) cellsSignificantly higher and more rapid uptake, even in MDR cellsIdarubicin's lipophilicity contributes to superior cell penetration.
Cellular Retention Lower retention, subject to efflux by P-glycoprotein (P-gp)Higher retention, less susceptible to P-gp mediated effluxIdarubicin's structure allows it to better evade cellular efflux mechanisms.
Apoptosis Induction Induces apoptosis through both intrinsic and extrinsic pathways[2][3]Also induces apoptosis; pro-apoptotic effects can be greater than Daunorubicin, especially in MDR cells[4]Both drugs are effective inducers of programmed cell death.
Overcoming MDR Less effective against P-gp overexpressing cellsMore effective in circumventing P-gp mediated resistanceIdarubicin shows significant advantages in treating resistant leukemia cell lines.

Deeper Dive: Quantitative Data Comparison

Cytotoxicity (IC50) in Acute Myeloid Leukemia (AML) Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Daunorubicin and Idarubicin in various AML cell lines, as reported in a comparative in vitro study.

Cell LineDaunorubicin (nM)Idarubicin (nM)DNR:IDA Ratio
MOLM-1456.717.83.19
OCI-AML38.12.63.12
U93735.88.24.37
HL-6041.511.23.71
K05216.53.05.50
THP149.316.23.04
Data adapted from a study comparing the in vitro anti-AML activity of Daunorubicin and Idarubicin.[1]
Cellular Uptake and Retention in Multidrug-Resistant (MDR) Leukemia Cell Lines

A key challenge in chemotherapy is multidrug resistance, often mediated by the P-glycoprotein (P-gp) efflux pump. Studies have shown that Idarubicin has a significant advantage over Daunorubicin in overcoming this resistance mechanism.

Cell LineDrugUptake Enhancement with Verapamil (P-gp inhibitor)% Retention after 2 hours
CEM-VBL (MDR) Daunorubicin4-fold increase38%
Idarubicin1.2-fold increase71%
HL-60/RV+ (MDR) Daunorubicin5.3-fold increase36%
Idarubicin1.8-fold increase51%

These findings highlight Idarubicin's superior uptake and retention in MDR cell lines, suggesting it is a more effective agent in this context.

Mechanisms of Action and Signaling Pathways

Both Daunorubicin and Idarubicin are anthracycline antibiotics that exert their cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II.[5] This leads to the formation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[5]

While their primary mechanism is similar, the downstream signaling events they trigger can be complex and cell-type dependent. Daunorubicin has been shown to activate multiple signaling pathways, including the sphingomyelinase-initiated ceramide pathway, mitogen-activated protein kinase (MAPK), and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation.[1] It can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which may act as a pro-survival signal, potentially contributing to drug resistance.[6] Idarubicin has also been shown to induce DNA damage response and can be sensitized by the inhibition of the NF-κB pathway.[7][8]

Anthracycline Signaling Pathways cluster_daunorubicin Daunorubicin Specific Pathways cluster_idarubicin Idarubicin Associated Pathway cluster_common Common Anthracycline Mechanisms Daunorubicin Daunorubicin Ceramide Sphingomyelin-Ceramide Pathway Daunorubicin->Ceramide activates PI3K_Akt PI3K/Akt Pathway Daunorubicin->PI3K_Akt activates Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival promotes Idarubicin Idarubicin DNA_Damage_Response DNA_Damage_Response Idarubicin->DNA_Damage_Response induces NFkB NF-κB Pathway Drug_Resistance Drug_Resistance NFkB->Drug_Resistance contributes to DNA_Damage_Response->NFkB activates Anthracycline Daunorubicin / Idarubicin DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II DNA_DSB DNA Double-Strand Breaks DNA_Intercalation->DNA_DSB Topoisomerase_II->DNA_DSB MAPK MAPK Pathway DNA_DSB->MAPK activates Apoptosis Apoptosis DNA_DSB->Apoptosis induces MAPK->Apoptosis induces Experimental Workflow cluster_workflow In Vitro Drug Comparison Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Leukemia Cell Line Culture drug_prep Prepare Drug Solutions (this compound & Idarubicin) start->drug_prep cell_seeding Seed Cells in Multi-well Plates drug_prep->cell_seeding treatment Treat Cells with a Range of Drug Concentrations cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation mtt Cytotoxicity Assay (MTT) incubation->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis uptake Cellular Uptake/Retention Assay incubation->uptake ic50_calc Calculate IC50 Values mtt->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant uptake_quant Measure Intracellular Drug Concentration uptake->uptake_quant conclusion Comparative Analysis & Conclusion ic50_calc->conclusion apoptosis_quant->conclusion uptake_quant->conclusion

References

The Evolving Landscape of Acute Myeloid Leukemia Treatment: A Comparative Guide to Daunorubicin HCl in Combination with Novel Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The standard of care for acute myeloid leukemia (AML), a combination of daunorubicin (B1662515) and cytarabine (B982) known as the "7+3" regimen, has been a cornerstone of treatment for decades. However, the prognosis for many patients, particularly older adults and those with high-risk genetic mutations, remains challenging. The advent of novel targeted therapies has opened new avenues for improving patient outcomes. This guide provides an objective comparison of the efficacy of Daunorubicin HCl in combination with several of these innovative agents, supported by experimental data from key clinical trials.

Comparative Efficacy of Daunorubicin-Based Combination Therapies

The following tables summarize the quantitative data from pivotal clinical trials evaluating this compound in combination with novel targeted therapies against standard chemotherapy.

Table 1: Liposomal Daunorubicin and Cytarabine (CPX-351) vs. Standard 7+3
Efficacy EndpointCPX-351 (Daunorubicin and Cytarabine Liposome)Standard 7+3 (Daunorubicin + Cytarabine)Trial Identifier
Median Overall Survival (OS) 9.56 months5.95 monthsNCT01696084[1]
5-Year Overall Survival 18%8%NCT01696084[2]
Complete Remission (CR) Rate 37.3%25.6%NCT01696084
Overall Remission Rate (CR + CRi) 47.7%33.3%NCT01696084[1]

CRi: Complete Remission with incomplete hematologic recovery

Table 2: High-Dose Daunorubicin in FLT3-ITD Positive AML
Efficacy EndpointHigh-Dose Daunorubicin (90 mg/m²)Standard-Dose Daunorubicin (60 mg/m²)Trial Identifier
2-Year Overall Survival (OS) 59%60%ISRCTN55675535[3]
Subgroup: FLT3-ITD Positive (3-Year OS) 54%34%ISRCTN55675535
Table 3: Daunorubicin Combinations with Other Novel Agents
Combination TherapyKey Efficacy ResultsPatient PopulationTrial Identifier
Daunorubicin + Cytarabine + Venetoclax (B612062) Overall Response Rate (ORR): 92.9% CR + CRi Rate: 90.5% 12-month OS: 83.1%Newly diagnosed adult AMLChiCTR2200061524[4][5]
Daunorubicin + Cytarabine + Nilotinib (B1678881) CR Rate (evaluable patients): 69% CR Rate (intent-to-treat): 53%Newly diagnosed AML with KIT expressionNCT01806571[6]
Daunorubicin + Cytarabine + Gemtuzumab Ozogamicin (B1678132) Median Event-Free Survival (EFS): 17.3 months (vs. 9.5 months with chemo alone)Newly diagnosed de novo AML (ages 50-70)ALFA-0701 (NCT00927498)[7][8]
Gilteritinib (vs. Salvage Chemotherapy) Median OS: 9.3 months (vs. 5.6 months with chemo) CR + CRh Rate: 34.0% (vs. 15.3% with chemo)Relapsed/refractory FLT3-mutated AMLADMIRAL (NCT02421939)[9][10]

CRh: Complete Remission with partial hematologic recovery

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to facilitate a deeper understanding of the presented data.

CPX-351 Phase III Trial (NCT01696084)
  • Objective: To compare the efficacy and safety of CPX-351 versus the conventional 7+3 regimen in older patients (60-75 years) with newly diagnosed high-risk secondary AML.[1]

  • Patient Population: Patients aged 60-75 years with newly diagnosed therapy-related AML, AML with a history of myelodysplastic syndrome (MDS) or chronic myelomonocytic leukemia (CMML), or de novo AML with MDS-related cytogenetics.[11]

  • Induction Therapy:

    • CPX-351 Arm: CPX-351 (daunorubicin 44 mg/m² and cytarabine 100 mg/m²) administered as a 90-minute intravenous infusion on days 1, 3, and 5.[12]

    • 7+3 Arm: Cytarabine 100 mg/m²/day as a continuous intravenous infusion for 7 days, with daunorubicin 60 mg/m² on days 1, 2, and 3.[12]

  • Consolidation Therapy: Patients who achieved a CR or CRi could receive up to two consolidation cycles.

    • CPX-351 Arm: CPX-351 at 65 units/m² on days 1 and 3.[12]

    • 7+3 Arm: 5+2 regimen (cytarabine for 5 days, daunorubicin for 2 days).[12]

  • Primary Endpoint: Overall Survival.[11]

NCRI AML17 Trial (ISRCTN55675535)
  • Objective: To evaluate several therapeutic questions in AML, including a comparison of two doses of daunorubicin during induction.[13]

  • Patient Population: Adults under 60 years of age with untreated AML or high-risk MDS.[3][13]

  • Induction Therapy (Daunorubicin Dose Randomization):

    • Course 1: All patients received cytarabine. They were randomized to receive either 60 mg/m² or 90 mg/m² of daunorubicin on days 1, 3, and 5.[3]

    • Course 2: All patients received daunorubicin at a dose of 50 mg/m² on days 1, 3, and 5.[3]

  • Endpoints: Included complete remission rate and overall survival.[14]

Venetoclax + DA Phase II Trial (ChiCTR2200061524)
  • Objective: To evaluate the efficacy and safety of venetoclax combined with a modified daunorubicin and cytarabine regimen (DA 2+6).[4][5]

  • Patient Population: Adults with newly diagnosed de novo AML.[5]

  • Induction Therapy: Venetoclax in combination with daunorubicin and cytarabine (DA 2+6).[4][5]

  • Primary Endpoints: Overall response rate (ORR), including CR, CRi, and partial response (PR).[4][5]

  • Secondary Endpoints: Measurable residual disease (MRD), overall survival (OS), event-free survival (EFS), and safety.[4][5]

Nilotinib + DA Phase II Trial (NCT01806571)
  • Objective: To determine the complete response rate of combining nilotinib with standard 7+3 induction and high-dose cytarabine consolidation.[6]

  • Patient Population: Newly diagnosed AML patients with KIT (CD117) expression of ≥ 20% on myeloblasts.[6][15]

  • Treatment Protocol:

    • Induction: Daunorubicin 60 mg/m² IV daily for 3 days and cytarabine 100 mg/m²/day continuous IV for 7 days. Nilotinib 300 mg orally twice daily was given on days 4-14.[6]

    • Consolidation: Up to 4 cycles of high-dose cytarabine with nilotinib on days 4-14.[6]

    • Maintenance: Nilotinib daily for up to 2 years for eligible patients.[6]

  • Primary Endpoint: Complete response rate.[6]

Gemtuzumab Ozogamicin ALFA-0701 Trial (NCT00927498)
  • Objective: To evaluate the efficacy and safety of adding fractionated doses of gemtuzumab ozogamicin to standard induction chemotherapy.[7]

  • Patient Population: Patients aged 50-70 years with newly diagnosed de novo AML.[7]

  • Induction Therapy:

    • GO Arm: Daunorubicin 60 mg/m² for 3 days and cytarabine 200 mg/m² for 7 days, plus gemtuzumab ozogamicin 3 mg/m² on days 1, 4, and 7.[7]

    • Control Arm: Daunorubicin and cytarabine alone.[7]

  • Consolidation Therapy: Two courses of intermediate-dose cytarabine with or without one dose of gemtuzumab ozogamicin.[7]

  • Primary Endpoint: Event-Free Survival.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these novel therapies and a representative experimental workflow for a clinical trial.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.

BCL2_Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_mitochondrion Mitochondrion BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Caption: BCL-2 Mediated Apoptosis and the Action of Venetoclax.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS_MAPK RAS-MAPK Pathway KIT->RAS_MAPK PI3K_AKT PI3K-AKT Pathway KIT->PI3K_AKT JAK_STAT JAK-STAT Pathway KIT->JAK_STAT SCF SCF SCF->KIT Binding & Dimerization Cell_Functions Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions JAK_STAT->Cell_Functions Nilotinib Nilotinib Nilotinib->KIT Inhibition

Caption: KIT Signaling Pathway and Inhibition by Nilotinib.

Clinical_Trial_Workflow cluster_arms Treatment Arms Patient_Screening Patient Screening (e.g., AML Diagnosis, Age, Biomarker Status) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: Daunorubicin + Cytarabine + Novel Agent Randomization->Arm_A Arm_B Arm B: Daunorubicin + Cytarabine + Placebo/Standard of Care Randomization->Arm_B Treatment_Cycles Induction & Consolidation Treatment Cycles Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Response_Assessment Response Assessment (e.g., Bone Marrow Biopsy) Treatment_Cycles->Response_Assessment Follow_up Long-term Follow-up (Survival, Relapse) Response_Assessment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: Generalized Workflow of a Randomized Clinical Trial.

References

Validating Daunorubicin HCl Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Daunorubicin HCl, a potent anthracycline antibiotic widely used in chemotherapy. A critical step in drug development is confirming that a therapeutic agent interacts with its intended molecular target within the complex cellular environment. This guide offers an objective overview of key experimental approaches, presenting supporting data and detailed protocols to aid in the selection of the most suitable assay for your research needs.

Introduction to this compound and its Target

This compound exerts its anticancer effects primarily by targeting Topoisomerase II , a critical nuclear enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation. Daunorubicin functions as a "topoisomerase II poison" by intercalating into DNA and stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of DNA double-strand breaks. These irreparable breaks trigger a DNA damage response, culminating in cell cycle arrest and apoptosis, thereby eliminating cancer cells.[1]

Validating that this compound effectively engages topoisomerase II in a cellular context is paramount for understanding its mechanism of action, assessing its potency, and developing more effective cancer therapies.

Comparative Analysis of Target Engagement Validation Methods

Several robust methods are available to confirm and quantify the interaction of this compound with topoisomerase II in cells. This section compares three prominent techniques: the in vitro DNA Decatenation Assay, the in-cell Cellular Thermal Shift Assay (CETSA), and the live-cell NanoBRET™ Target Engagement Assay.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its common alternatives, Doxorubicin (B1662922) and Etoposide, against topoisomerase II. It is important to note that the IC50 values are derived from various studies and experimental conditions may differ.

Compound Assay Type Target Cell Line/System IC50 / EC50 Citation
This compound MTT AssayCell ViabilityHCT1160.68 µM[2]
MTT AssayCell ViabilityHL-602.52 µM[3]
MTT AssayCell ViabilityU9371.31 µM[3]
Doxorubicin Decatenation AssayTopoisomerase IIβIn vitro40.1 µM[4]
Etoposide Decatenation AssayTopoisomerase IIIn vitro46.3 µM[5]
Decatenation AssayTopoisomerase IIβIn vitro131.3 µM[6]
MTT AssayCell ViabilitySK-N-SH0.3 - 1 µM[7]
MTT AssayCell ViabilitySK-N-AS0.6 - 80 µM[7]

Key Experimental Protocols

This section provides detailed methodologies for the primary assays used to validate this compound target engagement.

Topoisomerase II DNA Decatenation Assay

This biochemical assay directly measures the enzymatic activity of topoisomerase II. The enzyme's ability to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules is assessed. Inhibitors like Daunorubicin trap the enzyme-DNA complex, preventing the completion of the decatenation process.

Experimental Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 100 µg/ml albumin).

  • Compound Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a known topoisomerase II inhibitor as a positive control (e.g., Etoposide).

  • Enzyme Addition: Add purified human topoisomerase IIα or IIβ enzyme to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the decatenation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Load the reaction products onto a 1% agarose (B213101) gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide).

  • Visualization and Quantification: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. The inhibition of decatenation is quantified by measuring the decrease in the intensity of the decatenated DNA bands relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the drug concentration.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement in a cellular environment.[8] It is based on the principle that the binding of a ligand, such as this compound, to its target protein, topoisomerase II, increases the protein's thermal stability.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a defined period (e.g., 1-3 hours).

  • Heating: Heat the cell suspensions in a PCR plate or tubes across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with a primary antibody specific for topoisomerase II, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Analysis: Quantify the band intensity of topoisomerase II at each temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement. Isothermal dose-response curves can be generated by heating at a single temperature with varying drug concentrations to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.

Experimental Protocol:

  • Cell Preparation: Transfect cells with a vector expressing a fusion of topoisomerase II and NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a multi-well plate.

  • Compound and Tracer Addition: Add the test compound (this compound) at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to topoisomerase II.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged topoisomerase II.

  • Data Analysis: The binding of the unlabeled this compound to topoisomerase II will compete with the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, can be calculated to quantify target engagement.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in validating this compound target engagement.

Daunorubicin_Signaling_Pathway Daunorubicin This compound DNA Cellular DNA Daunorubicin->DNA Intercalation Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex Daunorubicin->Cleavage_Complex Stabilization TopoII Topoisomerase II DNA->TopoII Binding TopoII->Cleavage_Complex Cleavage DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Inhibition of Religation DDR DNA Damage Response DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

This compound Signaling Pathway

Decatenation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis kDNA kDNA Substrate Incubation Incubate at 37°C kDNA->Incubation Buffer Assay Buffer + ATP Buffer->Incubation Drug This compound (Test Concentrations) Drug->Incubation Enzyme Topoisomerase II Enzyme->Incubation Stop Stop Reaction Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Quantify Quantify Inhibition Visualize->Quantify

Topoisomerase II Decatenation Assay Workflow

Target_Engagement_Comparison cluster_decatenation Characteristics cluster_cetsa Characteristics cluster_nanobret Characteristics Validation_Methods Target Engagement Validation Methods Decatenation DNA Decatenation Assay (In Vitro) Validation_Methods->Decatenation CETSA Cellular Thermal Shift Assay (In-Cell, Endpoint) Validation_Methods->CETSA NanoBRET NanoBRET™ Assay (Live-Cell, Real-time) Validation_Methods->NanoBRET Decatenation_Adv Direct measure of enzyme activity Well-established Decatenation->Decatenation_Adv Decatenation_Dis Biochemical, not in-cell Requires purified components Decatenation->Decatenation_Dis CETSA_Adv Measures engagement in cells Label-free CETSA->CETSA_Adv CETSA_Dis Endpoint assay Requires specific antibodies CETSA->CETSA_Dis NanoBRET_Adv Live-cell, real-time data High throughput potential NanoBRET->NanoBRET_Adv NanoBRET_Dis Requires genetic modification of target Requires specific tracer NanoBRET->NanoBRET_Dis

Comparison of Target Engagement Methods

Conclusion

Validating the cellular target engagement of this compound is a cornerstone of its preclinical and clinical development. The choice of assay depends on the specific research question, available resources, and desired throughput. The DNA decatenation assay provides a direct measure of enzymatic inhibition, while CETSA offers a label-free method to confirm target binding within the cellular milieu. For real-time, quantitative analysis of target occupancy in living cells, the NanoBRET™ Target Engagement Assay presents a powerful, albeit more technologically demanding, alternative. By carefully selecting and implementing these methods, researchers can gain a deeper understanding of this compound's mechanism of action and pave the way for the development of more effective and targeted cancer therapies.

References

Navigating the Nuances of Daunorubicin HCl-Induced Apoptosis: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Daunorubicin (B1662515) HCl is a cornerstone chemotherapeutic agent, primarily inducing apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerase II.[1][2] This triggers a cascade of events leading to programmed cell death, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] However, the extent and timing of this apoptotic response can vary significantly depending on the experimental conditions, particularly the cell line used.[4][5]

Comparative Analysis of Apoptotic Response

The induction of apoptosis by Daunorubicin HCl is not a uniform process. Different cell lines exhibit varied sensitivity and temporal responses to the drug. This inherent biological variability is a key factor influencing reproducibility. Data from a study investigating Daunorubicin-induced apoptosis in various acute lymphoblastic leukemia (ALL) cell lines illustrates this point.

Table 1: Percentage of Apoptotic Cells Following this compound Treatment [2][5]

Cell LineDaunorubicin Treatment DurationRecovery TimePercent Apoptosis (Mean ± SEM)
MOLT-44 hours4 hours27.48% ± 2.46
MOLT-44 hours12 hours14.88% ± 2.45
MOLT-44 hours24 hours12.88% ± 0.10
CCRF-CEM4 hours4 hours~14.15%
CCRF-CEM4 hours24 hours4.51% ± 0.04
SUP-B154 hours4 hours25.75% ± 1.74
SUP-B154 hours12 hours11.45% ± 1.61
SUP-B154 hours24 hours18.11% ± 1.53

As the data indicates, the apoptotic response can differ significantly between cell lines (e.g., MOLT-4 vs. CCRF-CEM at 4 hours recovery) and can also fluctuate over time within the same cell line (e.g., the biphasic response in SUP-B15 cells).[5] These variations underscore the importance of standardized protocols and careful selection of experimental parameters to ensure comparability of results across different labs. Further research has shown that higher concentrations of Daunorubicin generally lead to a faster and more pronounced apoptotic response in sensitive cell lines like HL-60.[6][7]

Signaling Pathways of this compound-Induced Apoptosis

This compound initiates apoptosis through a complex network of signaling events.[1] Understanding these pathways is crucial for interpreting experimental data and identifying potential sources of variability. The two primary pathways activated are the intrinsic and extrinsic pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[1][8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Daunorubicin_ext This compound DeathReceptors Upregulation of Death Receptors (e.g., Fas) Daunorubicin_ext->DeathReceptors DISC DISC Formation DeathReceptors->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Daunorubicin_int This compound DNADamage DNA Damage & ROS Generation Daunorubicin_int->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax/Puma Upregulation p53->Bax Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

This compound-induced apoptosis signaling pathways.

Standardized Experimental Protocols

To enhance the reproducibility of apoptosis studies, adherence to well-defined experimental protocols is essential. Below are methodologies for key assays used to quantify this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based method to identify and quantify apoptotic cells.[9]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for specific durations. Include an untreated control.[2]

    • Cell Harvesting: Harvest cells by centrifugation. For adherent cells, use gentle trypsinization.[2]

    • Washing: Wash cells with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase Activity Assay

Caspase activation is a hallmark of apoptosis.[5] Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases like caspase-3.

  • Principle: These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

  • Protocol:

    • Cell Lysis: Following treatment with this compound, lyse the cells to release intracellular contents.

    • Incubation with Substrate: Add the caspase-3 substrate (e.g., DEVD-AFC) to the cell lysates.

    • Measurement: Incubate as recommended by the manufacturer and then measure the fluorescence or absorbance using a plate reader.

    • Data Normalization: Normalize the results to the protein concentration of the cell lysates.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathways, such as caspases and PARP.[10]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Experimental Workflow for Assessing Apoptosis

A standardized workflow is critical for obtaining reproducible results. The following diagram outlines a typical experimental process for studying this compound-induced apoptosis.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation CellCulture Cell Culture (Select appropriate cell line) DrugPrep This compound Preparation (Stock & Dilutions) CellCulture->DrugPrep CellSeeding Cell Seeding DrugPrep->CellSeeding Treatment Incubate with this compound (Dose-response & time-course) CellSeeding->Treatment Control Include Untreated Control CellSeeding->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest Flow Annexin V/PI Staining (Flow Cytometry) Harvest->Flow Caspase Caspase Activity Assay Harvest->Caspase WB Western Blotting (Apoptotic markers) Harvest->WB Quant Quantification of Apoptosis Flow->Quant Caspase->Quant WB->Quant Stats Statistical Analysis Quant->Stats Conclusion Conclusion & Comparison Stats->Conclusion

A typical workflow for assessing apoptosis.

References

Daunorubicin HCl vs. Doxorubicin: A Comparative Analysis of Gene Expression Changes in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression changes induced by Daunorubicin HCl and its close analog, Doxorubicin. Both are potent anthracycline chemotherapeutic agents widely used in the treatment of various cancers, particularly hematological malignancies. While they share a core mechanism of action, subtle structural differences may lead to distinct downstream effects on gene expression and cellular pathways. This analysis is based on a synthesis of publicly available experimental data.

Core Mechanisms of Action

Daunorubicin and Doxorubicin are both classified as anthracycline antibiotics.[1][2] Their primary mechanisms of anticancer activity are multifaceted and include:

  • DNA Intercalation: Both drugs insert themselves between the base pairs of the DNA double helix.[3] This disrupts the normal structure of DNA and interferes with the processes of replication and transcription.[3]

  • Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, which is crucial for relieving the torsional strain in DNA during replication.[3] By stabilizing the complex between topoisomerase II and DNA after it has created a double-strand break, these drugs prevent the re-ligation of the DNA, leading to an accumulation of DNA breaks and subsequent apoptosis (programmed cell death).[3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, leading to the production of free radicals.[3] This induces oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.

  • Alteration of Gene Expression: By intercalating into DNA, both Daunorubicin and Doxorubicin can affect the binding of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes like cell cycle control and apoptosis.

Comparative Analysis of Gene Expression Changes

Table 1: Key Gene Expression Changes Induced by this compound

GeneChange in ExpressionCellular ProcessReference
Upregulated Genes in Resistant Cells
ABCB1 (MDR1)Drug efflux, multidrug resistance[4]
ATF4-centered ISR programIntegrated Stress Response, chemoresistance[5]
LGALS1Drug resistance[5]
Downregulated Genes
GLI1Hedgehog signaling pathway, cell proliferation
Cyclin D1Cell cycle progression
SnailEpithelial-mesenchymal transition
MycCell growth and proliferation
HSP26Heat shock response[6]

Table 2: Key Gene Expression Changes Induced by Doxorubicin

GeneChange in ExpressionCellular ProcessReference
Upregulated Genes in Resistant Cells
ABCB1 (MDR1)Drug efflux, multidrug resistance[7]
CYP1A1, CYP1A2Drug metabolism[1][7]
IL-6, CLU, JUNB, TNFSF10Inflammation, cell survival, apoptosis[8]
Downregulated Genes in Resistant Cells
TOP2ADrug target (Topoisomerase IIα)[1][7]
Genes with Altered Expression in Sensitive Cells
Genes involved in transcription and cell proliferation↑/↓Regulation of cell growth and division[9]
Apoptotic genes (e.g., Bax, p53, casp3)Apoptosis[10]
Anti-apoptotic genes (e.g., bcl-2)Apoptosis[10]
STAT3Signal transduction, cell survival[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for anthracycline-induced apoptosis and a general workflow for a comparative gene expression analysis experiment.

Simplified Signaling Pathway of Anthracycline-Induced Apoptosis Anthracycline Daunorubicin / Doxorubicin DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Anthracycline->Topo_II_Inhibition ROS_Generation ROS Generation Anthracycline->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anthracycline-induced apoptosis pathway.

General Experimental Workflow for Comparative Gene Expression Analysis Start Cancer Cell Line Treatment Treatment with this compound, Doxorubicin, or Vehicle Control Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction QC RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) RNA_Extraction->QC Gene_Expression_Analysis Gene Expression Profiling QC->Gene_Expression_Analysis Microarray cDNA Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA Sequencing Gene_Expression_Analysis->RNA_Seq Data_Analysis Bioinformatic Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis DEG_Identification Identification of Differentially Expressed Genes (DEGs) Data_Analysis->DEG_Identification Pathway_Analysis Pathway and Gene Ontology Enrichment Analysis DEG_Identification->Pathway_Analysis Validation Validation of Key DEGs (e.g., qRT-PCR) Pathway_Analysis->Validation Conclusion Comparative Analysis of Gene Expression Changes Validation->Conclusion

Caption: Workflow for comparative gene expression.

Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in the analysis of Daunorubicin and Doxorubicin-induced cellular changes.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the drugs and to calculate their half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

  • Drug Treatment: The following day, the cells are treated with a range of concentrations of this compound or Doxorubicin. A vehicle-treated control group (e.g., DMSO or saline) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[2][11]

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound, Doxorubicin, or a vehicle control for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using a gentle enzyme such as TrypLE.[5]

  • Washing: The cells are washed twice with ice-cold PBS by centrifugation.[5]

  • Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V conjugated to a fluorophore (e.g., FITC or APC) and Propidium Iodide (PI) are added to the cell suspension.[5][12]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5][12]

  • Flow Cytometry Analysis: Immediately after incubation, the cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]

Gene Expression Analysis (RNA Sequencing)

This protocol provides a global view of the transcriptional changes induced by the drugs.

  • Cell Treatment and RNA Extraction: Cancer cells are treated with this compound, Doxorubicin, or a vehicle control. At the end of the treatment period, total RNA is extracted using a suitable kit (e.g., Trizol reagent followed by a column-based purification).[9]

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (to check for purity) and a bioanalyzer (to determine the RNA Integrity Number, RIN).

  • Library Preparation: An RNA sequencing library is prepared from the high-quality RNA. This typically involves mRNA purification (for protein-coding gene analysis), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed through a bioinformatic pipeline that includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differentially expressed genes between the drug-treated and control groups are then identified.[9]

Validation of Gene Expression (Quantitative Real-Time PCR - qRT-PCR)

This protocol is used to validate the expression changes of specific genes identified by RNA sequencing or microarray analysis.[10][13]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above and reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]

  • Primer Design: Gene-specific primers for the target genes and one or more stable housekeeping (reference) genes are designed and validated.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Thermal Cycling: The reaction is run on a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping genes.[13]

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance with Daunorubicin HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an in-depth comparison of cross-resistance profiles between the widely used chemotherapeutic agent, Daunorubicin (B1662515) HCl, and other key anti-cancer drugs. By presenting quantitative experimental data, detailed methodologies, and elucidating the underlying molecular pathways, this document aims to be a critical resource in the development of strategies to circumvent and overcome therapeutic resistance.

The emergence of multidrug resistance (MDR) is a primary obstacle to successful chemotherapy. Tumors that develop resistance to one drug can often exhibit decreased sensitivity to a broad spectrum of other structurally and functionally unrelated compounds. This phenomenon, known as cross-resistance, is frequently mediated by a limited number of cellular mechanisms. This guide focuses on the cross-resistance patterns observed in cancer cells that have acquired resistance to Daunorubicin HCl, a cornerstone of treatment for various leukemias.

Unraveling the Mechanisms of Daunorubicin Resistance

Acquired resistance to Daunorubicin is a multifaceted process, primarily driven by three key mechanisms:

  • Increased Drug Efflux via P-glycoprotein (P-gp): The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a major contributor to Daunorubicin resistance. P-gp functions as an energy-dependent efflux pump, actively removing Daunorubicin and other chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.

  • Alterations in Topoisomerase IIα (TOP2A): Daunorubicin exerts its cytotoxic effects by forming a stable complex with DNA and the enzyme Topoisomerase IIα, leading to DNA strand breaks and apoptosis. Mutations in the TOP2A gene or decreased expression of the TOP2A protein can reduce the enzyme's affinity for Daunorubicin or diminish the formation of the drug-enzyme-DNA ternary complex, resulting in drug resistance.

  • Modulation by Protein Kinase C (PKC): The serine/threonine kinase Protein Kinase C (PKC), particularly the PKC-α isoenzyme, has been implicated in the regulation of P-gp function.[1] PKC can phosphorylate P-gp at specific serine residues (Ser661, Ser667, Ser671, Ser675, and Ser683) located in its linker region.[1][2] This phosphorylation can modulate P-gp's ATPase activity and its ability to bind and transport drugs, thereby contributing to the multidrug resistance phenotype.[1][3]

Comparative Cytotoxicity: A Quantitative Analysis of Cross-Resistance

The development of resistance to Daunorubicin often confers cross-resistance to other chemotherapeutic agents, particularly those that are also substrates for P-gp. However, the degree of cross-resistance can vary significantly. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, for various chemotherapeutics in Daunorubicin-sensitive and -resistant cancer cell lines.

Chemotherapeutic Agent Sensitive Cell Line (K562) IC50 Daunorubicin-Resistant Cell Line (K562/DNR) IC50 Resistance Factor (Fold Increase)
Daunorubicin 0.031 µM0.996 µM32.1
Doxorubicin 0.8 µM0.996 µM1.25
Idarubicin 0.41 µMLow cross-resistance reported-
Vincristine (B1662923) ---
Cytarabine ---

Experimental Protocols: Methodologies for Assessing Cross-Resistance

Accurate and reproducible experimental design is crucial for studying drug resistance. Below are detailed protocols for key assays used to generate the data presented in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 and K562/DNR) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Expose the cells to a serial dilution of the chemotherapeutic agents (Daunorubicin, Doxorubicin, Idarubicin, Vincristine, Cytarabine) for 48-72 hours. Include untreated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value for each drug in both sensitive and resistant cell lines.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of both sensitive and resistant cells at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Incubate the cells with 1 µg/mL Rhodamine 123 for 30-60 minutes at 37°C in the dark.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium. Incubate for 1-2 hours at 37°C to allow for drug efflux. For inhibitor studies, a known P-gp inhibitor like Verapamil can be added during this step.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence intensity in the resistant cells indicates a higher P-gp efflux activity.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat sensitive and resistant cells with the chemotherapeutic agents for a specified time to induce apoptosis. Lyse the cells using a lysis buffer.

  • Substrate Addition: Add a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The increase in fluorescence is proportional to the Caspase-3 activity and the level of apoptosis.

Visualizing the Pathways of Resistance

To better understand the complex interplay of molecules involved in Daunorubicin resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Daunorubicin_Resistance_Pathways cluster_0 P-glycoprotein (P-gp) Mediated Efflux cluster_1 Topoisomerase IIα (TOP2A) Alteration cluster_2 Protein Kinase C (PKC) Modulation Daunorubicin_ext Daunorubicin (Extracellular) Daunorubicin_int Daunorubicin (Intracellular) Daunorubicin_ext->Daunorubicin_int Passive Diffusion Pgp P-glycoprotein (P-gp) (ABCB1) Pgp->Daunorubicin_ext Active Efflux ADP ADP + Pi Pgp->ADP Daunorubicin_int->Pgp ATP ATP ATP->Pgp Daunorubicin_nuc Daunorubicin (Nucleus) Ternary_Complex Daunorubicin-DNA-TOP2A Complex Daunorubicin_nuc->Ternary_Complex Mutated_TOP2A Mutated/Downregulated TOP2A TOP2A Topoisomerase IIα TOP2A->Ternary_Complex DNA DNA DNA->Ternary_Complex DNA_Breaks DNA Double-Strand Breaks Ternary_Complex->DNA_Breaks Apoptosis_1 Apoptosis DNA_Breaks->Apoptosis_1 Mutated_TOP2A->Ternary_Complex Reduced Formation PKC Protein Kinase C α Pgp_unphos P-gp (unphosphorylated) PKC->Pgp_unphos Phosphorylation (Ser661, 667, 671, 675, 683) Pgp_phos P-gp (phosphorylated) Pgp_unphos->Pgp_phos Pgp_phos->Pgp Enhanced Efflux Activity

Caption: Key molecular pathways contributing to Daunorubicin resistance.

Experimental_Workflow start Start: Daunorubicin-Sensitive & Resistant Cell Lines cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 values for Daunorubicin & other drugs start->cytotoxicity efflux P-gp Functional Assay (Rhodamine 123 Efflux) - Measure P-gp activity start->efflux apoptosis Apoptosis Assay (Caspase-3 Activity) - Quantify drug-induced apoptosis start->apoptosis data_analysis Data Analysis & Comparison cytotoxicity->data_analysis efflux->data_analysis apoptosis->data_analysis conclusion Conclusion: Characterize Cross-Resistance Profile data_analysis->conclusion

Caption: Experimental workflow for assessing cross-resistance.

References

Unraveling Cardiotoxicity: A Comparative In Vitro Analysis of Daunorubicin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cardiotoxic potential of chemotherapeutic agents is paramount. Daunorubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various leukemias. However, its clinical efficacy is often overshadowed by a dose-dependent cardiotoxicity. This guide provides an objective in vitro comparison of the cardiotoxic effects of Daunorubicin and its key analogs, supported by experimental data, to inform preclinical research and the development of safer anticancer therapies.

The primary mechanisms behind Daunorubicin-induced cardiotoxicity are multifactorial, with two principal pathways identified: the inhibition of topoisomerase IIβ (TOP2B) in cardiomyocytes and the generation of excessive reactive oxygen species (ROS).[1][2] Inhibition of TOP2B, an enzyme crucial for DNA replication and repair, leads to DNA double-strand breaks, initiating a cascade of events that result in mitochondrial dysfunction and ultimately, programmed cell death (apoptosis) of cardiomyocytes.[1][2] Concurrently, the redox cycling of Daunorubicin generates a significant amount of ROS, overwhelming the heart's antioxidant defenses and leading to oxidative stress-induced cellular damage.[1][3]

This guide delves into a comparative analysis of Daunorubicin and its analogs, including Idarubicin, Epirubicin, and its primary metabolite, Daunorubicinol, focusing on their in vitro effects on cardiomyocyte viability, apoptosis, ROS production, and mitochondrial function.

Quantitative Comparison of Cardiotoxicity

The following tables summarize key quantitative data from in vitro studies, offering a side-by-side comparison of the cardiotoxic profiles of Daunorubicin and its analogs. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as cell lines and exposure times.

Table 1: Comparative Cytotoxicity in Cardiomyocytes

CompoundCell LineAssayIC50 Value / % Cell DeathExposure TimeReference
Daunorubicin Rat Neonatal Ventricular CardiomyocytesNucleic Acid Stain~22% increase in cell death at 2.5 µM3h exposure + 48h drug-free incubation[4]
Daunorubicinol Rat Neonatal Ventricular CardiomyocytesNucleic Acid StainNo significant cytotoxicity observed at 0.6, 1.2, 2.5 µM3h exposure + 48h drug-free incubation[4]
Doxorubicin (for comparison) Human Cardiac AC16 CellsNot SpecifiedComparable cytotoxicity to 2 µM Doxorubicinol at 1 µMNot Specified[4]
Doxorubicinol (for comparison) Human Cardiac AC16 CellsNot SpecifiedCaused mitochondrial dysfunction at 2 µMNot Specified[4]

Table 2: Comparative Effects on Mitochondrial Function

CompoundCell LineAssayEffectConcentrationReference
Doxorubicinol Human Cardiac AC16 CellsNot SpecifiedCaused mitochondrial dysfunction2 µM[4]

Signaling Pathways in Daunorubicin-Induced Cardiotoxicity

The cardiotoxic effects of Daunorubicin are mediated by complex signaling pathways. The following diagrams illustrate the key molecular events involved.

Daunorubicin_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte cluster_nucleus Nucleus cluster_mito Mitochondrion Daunorubicin Daunorubicin TOP2B Topoisomerase IIβ Daunorubicin->TOP2B Inhibition ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Generation DNA_dsb DNA Double-Strand Breaks TOP2B->DNA_dsb Induction Mito_dysfunction Mitochondrial Dysfunction DNA_dsb->Mito_dysfunction ROS->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Leads to

Caption: Daunorubicin-induced cardiotoxicity signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays used to assess cardiotoxicity.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_ros ROS Production Assay (DCFH-DA) cluster_mmp Mitochondrial Membrane Potential (JC-1) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A1 Seed Cardiomyocytes A2 Treat with Daunorubicin/Analogs A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate A3->A4 A5 Add Solubilization Solution A4->A5 A6 Measure Absorbance A5->A6 B1 Seed Cardiomyocytes B2 Treat with Daunorubicin/Analogs B1->B2 B3 Load with DCFH-DA B2->B3 B4 Incubate B3->B4 B5 Measure Fluorescence B4->B5 C1 Seed Cardiomyocytes C2 Treat with Daunorubicin/Analogs C1->C2 C3 Stain with JC-1 C2->C3 C4 Incubate C3->C4 C5 Measure Red/Green Fluorescence Ratio C4->C5 D1 Seed Cardiomyocytes D2 Treat with Daunorubicin/Analogs D1->D2 D3 Stain with Annexin V-FITC & PI D2->D3 D4 Incubate D3->D4 D5 Analyze by Flow Cytometry D4->D5

Caption: General workflows for in vitro cardiotoxicity assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate H9c2 cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to varying concentrations of Daunorubicin or its analogs for 24-48 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
  • Cell Seeding: Plate cardiomyocytes in a 96-well black plate.

  • Drug Treatment: Treat the cells with Daunorubicin or its analogs for the desired time.

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[7]

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[7][8]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
  • Cell Seeding and Treatment: Seed cardiomyocytes in a suitable culture plate and treat with Daunorubicin or its analogs.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.[9][10]

  • Washing: Gently wash the cells with PBS or assay buffer to remove the staining solution.

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[10] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Culture cardiomyocytes and treat them with Daunorubicin or its analogs.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis: Add more binding buffer to the stained cells and analyze them immediately by flow cytometry.[11] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]

Conclusion

The in vitro data presented in this guide highlight the varying cardiotoxic profiles of Daunorubicin and its analogs. Notably, the metabolite Daunorubicinol appears to be less cytotoxic to cardiomyocytes than its parent compound.[4] The primary mechanisms of cardiotoxicity, involving TOP2B inhibition and oxidative stress, are shared among these anthracyclines, though the extent of their effects may differ.[1] This comparative guide, with its consolidated data and detailed protocols, serves as a valuable resource for the research community to better understand and predict the cardiotoxic risks associated with this important class of chemotherapeutic agents, ultimately aiding in the development of safer cancer therapies.

References

A Comparative Guide to the Quantitative Analysis of Daunorubicin HCl-Induced DNA Double-Strand Breaks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for the quantitative analysis of DNA double-strand breaks (DSBs) induced by the chemotherapeutic agent Daunorubicin (B1662515) HCl. We present a detailed overview of three widely used assays: the γH2AX immunofluorescence assay, the neutral comet assay, and pulsed-field gel electrophoresis (PFGE). This guide includes summaries of quantitative data, detailed experimental protocols, and a comparative analysis of the strengths and limitations of each technique to assist researchers in selecting the most appropriate method for their specific experimental needs.

Introduction to Daunorubicin-Induced DNA Damage

Daunorubicin, an anthracycline antibiotic, is a potent anti-cancer agent primarily used in the treatment of acute leukemias.[1] Its cytotoxic effects are largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs).[1][2] These DSBs, if not properly repaired, can trigger cell cycle arrest and apoptosis, forming the basis of Daunorubicin's therapeutic efficacy. The accurate quantification of DSBs is therefore crucial for understanding its mechanism of action, evaluating drug efficacy, and investigating mechanisms of drug resistance.

Key Signaling Pathway in Daunorubicin-Induced DNA Damage

The cellular response to Daunorubicin-induced DSBs is primarily orchestrated by the Ataxia-Telangiectasia Mutated (ATM) kinase. Upon detection of DSBs, ATM is activated and initiates a signaling cascade that involves the phosphorylation of a multitude of downstream targets, including the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53.[3] Activated CHK2 can lead to cell cycle arrest by targeting phosphatases like CDC25A/C.[3] The activation of p53 leads to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[2][3]

Daunorubicin_Signaling_Pathway Daunorubicin Daunorubicin HCl Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II inhibits DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB induces ATM ATM (activated) DNA_DSB->ATM activates Chk2 Chk2 (phosphorylated) ATM->Chk2 phosphorylates p53 p53 (phosphorylated) ATM->p53 phosphorylates Chk2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest promotes p21 p21 p53->p21 upregulates PUMA_Noxa_Bax PUMA, Noxa, Bax p53->PUMA_Noxa_Bax upregulates Apoptosis Apoptosis p21->Cell_Cycle_Arrest PUMA_Noxa_Bax->Apoptosis

Caption: Daunorubicin-induced DNA damage response pathway.

Comparison of Quantitative Assays for DNA Double-Strand Breaks

The following table provides a comparative overview of the three main assays used to quantify Daunorubicin-induced DSBs.

FeatureγH2AX Immunofluorescence AssayNeutral Comet Assay (Single-Cell Gel Electrophoresis)Pulsed-Field Gel Electrophoresis (PFGE)
Principle Indirectly quantifies DSBs by detecting the phosphorylation of histone H2AX (γH2AX) at the site of the break.Directly measures DNA fragmentation in individual cells. Broken DNA migrates out of the nucleus during electrophoresis, forming a "comet tail".Separates large DNA fragments based on their size by periodically changing the direction of the electric field.
Sensitivity Very high; can detect a single DSB per nucleus.[4]High, but generally less sensitive than the γH2AX assay.[4]Moderate; requires a larger number of DSBs to produce detectable fragments.
Throughput Can be high-throughput with automated microscopy and image analysis.High-throughput with the use of multi-well slides.Lower throughput; a more complex and time-consuming procedure.
Data Output Number of γH2AX foci per cell, or overall fluorescence intensity.Percentage of DNA in the comet tail, tail length, and tail moment.Fraction of DNA released from the well, and size distribution of DNA fragments.
Advantages Highly sensitive, specific for DSBs, and allows for in situ analysis in individual cells.Relatively simple, cost-effective, and provides data at the single-cell level.Provides a direct measure of DNA fragmentation and can resolve the size of DNA fragments.
Disadvantages Indirect measurement of DSBs, and foci formation can be influenced by other cellular processes.Can be affected by single-strand breaks and alkali-labile sites if not performed under strictly neutral conditions. Results can be variable between experiments.Less sensitive, requires a large number of cells, and is not suitable for single-cell analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized the γH2AX and neutral comet assays to measure DNA double-strand breaks induced by Daunorubicin or the closely related anthracycline, Doxorubicin.

Table 1: γH2AX Assay - Daunorubicin-Induced DNA Double-Strand Breaks

Cell LineDaunorubicin ConcentrationTreatment TimeFold Increase in γH2AX Foci (approx.)Reference
MOLT-4 (T-lymphoblastic leukemia)Not specified4 hoursSignificant increase[1]
CCRF-CEM (T-lymphoblastic leukemia)Not specified4 hoursSignificant increase[1]
SUP-B15 (B-lymphoblastic leukemia)Not specified4 hoursSignificant increase (delayed repair)[1]
miPS-LLCcm (cancer stem cells)100 nmol/LNot specifiedSignificant p53 accumulation[2]

Table 2: Neutral Comet Assay - Doxorubicin-Induced DNA Double-Strand Breaks

Cell LineDoxorubicin ConcentrationTreatment TimeAverage Tail Moment (Mean ± SEM)Reference
U251 (glioma)Control-0.596 ± 0.06668[5]
U251 (glioma)1 µM20 hours9.979 ± 0.658[5]

Experimental Protocols

γH2AX Immunofluorescence Assay

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

gH2AX_Workflow start Start: Cell Culture & Treatment fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis & Quantification imaging->analysis

Caption: Experimental workflow for the γH2AX immunofluorescence assay.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (phosphorylated Ser139)

  • Secondary antibody: fluorescently labeled anti-primary antibody species

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentrations of this compound for the appropriate duration. Include untreated control samples.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields and quantify the number of γH2AX foci per nucleus using image analysis software.

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Comet_Assay_Workflow start Start: Cell Suspension Preparation embedding Cell Embedding in Low-Melting Agarose (B213101) start->embedding lysis Cell Lysis embedding->lysis electrophoresis Neutral Electrophoresis lysis->electrophoresis staining DNA Staining (e.g., SYBR Green) electrophoresis->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis & Quantification imaging->analysis

Caption: Experimental workflow for the neutral comet assay.

Materials:

  • Cells of interest

  • This compound

  • PBS, Ca2+/Mg2+-free

  • Low-melting-point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.5)

  • DNA staining solution (e.g., SYBR Green)

  • Comet assay slides

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Treat cells with this compound. Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Cell Embedding: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a comet assay slide. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

  • DNA Staining: Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye such as SYBR Green.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Pulsed-Field Gel Electrophoresis (PFGE)

This is a complex technique requiring specialized equipment and expertise. The following is a simplified overview.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Low-melting-point agarose

  • Lysis buffer (containing proteinase K)

  • Wash buffers

  • Agarose for gel casting

  • PFGE buffer (e.g., 0.5x TBE)

  • DNA size standards

  • PFGE apparatus

  • Gel imaging system

Procedure:

  • Cell Embedding: Treat cells with this compound. Harvest and embed the cells in low-melting-point agarose plugs.

  • Lysis: Lyse the cells within the agarose plugs using a lysis buffer containing proteinase K to digest cellular proteins and release the DNA.

  • Washing: Thoroughly wash the plugs to remove detergents and cellular debris.

  • Gel Electrophoresis: Load the agarose plugs into the wells of a large agarose gel. Perform electrophoresis using a PFGE system that applies alternating electrical fields to separate the large DNA fragments.

  • Staining and Imaging: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments using a gel imaging system.

  • Quantification: Quantify the amount of DNA that has migrated out of the well (fraction of activity released) as a measure of DNA fragmentation.

Conclusion

The quantitative analysis of this compound-induced DNA double-strand breaks is essential for understanding its therapeutic mechanism and for the development of improved cancer therapies. The γH2AX assay, neutral comet assay, and PFGE each offer unique advantages and disadvantages for this purpose. The γH2AX assay provides exceptional sensitivity for detecting DSBs at the single-cell level. The neutral comet assay is a versatile and cost-effective method for quantifying DNA fragmentation in individual cells. PFGE offers a direct measure of DNA fragmentation and the ability to resolve the size of the resulting fragments. The choice of assay will depend on the specific research question, available resources, and the desired level of sensitivity and throughput. This guide provides the necessary information to make an informed decision and to implement these techniques effectively in a research setting.

References

Daunorubicin HCl vs. Doxorubicin: A Comparative Analysis of NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Daunorubicin (B1662515) HCl and Doxorubicin on the activation of the NLRP3 inflammasome. The information is supported by experimental data to assist researchers in understanding the nuanced roles these anthracycline chemotherapeutics play in innate immunity.

Executive Summary

Both Daunorubicin and Doxorubicin, widely used anticancer agents, are potent activators of the NLRP3 inflammasome.[1][2][3][4][5] This activation is a critical component of the inflammatory response and contributes to the adverse effects associated with these drugs.[1][2][3][4][5] Experimental evidence demonstrates that both drugs necessitate a "priming" signal, such as that provided by lipopolysaccharide (LPS), to induce the expression of pro-IL-1β in macrophages.[1][2][3][4][5] Subsequently, they provide the "danger" signal required for the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.[1][2][3][4][5] The activation pathway for both drugs is dependent on the core components of the inflammasome: NLRP3, ASC, and Caspase-1.[1][2][3][4][5] Furthermore, the mechanism of action for both involves the generation of reactive oxygen species (ROS), and the inflammasome activation can be inhibited by ROS inhibitors and high extracellular potassium concentrations.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Daunorubicin HCl and Doxorubicin on NLRP3 inflammasome activation, based on in vitro studies using bone marrow-derived macrophages (BMDMs).

ParameterThis compoundDoxorubicinCell TypePriming Agent
Effective Concentration for IL-1β Release > 0.25 µM10 µMMurine BMDMsLPS
IL-1β Secretion (pg/mL) at 8h Dose-dependent increaseDose-dependent increaseMurine BMDMsLPS
Requirement for NLRP3 RequiredRequiredMurine BMDMsLPS
Requirement for ASC RequiredRequiredMurine BMDMsLPS
Requirement for Caspase-1 RequiredRequiredMurine BMDMsLPS
Inhibition by ROS inhibitors (NAC, DPI) YesYesMurine BMDMsLPS
Inhibition by high extracellular K+ YesYesMurine BMDMsLPS

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Doxorubicin effects on NLRP3 inflammasome activation.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Priming
  • Cell Source: Bone marrow cells were harvested from the femurs and tibias of wild-type, ASC-deficient, Caspase-1-deficient, or NLRP3-deficient C57BL/6 mice.

  • Differentiation: Cells were cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 30% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.

  • Priming: BMDMs were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β.

Inflammasome Activation Assay
  • Treatment: LPS-primed BMDMs were treated with varying concentrations of Daunorubicin (0.1, 0.25, 1, or 2.5 µM) or Doxorubicin (10 µM) for 8 hours.[1]

  • Inhibitor Studies: In some experiments, cells were co-treated with ROS inhibitors (N-acetyl-cysteine [NAC] or diphenyleneiodonium (B1195379) [DPI]) or incubated in a medium with high extracellular potassium to investigate the mechanism of activation.[1][2]

  • Sample Collection: After the treatment period, cell culture supernatants were collected for IL-1β measurement, and cell lysates were prepared for immunoblot analysis.

Measurement of IL-1β Release
  • ELISA: The concentration of secreted IL-1β in the cell culture supernatants was quantified using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Immunoblot Analysis: Proteins in the cell culture supernatants were precipitated and subjected to immunoblot analysis for the detection of the mature 17 kDa IL-1β p17 subunit. Whole-cell lysates were analyzed for pro-IL-1β expression.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of NLRP3 inflammasome activation by Daunorubicin and Doxorubicin and the general experimental workflow.

NLRP3_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B Anthracyclines Daunorubicin or Doxorubicin ROS Reactive Oxygen Species (ROS) Anthracyclines->ROS NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) ROS->NLRP3_Inflammasome Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Caspase1->pro_IL1B IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis Harvest Harvest Bone Marrow from Mice Differentiate Differentiate into BMDMs (7 days) Harvest->Differentiate Prime Prime with LPS (4 hours) Differentiate->Prime Treat Treat with Daunorubicin or Doxorubicin (8 hours) Prime->Treat Collect Collect Supernatant and Lysates Treat->Collect ELISA IL-1β ELISA Collect->ELISA Immunoblot Immunoblot (pro-IL-1β, IL-1β p17) Collect->Immunoblot

References

Safety Operating Guide

Proper Disposal of Daunorubicin HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Daunorubicin Hydrochloride (HCl), a potent antineoplastic agent, is critical to ensure the safety of laboratory personnel and the protection of the environment. Due to its cytotoxic, carcinogenic, and mutagenic properties, all materials contaminated with this compound are classified as hazardous waste and necessitate strict disposal procedures. Adherence to these guidelines is essential for minimizing occupational exposure and preventing environmental contamination.

Immediate Safety and Handling Precautions

Proper handling is the foundational step in a safe disposal workflow. All personnel must be thoroughly trained on the risks and procedures before handling Daunorubicin HCl.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound and its associated waste.

  • Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour).[1]

  • Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]

  • Eye and Face Protection: Use chemical safety goggles. If there is a risk of splashing, a full face shield should be worn in addition to the goggles.[1]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the drug or when there is a risk of aerosolization, such as during spill cleanup.[1]

Handling Environment: All procedures involving this compound, including reconstitution, dilution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.[1]

Step-by-Step Disposal Procedures

Proper segregation of waste at the point of generation is crucial. Antineoplastic waste must never be mixed with general municipal waste.[1] Daunorubicin is listed as a U059 hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

Liquid Waste Disposal

(e.g., unused drug solutions, contaminated cell culture media)

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container should be made of glass or plastic with a tight-fitting lid. Do not dispose of liquid cytotoxic waste down the drain.[1][4]

  • Treatment (Optional but Recommended): For added safety, an absorbent powder can be added to the liquid waste container to solidify the contents and reduce the risk of splashing.[1] Chemical inactivation can also be performed (see Experimental Protocols section).

  • Packaging: Securely cap the container. Place the sealed container into a designated, labeled chemotherapeutic waste bag or a larger, puncture-proof container.[1]

  • Storage and Pickup: Store the packaged waste in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department for final disposal.[1]

Solid Waste Disposal

(e.g., contaminated gloves, gowns, bench paper, empty vials)

  • Segregation: Immediately place all contaminated solid waste into a designated yellow chemotherapeutic waste bag or a puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[1]

  • Packaging: When the bag or container is approximately three-quarters full, securely seal it. This primary container should then be placed inside a secondary container, such as a labeled biohazard box, for transport.[1]

  • Storage and Pickup: Store the sealed secondary container in the designated waste area for collection by EH&S.[1]

Sharps Waste Disposal

(e.g., contaminated needles, syringes, scalpels, glass slides)

  • Collection: Immediately after use, dispose of all sharps contaminated with this compound into a designated, puncture-proof sharps container. These containers are typically yellow and specifically labeled "Chemo Sharps".[1]

  • Best Practices: Do not recap, bend, or break needles.[1] If a syringe contains a visible amount of the drug, it should be disposed of as bulk chemical waste rather than in a trace sharps container.[1]

  • Packaging and Disposal: Once the sharps container is three-quarters full, securely lock the lid. Place the sealed container into a yellow chemotherapy waste bag or box for final disposal, which is typically via incineration.[1]

Data Presentation

The following table summarizes key quantitative parameters for the disposal and decontamination of this compound and related compounds.

ParameterValue/InstructionRationale/Source
Waste Container Fill Level Do not exceed 3/4 fullPrevents spills and container rupture.[1]
Chemical Inactivation Reagent 5.25% Sodium Hypochlorite (B82951) (household bleach)Effective for degradation of anthracyclines.[5]
Inactivation Reagent Ratio 1:1 volume/volume (Waste:Bleach)Ensures sufficient reagent for complete degradation.[1]
Inactivation Reaction Time Minimum 1 hourAllows for the chemical degradation process to complete.[1]
PPE Glove Change Frequency Every hour or immediately upon contaminationMinimizes risk of exposure through glove degradation or contamination.[1]

Experimental Protocols

Protocol for Chemical Inactivation of Liquid this compound Waste

This protocol is based on a study by the International Agency for Research on Cancer (IARC) for the degradation of anthracyclines.[1] Sodium hypochlorite has been found to be highly effective.

Objective: To completely degrade this compound in liquid waste into non-mutagenic residues.

Materials:

  • Liquid waste containing this compound

  • Sodium hypochlorite solution (NaOCl), 5.25% (standard household bleach)

  • Appropriate chemical-resistant, sealable container

  • Full Personal Protective Equipment (PPE)

Methodology:

  • Perform all steps within a certified chemical fume hood.

  • Carefully transfer the liquid waste containing this compound into the chemical-resistant container.

  • Add an equal volume of 5.25% sodium hypochlorite solution to the waste (a 1:1 volume/volume ratio).[1]

  • Seal the container, ensuring it is not airtight to allow for potential off-gassing.

  • Gently mix the contents and allow the reaction to proceed for a minimum of 1 hour.[1]

  • After the inactivation period, the resulting solution can be disposed of as hazardous chemical waste through the institutional EH&S program.[1]

Mandatory Visualization

The following diagrams illustrate the procedural workflows for the proper disposal of this compound.

G cluster_prep Initial Handling & PPE cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway start Handling this compound ppe Wear Full PPE: - Double Chemo Gloves - Gown - Eye/Face Protection - Respirator (if needed) start->ppe bsc Work in a Certified BSC or Fume Hood ppe->bsc waste_gen Waste Generated bsc->waste_gen liquid Liquid Waste waste_gen->liquid Solutions, Media solid Solid Waste waste_gen->solid Gloves, Gowns, Vials sharps Sharps Waste waste_gen->sharps Needles, Syringes liquid_container Collect in Labeled, Leak-Proof Container liquid->liquid_container solid_container Collect in Yellow 'Chemo Waste' Bag solid->solid_container sharps_container Collect in 'Chemo Sharps' Container sharps->sharps_container final_disposal Store in Designated Area for EH&S Pickup (Incineration) liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal

Caption: this compound Waste Disposal Workflow.

G start Liquid this compound Waste step1 Transfer waste to a chemical-resistant container (in a fume hood) start->step1 step2 Add equal volume (1:1) of 5.25% Sodium Hypochlorite (Bleach) step1->step2 step3 Seal container (not airtight) and mix gently step2->step3 step4 Allow to react for a minimum of 1 hour step3->step4 step5 Label as 'Inactivated Hazardous Waste' step4->step5 end Dispose via institutional EH&S program step5->end

Caption: Chemical Inactivation Protocol for Liquid Waste.

References

Essential Safety and Handling Protocols for Daunorubicin HCl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical procedures for the handling and disposal of Daunorubicin HCl, a potent antineoplastic agent. All personnel, including researchers, scientists, and drug development professionals, must strictly adhere to these guidelines to mitigate exposure risks and ensure a safe laboratory environment.

This compound is classified as a hazardous drug and should be handled with extreme caution due to its potential carcinogenic, mutagenic, and teratogenic properties.[1] Engineering controls, such as certified chemical fume hoods or Class II, Type B2 biosafety cabinets, are the primary means of controlling exposure and must be used for all manipulations of this compound.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is a mandatory line of defense against exposure to this compound. The following table summarizes the minimum PPE requirements.

PPE CategorySpecification
Gloves Double gloving with chemotherapy-tested, powder-free nitrile gloves is required.[4][5] The outer glove should be changed every 30-60 minutes or immediately upon contamination.[5]
Gown A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns must have long sleeves with tight-fitting cuffs.[5]
Eye & Face Protection Chemical splash goggles and a full-face shield are mandatory when there is a risk of splashing, such as during reconstitution or transfer of the drug.[5]
Respiratory Protection When handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.[4][5]
Shoe Covers Disposable shoe covers should be worn to prevent the spread of contamination outside the designated handling area.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow must be followed:

1. Preparation and Area Setup:

  • Ensure a dedicated and clearly labeled area for handling cytotoxic agents.[6]

  • All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[3]

  • Cover the work surface with a plastic-backed absorbent pad.[3]

  • Assemble all necessary supplies (e.g., vials, syringes with Luer-lock fittings, diluents, waste containers) before starting any procedure.

2. Donning PPE:

  • Perform hand hygiene.

  • Don shoe covers.

  • Don the inner pair of gloves.

  • Don the gown, ensuring complete coverage.

  • Don the outer pair of gloves, pulling the cuffs over the gown sleeves.

  • Don eye and face protection.

  • If required, don a respirator.

3. Handling this compound:

  • When handling the powdered form, exercise extreme caution to avoid aerosolization.

  • For reconstitution, slowly inject the diluent down the side of the vial to prevent splashing.

  • Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[7]

  • Avoid pressurizing the vial.

4. Post-Handling:

  • Decontaminate all surfaces within the fume hood or biosafety cabinet.

  • Segregate all waste into appropriate containers at the point of generation.

5. Doffing PPE:

  • Remove PPE in a manner that prevents self-contamination.

  • Remove the outer pair of gloves.

  • Remove the gown.

  • Remove shoe covers.

  • Remove eye and face protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_disposal Waste & PPE Disposal prep_area Set up Designated Area prep_hood Prepare Fume Hood/BSC prep_area->prep_hood gather_supplies Assemble Supplies prep_hood->gather_supplies don_ppe Don PPE (Double Gloves, Gown, etc.) gather_supplies->don_ppe Proceed to Handling handle_drug Handle this compound in Hood/BSC don_ppe->handle_drug decontaminate Decontaminate Surfaces handle_drug->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Safe Handling Workflow for this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste" or "Chemo Sharps".[5]

  • Non-Sharps Solid Waste: All contaminated items, including gloves, gowns, shoe covers, vials, and packaging, must be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container (typically yellow).[3][5]

  • Liquid Waste: Unused or residual this compound solutions should be collected in a designated, sealed, and shatter-resistant container labeled "Hazardous Chemical Waste."

2. Container Management:

  • Do not overfill waste containers. Seal them when they are three-quarters full.

  • Ensure all waste containers are securely closed before removal from the handling area.

3. Final Disposal:

  • All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines, typically through incineration.[8]

  • Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures on waste collection and disposal.[3]

cluster_segregation Waste Segregation cluster_containers Containment cluster_final Final Disposal start This compound Waste Generated sharps Contaminated Sharps start->sharps solid_waste Contaminated Solids (Gloves, Gowns, Vials) start->solid_waste liquid_waste Unused/Residual Liquid start->liquid_waste sharps_container Puncture-Resistant 'Chemo Sharps' Container sharps->sharps_container solid_container Leak-Proof 'Cytotoxic Waste' Container (Yellow) solid_waste->solid_container liquid_container Sealed 'Hazardous Chemical Waste' Container liquid_waste->liquid_container ehs_pickup Arrange for EH&S Pickup sharps_container->ehs_pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration Incineration ehs_pickup->incineration

Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DAUNORUBICIN HCL
Reactant of Route 2
DAUNORUBICIN HCL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。